molecular formula C10H11ClN2S B1271407 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine CAS No. 439693-52-4

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Cat. No.: B1271407
CAS No.: 439693-52-4
M. Wt: 226.73 g/mol
InChI Key: HRULXTDXJYTJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H11ClN2S and its molecular weight is 226.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULXTDXJYTJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373801
Record name 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439693-52-4
Record name 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439693-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: A Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 439693-52-4

This technical guide provides an in-depth overview of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The thieno[3,2-d]pyrimidine core is a recognized "privileged scaffold," forming the basis for a multitude of potent and selective kinase inhibitors. This document outlines the compound's physicochemical properties, a representative synthetic protocol, its biological context with data from structurally similar analogs, and detailed experimental methodologies for its evaluation.

Physicochemical and Structural Data

This compound is a substituted bicyclic heteroaromatic compound. The fusion of a thiophene ring to a pyrimidine ring creates a rigid structure amenable to targeted modifications for interaction with various biological targets. The chloro-substituent at the 4-position serves as a versatile chemical handle for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate activity and selectivity. The tert-butyl group at the 6-position influences the compound's steric and electronic properties, which can be critical for specific binding interactions.

PropertyValueSource
CAS Number 439693-52-4[1][2]
Molecular Formula C₁₀H₁₁ClN₂S[1][2]
Molecular Weight 226.73 g/mol [3]
IUPAC Name 6-(tert-butyl)-4-chlorothieno[3,2-d]pyrimidine
Canonical SMILES CC(C)(C)C1=CC2=C(S1)N=C(N=C2)Cl
Appearance Predicted: Crystalline solid
Storage Conditions 2-8°C, under inert gas (e.g., Nitrogen or Argon)[3]

Synthesis Protocol

Representative Synthesis of the 4-chloro-thieno[3,2-d]pyrimidine Core

This protocol is adapted from the synthesis of the parent compound, 4-chlorothieno[3,2-d]pyrimidine, from its corresponding thieno[3,2-d]pyrimidin-4(3H)-one.[4]

Materials:

  • 3H-thieno[3,2-d]pyrimidin-4-one (or a 6-tert-butyl substituted analog)

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water (for quenching)

Procedure:

  • Cool a solution of dichloroethane (150 mL) to 0°C in an ice bath.

  • Slowly add dimethylformamide (15.4 mL, 197.13 mmol) to the cooled solvent.

  • Add oxalyl chloride (25 mL, 295.70 mmol) dropwise to the mixture. A white, gel-like substance (Vilsmeier reagent) should form.

  • Once the Vilsmeier reagent formation is complete, add 3H-thieno[3,2-d]pyrimidin-4-one (15 g, 98.57 mmol) portion-wise to the reaction mixture.

  • Stir the reaction mixture at 0°C for 2.5 hours.

  • Allow the mixture to gradually warm to room temperature and continue stirring. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to remove the solvent.

  • Triturate the resulting residue with hexane (200 mL) to precipitate the product.

  • Filter the solid, wash with cold hexane, and dry under vacuum to afford 4-chlorothieno[3,2-d]pyrimidine as a solid.[4]

Note: The synthesis of the 6-tert-butyl substituted precursor would typically involve starting with a thiophene derivative already bearing the tert-butyl group prior to the pyrimidine ring formation.

Biological Context and Activity of Analogs

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of inhibitors for several key protein families implicated in oncology and inflammatory diseases. The 4-chloro position acts as a key point for modification to achieve desired biological activity.

G cluster_1 Core Signaling Cascade RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptors (GPCRs) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Growth Cell Growth mTORC1->Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism ThienoPyrimidines Thieno[3,2-d]pyrimidines (e.g., 6-tert-Butyl-4-chloro-derivative) ThienoPyrimidines->PI3K inhibit

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Known Biological Targets
  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical cascade that regulates cell growth, proliferation, and survival.[6] Its overactivation is a common feature in many cancers, making PI3K a major therapeutic target. The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent PI3K inhibitors.[6]

  • Janus Kinase 3 (JAK3): JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in cytokine signaling that governs lymphocyte function. Inhibitors of JAK3 are used in treating autoimmune diseases and B-cell lymphomas. Thieno[3,2-d]pyrimidines have been designed as potent covalent inhibitors of JAK3.[7]

  • Sirtuins (SIRT1, SIRT2, SIRT3): Sirtuins are NAD⁺-dependent deacetylases that regulate numerous cellular processes, including metabolism, inflammation, and aging. They are considered therapeutic targets for metabolic disorders, cancer, and neurodegenerative diseases. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1/2/3.[8][9]

  • Tubulin: Tubulin polymerization is essential for microtubule formation, a critical process for cell division. Compounds that disrupt microtubule dynamics are effective anticancer agents. Novel thieno[3,2-d]pyrimidine-based analogs have been developed as tubulin polymerization inhibitors.[10]

Biological Activity of Structurally Related Analogs

The following table summarizes the biological activity of various thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, highlighting the therapeutic potential of this chemical class.

Compound Class/ExampleTarget(s)Reported Activity (IC₅₀)Reference
Thieno[3,2-d]pyrimidine-6-carboxamides (e.g., 11c)SIRT1, SIRT2, SIRT33.6 nM, 2.7 nM, 4.0 nM respectively[9]
Thieno[3,2-d]pyrimidine-based Covalent Inhibitors (e.g., 9g)JAK31.8 nM[7]
2-methylthieno[3,2-d]pyrimidine Analog (DPP-21)Tubulin2.4 µM (inhibition of polymerization)[10]
Thieno[2,3-d]pyrimidine DerivativesVEGFR-2Potent inhibition, specific IC₅₀ values vary by analog[11]

Experimental Protocols

The following are detailed, representative protocols for evaluating the biological activity of this compound and its derivatives.

G start Start: Synthesized Thieno[3,2-d]pyrimidine Compound biochem_assay Biochemical Assay (e.g., Kinase Inhibition) start->biochem_assay calc_ic50 Calculate IC₅₀ biochem_assay->calc_ic50 decision_potent Potent Inhibition? calc_ic50->decision_potent cell_assay Cell-Based Assay (e.g., MTT Proliferation) calc_gi50 Calculate GI₅₀/IC₅₀ cell_assay->calc_gi50 decision_active Active in Cells? calc_gi50->decision_active decision_potent->cell_assay Yes end_inactive End: Inactive Compound decision_potent->end_inactive No sar_optimization SAR Optimization: Synthesize Analogs decision_active->sar_optimization No, but target validated lead_compound Lead Compound Identified decision_active->lead_compound Yes sar_optimization->start

Caption: Workflow for Kinase Inhibitor Screening.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., JAK3, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test Compound (this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (Luminescence or Fluorescence)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then further dilute in kinase assay buffer. A typical concentration range would be from 100 µM to 1 pM.

  • In a 384-well plate, add the kinase enzyme to the assay buffer.

  • Add the diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no enzyme or potent known inhibitor).

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the amount of substrate phosphorylated.

  • Read the signal (luminescence or fluorescence) on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[12]

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)[11]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)[12]

  • Test Compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells with the compound for a specified period (e.g., 72 hours).[12]

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The established importance of the thieno[3,2-d]pyrimidine scaffold, combined with the synthetic tractability of the 4-chloro position, provides a robust platform for structure-activity relationship (SAR) studies. Future research should focus on synthesizing a library of derivatives by displacing the 4-chloro group with various amines and other nucleophiles. Screening these new compounds against a panel of kinases and cancer cell lines will be crucial to identify potent and selective lead candidates for further preclinical development.

References

An In-depth Technical Guide to the Chemical Properties of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active molecules. The thieno[3,2-d]pyrimidine core is a key building block in the development of compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and biological significance of this compound and its derivatives, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. The properties of the related parent compound, 4-chlorothieno[3,2-d]pyrimidine, are also provided for comparison.

PropertyValue (this compound)Value (4-chlorothieno[3,2-d]pyrimidine)Source
CAS Number 439693-52-416269-66-2[1]
Molecular Formula C₁₀H₁₁ClN₂SC₆H₃ClN₂S[1][2]
Molecular Weight 226.73 g/mol 170.62 g/mol [2]
Appearance Solid (Predicted)Crystalline Powder[2]
Melting Point Not available125 °C
Boiling Point Not available285.7±20.0 °C (Predicted)
Solubility Good solubility in organic solvents like methylene chloride and tetrahydrofuran (Inferred)Not available[3]
Purity ≥97%Not applicable
Storage Conditions Inert atmosphere, 2-8°CInert gas (nitrogen or Argon) at 2-8°C

Spectroscopic Data

Experimental Protocols

Synthesis of the Thieno[3,2-d]pyrimidine Core

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the synthesis of the core thieno[3,2-d]pyrimidine ring system is well-documented. The following protocol for the synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, a key intermediate, provides a representative example of the chemical transformations involved.[3]

Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid

G TMP 2,2,6,6-Tetramethylpiperidine TMP_BuLi Lithium Tetramethylpiperidide Formation (0 °C, 30 min, THF) TMP->TMP_BuLi BuLi n-Butyllithium in Hexanes BuLi->TMP_BuLi Lithiation Deprotonation at C6 (-78 °C, 1 h) TMP_BuLi->Lithiation Thienopyrimidine 4-Chlorothieno[3,2-d]pyrimidine in THF Thienopyrimidine->Lithiation Quenching Carboxylation (-78 °C to RT) Lithiation->Quenching DryIce Dry Ice (CO₂) DryIce->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Product 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid Workup->Product

Caption: Synthetic pathway for a key thieno[3,2-d]pyrimidine intermediate.

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • 2.5 M n-Butyllithium (BuLi) in hexanes

  • 4-Chlorothieno[3,2-d]pyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, 2.5 M BuLi in hexanes (3.52 mL, 8.79 mmol) was added dropwise.

  • The reaction mixture was stirred at 0 °C for 30 minutes.

  • This solution was then added dropwise over 30 minutes to a solution of 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) at -78 °C.

  • The reaction was stirred at -78 °C for 1 hour.

  • Dry ice (2.58 g, 58.6 mmol) was then added to the reaction mixture.

  • The reaction was allowed to warm to room temperature over a period of 2 hours.

  • The reaction was diluted with EtOAc (100 mL) and washed with 0.1 M HCl.

  • The organic layer was dried over MgSO₄, filtered, and evaporated to dryness to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (1.1 g, 83% yield).[3]

Biological Activities and Potential Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of thieno[3,2-d]pyrimidine derivatives has been extensively studied, revealing a wide range of biological activities. These compounds are of significant interest in drug discovery, particularly as inhibitors of various enzymes and as potential therapeutic agents in oncology and inflammatory diseases.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have shown promise as anticancer agents by targeting various components of cell signaling pathways.

  • Kinase Inhibition: Several studies have highlighted the potential of thieno[3,2-d]pyrimidines as kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase delta (PI3Kδ), both of which are crucial in cancer cell proliferation and survival.[4][5]

  • Sirtuin Inhibition: A novel class of potent pan-sirtuin (SIRT1, SIRT2, and SIRT3) inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered.[3] Sirtuins are NAD⁺-dependent deacetylases involved in various cellular processes, and their inhibition is a potential therapeutic strategy for metabolic, inflammatory, and oncologic disorders.[3][6]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SIRT Sirtuins Thienopyrimidine Thieno[3,2-d]pyrimidine Derivative Thienopyrimidine->EGFR Inhibition Thienopyrimidine->PI3K Inhibition Thienopyrimidine->SIRT Inhibition

Caption: Potential signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives.

Anti-inflammatory Activity

The thienopyrimidine scaffold has also been explored for its anti-inflammatory properties. Derivatives have been shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade.[7]

Antiplasmodial Activity

Substituted thieno[3,2-d]pyrimidines have been identified as having in vitro activity against both the erythrocytic and hepatic stages of Plasmodium species, the causative agents of malaria.[2]

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a diverse range of biologically active molecules. While specific data on its physical and biological properties are scarce, the thieno[3,2-d]pyrimidine core is a well-established pharmacophore in drug discovery. The synthetic accessibility and the potential for chemical modification make this and related compounds attractive starting points for the development of novel therapeutics targeting kinases, sirtuins, and other key enzymes involved in cancer and inflammation. Further research into the specific biological targets of this compound-derived compounds is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine. This compound is a crucial heterocyclic building block in the development of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and Janus kinase 3 (JAK3) signaling pathways. While direct biological activity data for this specific intermediate is limited, its derivatives have shown significant promise in preclinical studies.

Molecular Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core of the molecule consists of a thiophene ring fused to a pyrimidine ring. A bulky tert-butyl group is attached at the 6-position of the thiophene ring, and a reactive chlorine atom is at the 4-position of the pyrimidine ring. This chlorine atom is a key functional group, serving as a leaving group for nucleophilic substitution reactions to introduce various side chains, which is fundamental to the synthesis of diverse libraries of potential drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H11ClN2S
Molecular Weight 226.73 g/mol
CAS Number 439693-52-4
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Note: Some physical properties are inferred from structurally related compounds due to limited direct data.

Spectroscopic Data (Predicted)

While specific, publicly available spectra for this compound are not readily found in the literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous thienopyrimidines. Commercial suppliers confirm the availability of analytical data such as 1H NMR, 13C NMR, and mass spectra.[1]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - A singlet for the tert-butyl protons (around 1.4 ppm).- A singlet for the proton on the thiophene ring.- A singlet for the proton on the pyrimidine ring.
¹³C NMR - Resonances for the quaternary and methyl carbons of the tert-butyl group.- Signals corresponding to the carbon atoms of the fused thieno[3,2-d]pyrimidine ring system.
Mass Spec (MS) - A molecular ion peak (M+) corresponding to the molecular weight (226.73 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of the corresponding 6-tert-butylthieno[3,2-d]pyrimidin-4-one. This transformation is a common method for the preparation of 4-chlorothienopyrimidines.

Protocol: Chlorination of 6-tert-butylthieno[3,2-d]pyrimidin-4-one

  • Starting Material: 6-tert-butylthieno[3,2-d]pyrimidin-4-one.

  • Reagents:

    • Phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

    • A tertiary amine base such as N,N-diisopropylethylamine (DIEA) may be used as a catalyst or acid scavenger.

    • An inert, high-boiling solvent like toluene or xylenes.

  • Procedure: a. To a stirred suspension of 6-tert-butylthieno[3,2-d]pyrimidin-4-one in the chosen solvent, add phosphorus oxychloride (and phosphorus pentachloride if used). b. Add the tertiary amine base, if applicable. c. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. f. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

General Protocol for Kinase Inhibition Assay

Derivatives of this compound are primarily evaluated for their ability to inhibit protein kinases. The following is a general protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Materials:

    • Purified recombinant kinase (e.g., EGFR).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • Adenosine triphosphate (ATP).

    • Test compound (dissolved in dimethyl sulfoxide, DMSO).

    • Assay buffer (typically containing MgCl₂, a buffering agent like HEPES or Tris-HCl, and a reducing agent like DTT).

    • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).

    • 96-well or 384-well microplates.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In the wells of a microplate, add the assay buffer, the kinase, and the substrate. c. Add the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme). d. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes). e. Initiate the kinase reaction by adding a solution of ATP. f. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). g. Stop the reaction and proceed with the detection method according to the manufacturer's instructions. h. Measure the signal (e.g., luminescence) using a microplate reader. i. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. j. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Biological Significance and Applications

The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[2] Derivatives of this core have been extensively investigated as potent inhibitors of several kinases implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Numerous studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine are potent inhibitors of EGFR, a key target in the treatment of non-small cell lung cancer and other solid tumors.[2] The 4-position of the pyrimidine ring, where the chlorine atom resides in the title compound, is a critical point for modification to achieve high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.

Janus Kinase (JAK) Inhibition

More recently, thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of JAKs, particularly JAK3.[3] These kinases are crucial components of signaling pathways that regulate immune cell function, making them attractive targets for the treatment of autoimmune diseases and hematological malignancies.

Visualizations

Generalized EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway and indicates the point of inhibition by thieno[3,2-d]pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT3->Proliferation Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Generalized EGFR signaling pathway and inhibition by thieno[3,2-d]pyrimidine derivatives.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening compounds like derivatives of this compound for kinase inhibitory activity.

Kinase_Assay_Workflow Start Start: Compound Library (Thienopyrimidine Derivatives) Prepare_Compounds Prepare Serial Dilutions of Test Compounds in DMSO Start->Prepare_Compounds Add_Compounds Add Test Compounds to Assay Plate Prepare_Compounds->Add_Compounds Assay_Setup Assay Plate Setup: Add Kinase, Substrate, and Assay Buffer Assay_Setup->Add_Compounds Initiate_Reaction Initiate Reaction with ATP Add_Compounds->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect_Signal Stop Reaction and Add Detection Reagent Incubate->Detect_Signal Read_Plate Measure Signal (e.g., Luminescence) Detect_Signal->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition Read_Plate->Analyze_Data Determine_IC50 Determine IC50 Values Analyze_Data->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

References

An In-depth Technical Guide to the Synthesis of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the versatile Gewald reaction to construct the core thiophene ring, followed by cyclization to form the pyrimidinone system, and culminating in a chlorination step to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by researchers in the field.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step sequence:

  • Step 1: Gewald Reaction - The synthesis of the key intermediate, 2-amino-5-tert-butylthiophene-3-carbonitrile, is accomplished via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (pinacolone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

  • Step 2: Cyclization - The 2-aminothiophene derivative is then cyclized to form 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one. This is typically achieved by heating the intermediate with formic acid or formamide.

  • Step 3: Chlorination - The final step involves the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to the desired this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The overall synthetic scheme is depicted below:

Synthesis_Pathway A Pinacolone + Malononitrile + Sulfur B 2-Amino-5-tert-butyl- thiophene-3-carbonitrile A->B  Gewald Reaction (Base catalyst) C 6-tert-Butylthieno[3,2-d]- pyrimidin-4(3H)-one B->C  Cyclization (Formic Acid) D 6-tert-Butyl-4-chloro- thieno[3,2-d]pyrimidine C->D  Chlorination (POCl3)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a reliable method for the synthesis of substituted 2-aminothiophenes.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pinacolone100.1610.0 g0.10
Malononitrile66.066.6 g0.10
Sulfur32.063.2 g0.10
Triethylamine101.1910.1 g0.10
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (10.0 g, 0.10 mol), malononitrile (6.6 g, 0.10 mol), elemental sulfur (3.2 g, 0.10 mol), and ethanol (100 mL).

  • To this stirred suspension, add triethylamine (10.1 g, 0.10 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • The crude product can be purified by recrystallization from ethanol to afford 2-amino-5-tert-butylthiophene-3-carbonitrile as a crystalline solid.

Expected Yield: 70-85%

Step 2: Synthesis of 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one

This step involves the cyclization of the 2-aminothiophene intermediate to form the pyrimidinone ring.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-tert-butylthiophene-3-carbonitrile194.2910.0 g0.051
Formic Acid (98%)46.0350 mL-

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-tert-butylthiophene-3-carbonitrile (10.0 g, 0.051 mol) in formic acid (50 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to yield 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one.

Expected Yield: 80-90%

Step 3: Synthesis of this compound

The final step is the chlorination of the pyrimidinone intermediate.[4][5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one222.305.0 g0.0225
Phosphorus Oxychloride (POCl₃)153.3325 mL-
N,N-Dimethylaniline121.181 mL-

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one (5.0 g, 0.0225 mol).

  • Carefully add phosphorus oxychloride (25 mL) to the flask.

  • Add N,N-dimethylaniline (1 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Expected Yield: 75-85%

Quantitative Data Summary

StepProductStarting MaterialMolar RatioTypical Yield (%)Purity (%)
12-Amino-5-tert-butylthiophene-3-carbonitrilePinacolone1:170 - 85>95 (after recrystallization)
26-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one2-Amino-5-tert-butylthiophene-3-carbonitrile1:180 - 90>97
3This compound6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one1:175 - 85>98 (after chromatography)

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A1 Combine Reactants: Pinacolone, Malononitrile, Sulfur, Ethanol A2 Add Triethylamine A1->A2 A3 Reflux (2-4h) A2->A3 A4 Cool & Precipitate A3->A4 A5 Filter & Wash A4->A5 A6 Recrystallize A5->A6 B1 Suspend Aminothiophene in Formic Acid A6->B1 Intermediate Product B2 Reflux (3-5h) B1->B2 B3 Pour into Ice-Water B2->B3 B4 Filter & Wash B3->B4 B5 Dry B4->B5 C1 Combine Pyrimidinone, POCl3, and Catalyst B5->C1 Intermediate Product C2 Reflux (2-3h) C1->C2 C3 Quench with Ice C2->C3 C4 Neutralize & Extract C3->C4 C5 Dry & Concentrate C4->C5 C6 Purify (Chromatography) C5->C6

Figure 2: A generalized experimental workflow for the synthesis.

This guide provides a robust and reproducible pathway for the synthesis of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the fields of synthetic organic chemistry and drug development. Standard laboratory safety precautions should be followed at all times.

References

In-Depth Technical Guide: Solubility Profile of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1] Compounds with this scaffold have been investigated for various therapeutic applications, including as kinase inhibitors for anticancer activity and as sirtuin inhibitors.[1][2] Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific experimental data in public literature, this document outlines the fundamental principles of its expected solubility in various media and provides detailed experimental protocols for its determination.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Predicted Solubility of this compound

Solvent/SystemPredicted SolubilityRationale
WaterVery LowThe hydrophobic thienopyrimidine core and the large nonpolar tert-butyl group are expected to dominate, leading to poor aqueous solubility.
Phosphate Buffered Saline (PBS) pH 7.4Very LowSimilar to water, as the compound lacks easily ionizable groups at physiological pH.
MethanolModerate to HighThe polarity of methanol should allow for favorable interactions with the heterocyclic nitrogen atoms.
EthanolModerate to HighSimilar to methanol, ethanol should be a suitable solvent.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)HighThe nonpolar nature of DCM should effectively solvate the hydrophobic regions of the molecule.
AcetoneModerateAcetone's polarity should allow for some degree of solubilization.
AcetonitrileModerateA common solvent in chromatography that is likely to dissolve the compound to a useful extent.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for thermodynamic solubility determination.[3]

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound by a validated HPLC-UV method.

  • Prepare a calibration curve using known concentrations of the compound to quantify the solubility.

Kinetic (Apparent) Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[4][5]

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of detecting light scattering or turbidity (nephelometer)

  • Liquid handling system or multichannel pipettes

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add small volumes of the concentrated DMSO stock solution of the compound to the buffer in increasing concentrations.

  • Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 2: Example of Quantitative Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25Hypothetical ValueHypothetical Value
PBS (pH 7.4)37Hypothetical ValueHypothetical Value
Methanol25Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
DMSO25Hypothetical ValueHypothetical Value

Visualizations

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Quantify using calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Structure-Activity Relationship (SAR) Concept

The thieno[3,2-d]pyrimidine scaffold is a versatile starting point for developing potent inhibitors of various enzymes, such as sirtuins. The following diagram illustrates the concept of modifying different positions on the core structure to explore the structure-activity relationship and optimize properties like potency and solubility.

SAR Core Thieno[3,2-d]pyrimidine Core R1 Position R1 Modification (e.g., tert-Butyl) Core->R1 R2 Position R2 Modification (e.g., Chlorine) Core->R2 R3 Position R3 Modification (e.g., Carboxamide) Core->R3 Activity Biological Activity & Solubility Profile R1->Activity R2->Activity R3->Activity

Caption: SAR Exploration of the Thienopyrimidine Scaffold.

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this guide provides a robust framework for its determination. The predicted low aqueous solubility, based on its chemical structure, underscores the importance of empirical testing for any drug development program. The detailed protocols for thermodynamic and kinetic solubility assays provided herein offer a clear path for researchers to generate the critical data needed to advance the study of this and other promising thienopyrimidine derivatives. The successful acquisition of this data will be instrumental in formulating this compound for in vitro and in vivo studies and ultimately in unlocking its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology related to 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine. While direct experimental spectra for this specific compound are not widely published, this document compiles predicted spectroscopic data based on analogous structures and outlines detailed, adaptable experimental protocols for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables present the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predicted values are derived from the analysis of structurally related thienopyrimidine derivatives and general principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.0Singlet1HH-2
~7.5 - 7.7Singlet1HH-7
~1.4 - 1.6Singlet9H-C(CH₃)₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170 - 172C-6
~158 - 160C-4
~154 - 156C-7a
~152 - 154C-2
~130 - 132C-5a
~120 - 122C-7
~35 - 37-C (CH₃)₃
~30 - 32-C(C H₃)₃

Solvent: CDCl₃ or DMSO-d₆. Proton-decoupled.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
226/228[M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom)
211/213[M-CH₃]⁺
195/197[M-C₂H₅]⁺
170[M-C₄H₉]⁺

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the thieno[3,2-d]pyrimidine core and the acquisition of the spectroscopic data. These methods are standard for the analysis of organic compounds and can be adapted for this compound.

2.1. Synthesis of the Thieno[3,2-d]pyrimidine Core

The synthesis of thieno[3,2-d]pyrimidines often involves the construction of a substituted thiophene ring followed by cyclization to form the pyrimidine ring. A common route is the Gewald reaction.

Protocol: Gewald Reaction and Cyclization

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (e.g., pinacolone, to introduce the tert-butyl group), elemental sulfur, and a compound containing an active methylene group and a cyano group (e.g., malononitrile) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, typically a secondary amine like morpholine or piperidine, dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate, the 2-aminothiophene intermediate, is collected by filtration, washed with water, and dried.

  • Cyclization: The 2-aminothiophene is then reacted with a suitable reagent to form the pyrimidine ring. For the synthesis of a 4-chloropyrimidine, this can be achieved by heating with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

2.2. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to vaporization and bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials gewald Gewald Reaction start->gewald cyclization Cyclization with POCl3/PCl5 gewald->cyclization purification Purification cyclization->purification product Purified Product purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Synthetic and characterization workflow for this compound.

Biological activity of thieno[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases. This unique structure allows its derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the biological activities of thieno[3,2-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism through which thieno[3,2-d]pyrimidines exert their anticancer effects is by inhibiting protein kinases, which are often dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its overactivation is a common feature in many cancers.[1] Several thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors. For instance, piperazinone-containing thieno[3,2-d]pyrimidines have been synthesized and shown to be potent and selective PI3Kδ inhibitors, with some compounds demonstrating better or comparable antiproliferative activity against non-Hodgkin lymphoma cell lines than the approved drug idelalisib.[2]

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is another crucial target in cancer therapy. Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective JAK1 inhibitors.[3] For example, derivative 46 showed a four-fold higher enzymatic activity against JAK1 (IC50 = 0.022 μM) compared to the reference compound AZD4205.[3] Furthermore, a series of thieno[3,2-d]pyrimidines with an acrylamide pharmacophore were developed as covalent JAK3 inhibitors, with compounds 9a and 9g exhibiting potent inhibitory activity with IC50 values of 1.9 nM and 1.8 nM, respectively.[4] These compounds were found to induce apoptosis in B lymphoma cells and inhibit the JAK3-STAT3 cascade.[4]

Other Kinase Targets: Thieno[2,3-d]pyrimidine derivatives have also shown inhibitory activity against other kinases like EGFR and FLT3.[5][6]

Cytotoxic Activity

Numerous studies have evaluated the in vitro cytotoxic activity of thieno[3,2-d]pyrimidine derivatives against a panel of human cancer cell lines.

Compound/SeriesCancer Cell Line(s)IC50/ActivityReference
2-(4-bromophenyl)triazole 10b MCF-7 (Breast)19.4 ± 0.22 μM[5]
2-(anthracen-9-yl)triazole 10e MCF-7 (Breast)14.5 ± 0.30 μM[5]
Halogenated thieno[3,2-d]pyrimidines 1 and 2 L1210 (Leukemia)Induced apoptosis[7]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)Growth Percent = -31.02%[8][9]
Thienopyrimidine 14 MCF7 (Breast)IC50 = 22.12 μM[10]
Thienopyrimidine 13 MCF7 (Breast)IC50 = 22.52 μM[10]
Signaling Pathways in Cancer

The anticancer activity of thieno[3,2-d]pyrimidine derivatives is often linked to their ability to modulate key signaling pathways.

This pathway is central to cell proliferation, growth, and survival. Thieno[3,2-d]pyrimidine-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Thieno[3,2-d]pyrimidine-based JAK inhibitors can block this pathway, leading to reduced cancer cell proliferation.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->JAK Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their fused ring system provides a stable scaffold that can be modified to enhance potency and spectrum of activity.[11]

Antibacterial Activity

These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11] A key target for some of these derivatives is DNA gyrase, an essential bacterial enzyme.[11]

Compound/SeriesBacterial Strain(s)MIC/ActivityReference
Thieno[2,3-d]pyrimidinedione 2 MRSA, VRSA, VISA, VREMIC = 2–16 mg/L[12]
Thieno[2,3-d]pyrimidine 9b S. aureus, B. subtilis, Salmonella sp., E. coliStrong effect[13]
Thieno[3,2-d]pyrimidine S5 DNA gyrase B (in silico)Binding affinity = -8.2 kcal/mol[11]
Thieno[3,2-d]pyrimidine S8 DNA gyrase B (in silico)Binding affinity = -8.2 kcal/mol[11]
Thieno[3,2-d]pyrimidine S9 DNA gyrase B (in silico)Binding affinity = -8.1 kcal/mol[11]
Antifungal Activity

Some halogenated thieno[3,2-d]pyrimidines have also shown selective activity against fungi, such as Cryptococcus neoformans.[7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and thieno[3,2-d]pyrimidine derivatives have been investigated as potential anti-inflammatory agents.

Enzyme Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition: RIPK2 is a key mediator in inflammatory signaling pathways. A series of thieno[3,2-d]pyrimidine derivatives were developed as potent RIPK2 inhibitors. Compound HY3 exhibited an IC50 of 11 nM against RIPK2 and displayed significant anti-inflammatory effects in an acute liver injury model.[14]

Cyclooxygenase (COX) Inhibition: Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. Some of these compounds have shown selective inhibition of COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[15][16]

Compound/SeriesTargetIC50/ActivityReference
Compound HY3 RIPK211 nM[14]
Thieno[2,3-d]pyrimidine 4c Carrageenan-induced paw edema42% protection after 3h[17]
Thieno[2,3-d]pyrimidine 6o 15-LOX1.17 μM[15]
Thieno[2,3-d]pyrimidine ester 4 COX-2Selectivity Index = 137.37[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of thieno[3,2-d]pyrimidine derivatives.

General Synthesis Workflow

The synthesis of thieno[3,2-d]pyrimidine derivatives often starts from a substituted thiophene, which undergoes cyclization to form the fused pyrimidine ring.

Synthesis_Workflow Start Substituted Thiophene Intermediate1 Functional Group Modification Start->Intermediate1 Cyclization Cyclization Reaction Intermediate1->Cyclization Core Thieno[3,2-d]pyrimidine Core Cyclization->Core Derivatization Further Derivatization Core->Derivatization Final Final Biologically Active Compounds Derivatization->Final

Caption: A generalized workflow for the synthesis of thieno[3,2-d]pyrimidine derivatives.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using the Sulforhodamine B (SRB) assay or MTT assay.

Protocol Outline (SRB Assay):

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is washed away.

  • Dye Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity against specific kinases is determined using various biochemical assays, such as enzyme-linked immunosorbent assay (ELISA)-based methods or radiometric assays.

Protocol Outline (ELISA-based):

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with or without the test compound in a microplate well.

  • Phosphorylation: The kinase phosphorylates the substrate.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Signal Measurement: The signal is quantified using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Protocol Outline:

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing microbial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the in vivo anti-inflammatory activity of compounds.

Protocol Outline:

  • Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is given into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Conclusion

Thieno[3,2-d]pyrimidine derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further development. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives. Future research should focus on optimizing the pharmacokinetic properties and conducting extensive in vivo studies to translate the promising in vitro results into clinically viable therapeutic agents.

References

The Thienopyrimidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Heterocycle in Drug Discovery and Development

Introduction

The thienopyrimidine scaffold, a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to purine bases, such as adenine and guanine, allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them a fertile ground for the discovery of novel therapeutic agents.[1][3] Thienopyrimidines exist in three primary isomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine, each offering unique structural and electronic properties for drug design.[3][4]

This technical guide provides a comprehensive overview of the thienopyrimidine scaffold for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, diverse biological activities, and mechanisms of action of key thienopyrimidine-based drugs, supported by detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways.

Synthesis of the Thienopyrimidine Core

The construction of the thienopyrimidine scaffold can be broadly categorized into two main approaches: the annulation of a pyrimidine ring onto a pre-existing thiophene core, or the formation of a thiophene ring fused to a pyrimidine precursor.[5] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Building the Pyrimidine Ring on a Thiophene Precursor

This is the more common strategy, often starting with a substituted 2-aminothiophene, which can be synthesized via the versatile Gewald reaction.[5]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This multi-component reaction provides a straightforward route to polysubstituted 2-aminothiophenes.[5]

  • Reagents and Materials:

    • An α-methylene carbonyl compound (e.g., ketone or aldehyde)

    • An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

    • Elemental sulfur

    • A basic catalyst (e.g., morpholine or triethylamine)

    • Solvent (e.g., ethanol or methanol)

  • Procedure:

    • To a round-bottom flask containing a magnetic stirrer, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).

    • Add the solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound).

    • Slowly add the basic catalyst (10-20 mol%) to the stirred mixture.

    • The reaction can be stirred at room temperature or gently heated to 40-60 °C to enhance the reactivity of sulfur.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically cooled, and the product may precipitate. The solid can be collected by filtration.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification:

    • Recrystallization: Ethanol, methanol, or a mixture of ethyl acetate and hexanes are commonly used solvents.

    • Column Chromatography: Silica gel chromatography can be employed for non-crystalline products or for the separation of isomers.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

A common method for constructing the pyrimidine ring is through the cyclization of a 2-aminothiophene-3-carboxylate with formamide.[6]

  • Reagents and Materials:

    • 2-Amino-3-ethoxycarbonylthiophene derivative

    • Formamide

  • Procedure:

    • A mixture of the 2-amino-3-ethoxycarbonylthiophene derivative (1.0 eq) and an excess of formamide is heated at reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to afford the desired thieno[2,3-d]pyrimidin-4(3H)-one.

Building the Thiophene Ring on a Pyrimidine Precursor

This approach is less common but offers an alternative route to specific substitution patterns. One such method is the Thorpe-Ziegler cyclization.[2]

Biological Activities and Therapeutic Applications

Thienopyrimidine derivatives exhibit a remarkable breadth of biological activities, which has led to their investigation in numerous therapeutic areas.[1][2]

Anticancer Activity

The most extensively studied application of thienopyrimidines is in oncology.[7] Their structural similarity to purines allows them to act as competitive inhibitors of ATP-binding sites in various protein kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.[7][8]

Key Kinase Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis. Several thienopyrimidine derivatives have shown potent inhibitory activity against this kinase.[9][10]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Thienopyrimidines have been developed as potent PI3K inhibitors.[7]

  • EGFR (Epidermal Growth Factor Receptor): Mutant forms of EGFR are key drivers in certain cancers, such as non-small cell lung cancer. Thienopyrimidine-based irreversible inhibitors have been designed to target these mutations.[11]

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[12]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Thienopyrimidine test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the thienopyrimidine compounds in the complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

Various assay formats can be used to measure the inhibition of VEGFR-2 kinase activity, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assays.[14]

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Biotinylated peptide substrate

    • ATP

    • Kinase reaction buffer

    • Thienopyrimidine test compounds

    • Stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC)

    • Low-volume 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the VEGFR-2 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the stop/detection solution.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the TR-FRET ratio.

    • Normalize the data and plot the normalized activity versus the logarithm of the compound concentration to determine the IC50 value.

Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives

CompoundTargetAssayIC50 (nM)Cell LineReference
Pictilisib (GDC-0941) PI3KαBiochemical3-[7]
SNS-314 Aurora ABiochemical9-[15]
SNS-314 Aurora BBiochemical31-[15]
SNS-314 Aurora CBiochemical3-[15]
Olmutinib (BI 1482694) EGFR (L858R/T790M)Biochemical0.8-[4]
Relugolix GnRH ReceptorBinding0.33-[8]
Anti-Infective Activity

Thienopyrimidine derivatives have also demonstrated promising activity against a range of pathogens, including bacteria, fungi, viruses, and parasites.[2]

Experimental Protocol: Antibacterial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

  • Materials:

    • Bacterial strain of interest

    • Mueller-Hinton Broth (MHB)

    • Thienopyrimidine test compounds

    • 96-well microtiter plates

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the thienopyrimidine compounds in MHB directly in the 96-well plates.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain thienopyrimidine derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Key Thienopyrimidine-Based Drugs and Clinical Candidates

The therapeutic potential of the thienopyrimidine scaffold is underscored by the number of compounds that have progressed to clinical trials and regulatory approval.

Relugolix (Orgovyx®, Myfembree®)
  • Structure:

    alt text

  • Mechanism of Action: Relugolix is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[12] By blocking the GnRH receptor in the pituitary gland, it reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in the production of testosterone in men and estrogen in women.[12]

  • Therapeutic Use: Approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[1]

Signaling Pathway: GnRH Receptor Signaling

GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Relugolix Relugolix GnRHR GnRH Receptor Relugolix->GnRHR Binds and Blocks GnRH GnRH GnRH->GnRHR Binds and Activates Gq_protein Gq Protein GnRHR->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate LH_FSH_synthesis LH & FSH Synthesis and Release Ca_PKC->LH_FSH_synthesis Stimulates

GnRH receptor signaling pathway and the inhibitory action of Relugolix.
Pictilisib (GDC-0941)

  • Structure:

    alt text

  • Mechanism of Action: Pictilisib is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), particularly the α and δ isoforms.[7] It binds to the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of the downstream AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7][17]

  • Therapeutic Use: Investigated in clinical trials for the treatment of various solid tumors.

Signaling Pathway: PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Pictilisib Pictilisib Pictilisib->PI3K Inhibits

References

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: A Comprehensive Technical Guide on its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound built upon the versatile thieno[3,2-d]pyrimidine scaffold. While this specific molecule is often utilized as a chemical intermediate in the synthesis of more complex derivatives, the thieno[3,2-d]pyrimidine core is a cornerstone for a multitude of biologically active agents. This technical guide consolidates the current understanding of the potential mechanisms of action for compounds derived from or structurally related to this compound. The primary focus is on the inhibitory activities against various key cellular targets, including sirtuins, receptor tyrosine kinases, and lipid kinases, as well as its potential as an antimalarial agent. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts.

Potential Mechanisms of Action and Associated Quantitative Data

The thieno[3,2-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. The mechanism of action is largely dependent on the specific substitutions on the core structure. Below, we summarize the key putative mechanisms of action and the associated quantitative data for various thieno[3,2-d]pyrimidine derivatives.

Sirtuin Inhibition

A significant area of investigation for thieno[3,2-d]pyrimidine derivatives is their potent inhibitory activity against sirtuins (SIRTs), a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing, DNA repair, and metabolism. Thieno[3,2-d]pyrimidine-6-carboxamides, which can be synthesized from 4-chlorothieno[3,2-d]pyrimidine, have emerged as powerful pan-inhibitors of SIRT1, SIRT2, and SIRT3.[1]

Table 1: Sirtuin Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Reference
11cSIRT13.6[1][2][3][4]
SIRT22.7[1][2][3][4]
SIRT34.0[1][2][3][4]
28SIRT14[5]
SIRT21[5]
SIRT37[5]
31SIRT1Not specified[4]
SIRT2Not specified[4]
SIRT3Not specified[4]
Epidermal Growth Factor Receptor (EGFR) Inhibition

Thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. Notably, these compounds have shown potent activity against the L858R/T790M double mutant of EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[6][7]

Table 2: EGFR Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
B1EGFR L858R/T790M13H19750.087[6]
6lEGFR L858R/T790M≤ 250Not specifiedNot specified[7]
6oEGFR L858R/T790M≤ 250Not specifiedNot specified[7]
Phosphoinositide 3-Kinase (PI3K) and Bromodomain and Extra-Terminal (BET) Inhibition

Recent studies have explored thieno[3,2-d]pyrimidine derivatives as dual inhibitors of the p110δ isoform of phosphoinositide 3-kinase (PI3Kδ) and the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. This dual inhibition presents a promising strategy for the treatment of certain B-cell malignancies.[8][9]

Table 3: PI3Kδ and BRD4-BD1 Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative

CompoundTargetIC50 (nM)Reference
10bPI3Kδ112 ± 8[8][9]
BRD4-BD119 ± 1[8][9]
Antimalarial Activity

The thieno[3,2-d]pyrimidine scaffold has also been investigated for its potential to combat malaria, caused by the parasite Plasmodium falciparum. Several derivatives have demonstrated in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[10][11][12]

Table 4: Antimalarial Activity of Thieno[3,2-d]pyrimidine and Related Derivatives

CompoundStrainIC50 / EC50 (µM)Reference
4jT. cruzi0.60[10]
11cT. cruzi0.67[10]
11lT. cruzi0.75[10]
F4P. falciparum (W2)0.75[11][12]
F16P. falciparum (W2)0.74[11][12]
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition

Thieno[3,2-d]pyrimidinone derivatives have been evaluated for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in the metabolism of steroid hormones. Inhibition of this enzyme is a potential therapeutic strategy for osteoporosis.[13]

Table 5: 17β-HSD2 Inhibitory Activity of Thieno[3,2-d]pyrimidinone Derivatives

CompoundConcentration (µM)% InhibitionReference
3b136[13]
3d125[13]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the assays mentioned above.

Sirtuin Inhibition Assay

The inhibitory activity of thieno[3,2-d]pyrimidine derivatives against SIRT1, SIRT2, and SIRT3 can be determined using a biochemical assay that measures the deacetylation of a peptide substrate.[5]

  • Enzymes: Recombinant human SIRT1, SIRT2, and SIRT3.

  • Substrate: A fluorogenic acetylated peptide, such as a peptide containing an acetylated lysine residue.

  • Procedure:

    • The sirtuin enzyme is incubated with the test compound at various concentrations in a suitable buffer.

    • The reaction is initiated by the addition of the acetylated peptide substrate and NAD+.

    • The mixture is incubated at 37°C for a specified period.

    • The reaction is stopped, and the deacetylated product is detected using a developing reagent that generates a fluorescent signal.

    • Fluorescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

EGFR Kinase Assay

The inhibitory potency of compounds against EGFR can be assessed using an in vitro kinase assay.[6]

  • Enzymes: Recombinant wild-type EGFR (EGFR-WT) and mutant EGFR (e.g., L858R/T790M).

  • Substrate: A suitable peptide or protein substrate for EGFR, such as poly(Glu, Tyr)4:1.

  • Procedure:

    • The EGFR enzyme is pre-incubated with the test compound at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction mixture is incubated at room temperature.

    • The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or a radiometric assay with [γ-32P]ATP.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

PI3Kδ and BRD4 AlphaLISA Assays

The inhibitory activities against PI3Kδ and the first bromodomain of BRD4 (BRD4-BD1) can be determined using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

  • PI3Kδ Assay:

    • The PI3Kδ enzyme is incubated with the test compound.

    • The reaction is initiated by the addition of the lipid substrate PIP2 and ATP.

    • The product, PIP3, is detected using a biotinylated PIP3-binding protein and streptavidin-coated donor beads, along with acceptor beads.

    • The proximity of the donor and acceptor beads results in a chemiluminescent signal that is measured on a suitable plate reader.

  • BRD4-BD1 Assay:

    • His-tagged BRD4-BD1 is incubated with a biotinylated acetyl-histone peptide and the test compound.

    • Streptavidin-coated donor beads and nickel chelate acceptor beads are added.

    • Binding of the bromodomain to the acetylated peptide brings the beads into proximity, generating a signal.

    • Inhibition is measured as a decrease in the AlphaLISA signal.

Antimalarial Activity Assay

The in vitro antimalarial activity is typically assessed against cultured Plasmodium falciparum parasites using a SYBR Green I-based fluorescence assay.

  • Parasite Strain: Chloroquine-sensitive (e.g., 3D7) or chloroquine-resistant (e.g., W2) strains of P. falciparum.

  • Procedure:

    • Asynchronous or synchronous cultures of P. falciparum-infected red blood cells are plated in 96-well plates.

    • The test compounds are added at various concentrations.

    • The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • The plates are frozen to lyse the red blood cells.

    • SYBR Green I dye, which intercalates with parasite DNA, is added, and fluorescence is measured.

    • IC50 values are calculated from the fluorescence readings.

17β-HSD2 Inhibition Assay

The inhibitory activity against 17β-HSD2 can be determined using a cell-free assay with placental microsomes as the enzyme source.[13][14][15]

  • Enzyme Source: Human or marmoset placental microsomes.

  • Substrate: Tritiated estradiol ([3H]-E2).

  • Cofactor: NAD+.

  • Procedure:

    • Placental microsomes are incubated with the test compound, [3H]-E2, and NAD+.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the steroids (substrate and product, estrone) are extracted.

    • The substrate and product are separated by high-performance liquid chromatography (HPLC).

    • The amount of radioactive product is quantified using a radioactivity detector.

    • The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological context and the methodological approach.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by thieno[3,2-d]pyrimidine derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivative Thieno_pyrimidine->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

PI3K/BCR Signaling Pathway and Dual Inhibition

This diagram shows the B-cell receptor (BCR) signaling pathway, highlighting the roles of PI3Kδ and BRD4, and their dual inhibition by a thieno[3,2-d]pyrimidine derivative.

PI3K_BCR_Pathway BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PI3Kd PI3Kδ BTK->PI3Kd AKT AKT PI3Kd->AKT Proliferation Cell Proliferation and Survival AKT->Proliferation BRD4 BRD4 MYC MYC Transcription BRD4->MYC MYC->Proliferation Thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivative Thieno_pyrimidine->PI3Kd Inhibits Thieno_pyrimidine->BRD4 Inhibits

Caption: PI3K/BCR signaling and dual inhibition.

General Workflow for Inhibitor Screening

The following diagram outlines a general experimental workflow for screening and characterizing thieno[3,2-d]pyrimidine derivatives as enzyme inhibitors.

Workflow Synthesis Synthesis of Thieno[3,2-d]pyrimidine Derivatives Primary_Screening Primary Screening (Single Concentration) Synthesis->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity Assays (Against Related Targets) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Antiproliferative) Dose_Response->Cell_Based Mechanism Mechanism of Action Studies Cell_Based->Mechanism

Caption: General workflow for inhibitor screening.

Conclusion

The this compound, as a key synthetic intermediate, provides access to a rich chemical space of thieno[3,2-d]pyrimidine derivatives with diverse and potent biological activities. The evidence strongly suggests that this scaffold is a versatile platform for the development of inhibitors targeting a range of enzymes critical in human diseases, including sirtuins, EGFR, and PI3Kδ. Furthermore, its potential as an antimalarial and an inhibitor of steroid metabolism highlights its broad therapeutic promise. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of thieno[3,2-d]pyrimidine-based compounds as next-generation therapeutics. Future work should focus on elucidating the precise structure-activity relationships for each target and advancing lead compounds through preclinical and clinical development.

References

A Technical Guide to 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thieno[3,2-d]pyrimidine core is a key scaffold in the development of various therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, chemical properties, a plausible synthetic route, and its applications in drug development, particularly as an inhibitor of sirtuin enzymes.

Commercial Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound in differing quantities to suit their research needs, from milligrams for initial screening to larger quantities for more extensive studies.

SupplierCatalog NumberCAS NumberAvailable Package Sizes
Sigma-AldrichBL3H160BBEC2439693-52-4Inquire
Angene International LimitedNot specified439693-52-4Inquire
Laibo ChemNot specifiedNot specified250mg, 1g

Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₁₀H₁₁ClN₂S
Molecular Weight 226.73 g/mol
CAS Number 439693-52-4
Appearance Crystalline powder
Storage Conditions 2-8°C, under inert gas

Proposed Synthetic Protocol

While the direct synthesis of this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be extrapolated from the synthesis of similar thieno[3,2-d]pyrimidine derivatives. The following protocol is a proposed method based on established organic chemistry principles and analogous reactions found in the literature for related compounds.

Objective: To synthesize this compound.

Materials:

  • 2-amino-5-tert-butylthiophene-3-carbonitrile

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Anhydrous reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • Cyclization to form the thienopyrimidinone intermediate:

    • In a round-bottom flask, combine 2-amino-5-tert-butylthiophene-3-carbonitrile and an excess of formamide.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination to yield the final product:

    • In a well-ventilated fume hood, carefully add the dried 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture at reflux for a few hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.

G A 2-amino-5-tert-butyl- thiophene-3-carbonitrile C Reflux A->C B Formamide B->C D 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one C->D F Reflux D->F E POCl3, N,N-Dimethylaniline E->F G This compound F->G H Purification G->H I Final Product H->I

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a versatile building block in the design of kinase inhibitors and other therapeutic agents.[1] Derivatives of this core structure have shown significant biological activity, making them attractive for drug development programs.

Sirtuin Inhibition:

Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3.[2][3] Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, inflammation, and neurodegeneration.[3] The discovery of potent sirtuin inhibitors based on the thieno[3,2-d]pyrimidine scaffold opens up avenues for developing novel therapeutics for a range of diseases.[2][3]

Crystallographic studies have revealed that these inhibitors bind to the SIRT3 active site, with the carboxamide group occupying the nicotinamide C-pocket and the aliphatic portions extending through the substrate channel.[3] This binding mode provides a structural basis for the observed inhibitory activity and guides further optimization of these compounds.

SIRT_inhibitor Thieno[3,2-d]pyrimidine Inhibitor SIRT SIRT1/2/3 SIRT_inhibitor->SIRT Inhibition Deacetylated_Substrate Deacetylated Substrate SIRT->Deacetylated_Substrate Acetylated_Substrate Acetylated Substrate (e.g., Histones, p53) Acetylated_Substrate->SIRT Deacetylation Cellular_Processes Regulation of Cellular Processes (Metabolism, Inflammation, etc.) Deacetylated_Substrate->Cellular_Processes

Caption: Signaling pathway illustrating the inhibition of sirtuins by thieno[3,2-d]pyrimidine derivatives.

Other Potential Applications:

Derivatives of thieno[3,2-d]pyrimidine have also been investigated for other therapeutic activities, including:

  • Antimalarial Activity: Some compounds based on this scaffold have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.[4]

  • Anticancer and Antimicrobial Properties: The broader class of pyrimidine-based drugs has a well-established history in treating infectious diseases and cancer.[5][6] The thieno[3,2-d]pyrimidine core contributes to the development of novel agents in these areas.

References

Methodological & Application

Synthesis of 4-amino substituted thieno[3,2-d]pyrimidines from 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of 4-amino substituted thieno[3,2-d]pyrimidines via nucleophilic aromatic substitution of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine. The methodologies outlined are based on established procedures for analogous thieno[3,2-d]pyrimidine systems and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Thieno[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The substitution at the 4-position of the thieno[3,2-d]pyrimidine core is a key determinant of their pharmacological profile. This document details the synthesis of various 4-amino substituted analogues from the common intermediate, this compound. The primary synthetic route involves a nucleophilic aromatic substitution reaction, a versatile and widely used method for the functionalization of heteroaromatic systems.[1][2][3]

Experimental Workflow

The synthesis of 4-amino substituted thieno[3,2-d]pyrimidines from this compound is a straightforward process involving the displacement of the chloro group at the 4-position by a primary or secondary amine.

experimental_workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction reagents Base (e.g., K2CO3, Na2CO3, DIEA) Solvent (e.g., Ethanol, DMF) reagents->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product 4-Amino substituted thieno[3,2-d]pyrimidine workup->product

Figure 1: General workflow for the synthesis.

Experimental Protocols

The following protocols are generalized from procedures reported for the synthesis of analogous 4-amino substituted thieno[3,2-d]pyrimidines.[2][4][5] Researchers should optimize these conditions for their specific amine nucleophile and substrate.

Protocol 1: General Procedure using Ethanol as Solvent
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add the desired primary or secondary amine (1.1-1.5 eq) and a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 4-amino substituted thieno[3,2-d]pyrimidine.

Protocol 2: Procedure for Less Reactive Amines using a Higher Boiling Point Solvent
  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF). Add the amine (1.1-2.0 eq) and a suitable base, for example, potassium carbonate (K2CO3) or diisopropylethylamine (DIEA) (2.0-3.0 eq).

  • Reaction Conditions: The mixture is heated to a temperature ranging from 120°C to 130°C and stirred for 12-48 hours, with monitoring by TLC or LC-MS.[2]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted multiple times with an appropriate organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting crude material is purified by flash column chromatography to yield the final product.

Data Presentation

The following table summarizes representative yields for the synthesis of various 4-amino substituted thieno[3,2-d]pyrimidines from their corresponding 4-chloro precursors, as reported in the literature. These values can serve as a benchmark for the expected efficiency of the synthesis involving this compound.

EntryAmineBaseSolventTemperatureTime (h)Yield (%)Reference
1Ammonia (35% aq. solution)-Ethanol120°C (sealed tube)--[4]
2Methylhydrazine-Ethanol120°C (sealed tube)--[4]
3Hydrazine monohydrate-Ethanol120°C (sealed tube)--[4]
4Various primary aminesNa2CO3EthanolReflux-51-77[2]
5Morpholine-Ethanol78°C5-[5]
6tert-Butyl (2-(piperazin-1-yl)ethyl)carbamateDIEACH3CN---[6]

Signaling Pathway Context

While the specific biological activity of 6-tert-butyl substituted 4-aminothieno[3,2-d]pyrimidines is not extensively documented in the initial literature search, the broader class of thieno[3,2-d]pyrimidines has been investigated as inhibitors of various protein kinases. For instance, certain derivatives have been shown to target kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. A generalized representation of a kinase inhibition pathway is provided below.

signaling_pathway cluster_cell Cell ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor 4-Amino substituted thieno[3,2-d]pyrimidine Inhibitor->Kinase inhibits

Figure 2: Generalized kinase inhibition pathway.

Conclusion

The synthesis of 4-amino substituted thieno[3,2-d]pyrimidines from this compound is a versatile and efficient process. The protocols provided herein offer a solid foundation for the preparation of a diverse library of compounds for further investigation in drug discovery programs. Optimization of the reaction conditions for specific amines is recommended to achieve the best possible outcomes.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutic targets, including various protein kinases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of diverse libraries of 4-aryl-substituted thieno[3,2-d]pyrimidines. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine with various arylboronic acids, a key step in the synthesis of potential therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 4-aryl-6-tert-butylthieno[3,2-d]pyrimidine and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

While specific quantitative data for the Suzuki coupling of this compound is not extensively tabulated in the literature, the following table summarizes representative reaction conditions and yields for the coupling of structurally similar 4-chloro-pyrimidines and -thienopyrimidines with various arylboronic acids. These conditions can serve as an excellent starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10015 min (MW)~70-80
24-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₃PO₄Toluene11018-22Good
33-Nitrophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10015 min (MW)79
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol1103~70-75
54-Chlorophenylboronic acidPd/IPr-K₂CO₃1,4-Dioxane/H₂O602Moderate to Good
6Benzo[b]furan-2-boronic acidPd(OAc)₂ (0.1)-K₃PO₄THF/MeOHRT24High

Note: Yields are based on reactions with similar chloropyrimidine or chlorothienopyrimidine substrates and may vary for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for work-up and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The typical concentration is between 0.1 and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-aryl-6-tert-butylthieno[3,2-d]pyrimidine product.

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Catalyst & Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product: 4-Aryl-6-tert-butylthieno[3,2-d]pyrimidine PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Inhibitor 4-Aryl-6-tert-butyl- thieno[3,2-d]pyrimidine Inhibitor->PI3K Inhibition

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Chlorothieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAᵣ) on 4-chlorothieno[3,2-d]pyrimidines. This class of compounds serves as a versatile scaffold in medicinal chemistry, with derivatives showing significant potential in drug discovery, particularly as kinase inhibitors.

Introduction

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold due to its structural resemblance to purines, allowing it to interact with a variety of biological targets. The presence of a chlorine atom at the C4-position renders the pyrimidine ring susceptible to nucleophilic aromatic substitution, providing a convenient and efficient method for the introduction of diverse functional groups. This approach has been instrumental in the development of potent inhibitors for various kinases, including Phosphoinositide 3-kinase (PI3K), and compounds with antiplasmodial activity.[1][2] The electron-deficient nature of the pyrimidine ring facilitates the attack of a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the synthesis of libraries of substituted thieno[3,2-d]pyrimidines for structure-activity relationship (SAR) studies.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAᵣ)

The substitution of the 4-chloro group on the thieno[3,2-d]pyrimidine ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.

Caption: General mechanism of nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidine.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidines with various nucleophiles. Reaction conditions, including solvent, base, temperature, and reaction time, may require optimization depending on the specific substrate and nucleophile used.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of 4-aminothieno[3,2-d]pyrimidine derivatives.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine derivative (1.0 equiv)

  • Primary or secondary amine (1.1-3.0 equiv)

  • Base (e.g., Na₂CO₃, K₂CO₃, or DIPEA) (1.5-2.0 equiv)

  • Solvent (e.g., Ethanol, Isopropanol, DMF, or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the 4-chlorothieno[3,2-d]pyrimidine derivative in the chosen solvent.

  • Add the amine nucleophile and the base to the solution.

  • Heat the reaction mixture to the desired temperature (typically ranging from 35°C to reflux) and stir for the required duration (2-72 hours). For volatile amines, the reaction may be conducted in a sealed tube.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminothieno[3,2-d]pyrimidine.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Alkylation and O-Arylation)

This protocol details the synthesis of 4-alkoxy- and 4-aryloxythieno[3,2-d]pyrimidine derivatives.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine derivative (1.0 equiv)

  • Alcohol or Phenol (1.0-1.2 equiv)

  • Base (e.g., Sodium metal, NaH, or K₂CO₃) (1.1-1.5 equiv)

  • Solvent (e.g., the corresponding alcohol, DMF, or THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating and stirring apparatus

  • TLC or LC-MS for reaction monitoring

Procedure for O-Alkylation:

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add the base (e.g., sodium metal) to the alcohol (which can also serve as the solvent) at 0°C to generate the alkoxide in situ.

  • Add the 4-chlorothieno[3,2-d]pyrimidine derivative to the alkoxide solution.

  • Heat the reaction mixture to the appropriate temperature (typically 60°C) and stir for the necessary duration (6-22 hours).[3]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can often be purified by recrystallization.[3]

Procedure for O-Arylation:

  • In a round-bottom flask, dissolve the phenol and potassium carbonate in DMF and stir for approximately 15 minutes at room temperature.[3]

  • Add the 4-chlorothieno[3,2-d]pyrimidine derivative to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 130°C) for several hours (typically 3 hours).[3]

  • After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol describes the synthesis of 4-(arylthio)thieno[3,2-d]pyrimidine derivatives.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine derivative (1.0 equiv)

  • Thiophenol derivative (1.0 equiv)

  • Base (e.g., K₂CO₃) (1.1 equiv)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware

  • Stirring apparatus

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Dissolve the thiophenol and potassium carbonate in DMF and stir at room temperature.

  • Add the 4-chlorothieno[3,2-d]pyrimidine derivative to the solution.

  • Stir the reaction mixture at room temperature for a relatively short duration (e.g., 1.5 hours).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize quantitative data from the literature for the nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidines.

Table 1: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ammonia-EthanolSealed Tube-High[3]
2Methylhydrazine-EthanolSealed Tube-High[3]
3Various primary aminesNa₂CO₃EthanolReflux7251-77[3]
4Sodium methanolate-Methanol606-2288[3]
5Sodium ethanolate-Ethanol606-2286[3]
6Phenol derivativesK₂CO₃DMF130354-88[3]
7Thiophenol derivativesK₂CO₃DMF301.554-88[3]

Signaling Pathway Inhibition

Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy. A key target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Thienopyrimidine 4-Substituted Thieno[3,2-d]pyrimidines Thienopyrimidine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-substituted thieno[3,2-d]pyrimidines.

Many synthesized 4-substituted thieno[3,2-d]pyrimidines have demonstrated potent inhibitory activity against PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidines as potential drug candidates.

Workflow Start Start: 4-Chlorothieno[3,2-d]pyrimidine SNAr Nucleophilic Aromatic Substitution (with various nucleophiles) Start->SNAr Library Library of 4-Substituted Thieno[3,2-d]pyrimidines SNAr->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization End Preclinical Development Lead->End Optimization->Library Iterative Design

Caption: General workflow for the discovery of drug candidates based on the 4-substituted thieno[3,2-d]pyrimidine scaffold.

This systematic approach allows for the efficient exploration of the chemical space around the thieno[3,2-d]pyrimidine core, leading to the identification of compounds with optimized biological activity and drug-like properties.

References

Application Notes and Protocols: Screening of Thienopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Thienopyrimidine derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors, with several compounds advancing into clinical trials.[1][2][3][4][5] This document provides a detailed protocol for the screening and characterization of thienopyrimidine-based compounds as kinase inhibitors, encompassing biochemical and cell-based assays.

Screening Workflow

The process of identifying and characterizing novel thienopyrimidine-based kinase inhibitors follows a structured workflow, from initial high-throughput screening to in-depth cellular characterization.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Selectivity Profiling A Primary High-Throughput Screening (HTS) B Dose-Response and IC50 Determination A->B Hit Confirmation C Mechanism of Action (MOA) Studies B->C Potent Hits D Cellular Potency (e.g., Anti-proliferation Assay) C->D Cell-permeable Hits E Target Engagement & Pathway Analysis D->E Active Compounds F Kinome-wide Selectivity Profiling E->F Validated Leads

Caption: Kinase inhibitor screening workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of thienopyrimidine derivatives against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[6]

Materials:

  • Thienopyrimidine compounds (10 mM stock in DMSO)

  • Target kinase (e.g., PI3Kα, Aurora Kinase)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[7]

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[7]

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.[6]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of inhibitor potency.[8][9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction remains in the linear range.[6][10]

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[6]

  • Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence intensity using a plate reader.[6]

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Cell-Based Proliferation Assay

This protocol assesses the ability of thienopyrimidine derivatives to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., T47D for PI3K inhibitors)[2]

  • Cell culture medium and supplements

  • Thienopyrimidine compounds

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the thienopyrimidine compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).[10]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of proliferation inhibition for each compound concentration.

  • Determine the GI₅₀ value (the concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[10]

Kinase Selectivity Profiling

To evaluate the specificity of lead compounds, they should be screened against a broad panel of kinases. This is crucial to identify potential off-target effects.[11][12]

Procedure:

  • Select a kinase profiling service that offers a large panel of kinases (e.g., >400 kinases).[7][11]

  • Submit the thienopyrimidine compounds for screening at a single high concentration (e.g., 10 µM) to identify potential off-targets.

  • For any kinases that show significant inhibition (e.g., >70%), perform follow-up dose-response assays to determine the IC₅₀ values.[11]

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison.

Table 1: Biochemical Potency of Thienopyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
TP-001PI3Kα15
TP-002PI3Kα250
TP-003PI3Kα8
Reference InhibitorPI3Kα5

Table 2: Cellular Activity of Thienopyrimidine Derivatives

Compound IDCell LineGI₅₀ (nM)
TP-001T47D120
TP-002T47D>10,000
TP-003T47D55
Reference InhibitorT47D40

Table 3: Selectivity Profile of TP-003

Kinase% Inhibition at 1 µMIC₅₀ (nM)
PI3Kα988
PI3Kβ8575
PI3Kδ9220
PI3Kγ8860
mTOR451,200
Aurora A<10>10,000
VEGFR2<5>10,000

Signaling Pathway

Thienopyrimidine derivatives have been successfully developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols: 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Design (FBDD) is a powerful strategy for the identification of high-quality lead compounds. This approach begins by screening low molecular weight compounds, or "fragments," for weak binding to a biological target. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases, which are critical targets in oncology and immunology. 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a readily synthesizable fragment that serves as an excellent starting point for FBDD campaigns targeting kinases such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). The tert-butyl group provides a vector for exploring lipophilic pockets, while the chloro-substituent offers a convenient handle for synthetic elaboration to enhance potency and selectivity.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in an FBDD workflow against protein kinases.

I. Fragment Screening and Hit Validation

The initial phase of an FBDD campaign involves screening a fragment library to identify binders to the target protein. A typical workflow employs a primary screen using a high-throughput, low-protein-consumption method, followed by more detailed biophysical techniques for hit validation and characterization.

Experimental Workflow for Fragment Screening

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_structural Structural Biology DSF Differential Scanning Fluorimetry (DSF) SPR Surface Plasmon Resonance (SPR) DSF->SPR Hits ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirmed Hits Xray X-ray Crystallography ITC->Xray Characterized Hits

Caption: A typical workflow for fragment screening and hit validation.

Data Presentation: Initial Fragment Screening

The following table summarizes hypothetical, yet realistic, data from the initial screening and validation of this compound against a target kinase (e.g., JAK2).

Fragment IDTechniqueResultBinding Affinity (Kd)Ligand Efficiency (LE)
F123DSFΔTm = +2.5 °C--
F123SPRConfirmed Binder250 µM0.35
F123ITCConfirmed Binder220 µM0.36

F123: this compound

II. Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the next phase involves synthetic elaboration to improve binding affinity and selectivity. The 4-chloro position on the pyrimidine ring is an ideal point for modification.

Structure-Activity Relationship (SAR) Table

The following table illustrates a hypothetical SAR for the optimization of the initial fragment hit.

Compound IDR-Group at C4-positionKd (SPR)IC50 (Enzymatic Assay)
F123-Cl250 µM> 500 µM
L1-NH-(CH2)2-OH50 µM80 µM
L2-NH-cyclohexyl15 µM25 µM
L3-NH-(4-methylphenyl)2 µM3.5 µM
L4 (Lead)-NH-(4-morpholinophenyl)150 nM250 nM

III. Target Signaling Pathways

Understanding the signaling pathway of the target kinase is crucial for designing cell-based assays and predicting the pharmacological effects of the developed inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade in cytokine-mediated immune responses.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer STAT Dimer P_STAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Transcription Gene Transcription Nucleus->Transcription Inhibitor 6-tert-Butyl-4-chloro- thieno[3,2-d]pyrimidine -derived Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk 1. Activation BTK BTK Lyn_Syk->BTK 2. Recruitment & Phosphorylation P_BTK P-BTK BTK->P_BTK PLCy2 PLCγ2 P_BTK->PLCy2 3. Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCy2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor 6-tert-Butyl-4-chloro- thieno[3,2-d]pyrimidine -derived Inhibitor Inhibitor->BTK Inhibition

Caption: The BTK signaling pathway and the point of inhibition.

IV. Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
  • Objective: To identify fragments that bind to the target kinase by measuring changes in protein thermal stability.

  • Materials:

    • Purified target kinase (0.2-0.5 mg/mL in a low-salt buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Fragment library stock solutions (e.g., 100 mM in DMSO).

    • SYPRO Orange dye (5000x stock in DMSO).

    • 96- or 384-well PCR plates.

    • Real-time PCR instrument capable of thermal scanning.

  • Procedure:

    • Prepare a master mix of the kinase and SYPRO Orange dye. For a 20 µL final volume per well, mix the kinase solution with SYPRO Orange to a final concentration of 5x.

    • Dispense 19.8 µL of the master mix into each well of the PCR plate.

    • Add 0.2 µL of each fragment stock solution to the respective wells (final fragment concentration: 1 mM; final DMSO concentration: 1%). Include DMSO-only controls.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

    • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (e.g., > 1.5 °C) indicates a potential hit.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
  • Objective: To confirm fragment binding and determine the dissociation constant (Kd).

  • Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified, biotinylated target kinase.

    • Running buffer (e.g., HBS-EP+).

    • Fragment solutions in running buffer with matched DMSO concentration.

  • Procedure:

    • Immobilize the target kinase onto the sensor chip surface via amine coupling to a level that gives a response of ~10,000 RU.

    • Prepare a serial dilution of the fragment (e.g., from 500 µM to 15.6 µM) in the running buffer. Ensure the DMSO concentration is identical in all samples and the running buffer.

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the surface if necessary with a mild regeneration solution.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kon, koff) and calculate the Kd.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
  • Objective: To confirm binding and determine the thermodynamic profile (Kd, ΔH, ΔS) of the fragment-protein interaction.

  • Materials:

    • Isothermal titration calorimeter.

    • Purified target kinase (e.g., 20-50 µM in dialysis buffer).

    • Fragment solution (e.g., 200-500 µM in the same dialysis buffer).

  • Procedure:

    • Thoroughly dialyze the protein against the final buffer. Prepare the fragment solution in the final dialysis buffer.

    • Degas both protein and fragment solutions.

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one set of sites) to determine Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 4: X-ray Crystallography for Structural Determination
  • Objective: To determine the three-dimensional structure of the kinase-fragment complex.

  • Materials:

    • Highly pure and concentrated target kinase.

    • Crystallization screens and plates.

    • Fragment solution.

  • Procedure:

    • Obtain apo-protein crystals by screening various crystallization conditions.

    • Soak the apo-crystals in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Build the fragment into the observed electron density and refine the structure.

Protocol 5: Kinase Enzymatic Assay (Luminescence-Based)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds derived from the fragment hit.

  • Materials:

    • Recombinant active kinase.

    • Kinase-specific substrate (e.g., a peptide).

    • ATP.

    • Kinase assay buffer.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

    • Test compounds in DMSO.

    • White opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the compounds to the assay plate, followed by the kinase in kinase buffer. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Km for the kinase).

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions.

    • Measure the luminescence signal.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Note: HPLC Purification of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed guide for the purification of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine and its derivatives using High-Performance Liquid Chromatography (HPLC). Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds with significant potential in drug discovery, acting as scaffolds for various therapeutic agents. Achieving high purity of these compounds is critical for accurate biological evaluation and subsequent development. This application note outlines two primary HPLC strategies—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—providing detailed protocols, system parameters, and expected outcomes to guide researchers in developing robust purification methods.

Principle of Chromatographic Purification

HPLC is a powerful technique for separating, identifying, and purifying components from a mixture.[1] The separation is based on the differential partitioning of the sample components between a liquid mobile phase and a solid stationary phase.[1]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode for purifying pyrimidine derivatives.[2] It utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2] In this mode, non-polar or hydrophobic compounds are retained longer on the column, while polar compounds elute earlier.

  • Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (e.g., silica or aminopropyl) and a non-polar mobile phase (e.g., hexane and ethyl acetate).[3][4] NP-HPLC is an excellent alternative for separating isomers or compounds that are not well-retained or resolved by RP-HPLC.

The choice between these methods depends on the specific polarity of the this compound derivative and its associated impurities.

Experimental Protocols

A successful purification workflow begins with proper sample preparation and is followed by a systematically developed HPLC method.

Materials and Reagents
  • Crude this compound derivative

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethyl Acetate (EtOAc)

  • HPLC-grade Isopropanol (IPA)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for dissolution

  • Syringe filters (0.22 or 0.45 µm)

Sample Preparation

Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[5][6]

  • Solubility Testing: Determine a suitable solvent for the crude sample. The ideal solvent should fully dissolve the sample and be miscible with the HPLC mobile phase.[7][8] For RP-HPLC, a small amount of DMSO, followed by dilution with the mobile phase, is common. For NP-HPLC, a solvent like dichloromethane or the mobile phase itself may be used.

  • Sample Dissolution: Prepare a stock solution of the crude sample at a concentration of approximately 10-20 mg/mL. Use sonication if necessary to ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6][9] This step is critical to prevent clogging of the HPLC system and column.

HPLC System and Method Parameters

The following are starting-point methods. Optimization will likely be required to achieve the best separation for a specific derivative.

Method A: Reversed-Phase HPLC (Preparative)

  • Column: C18 silica gel column (e.g., 250 x 21.2 mm, 5 or 10 µm particle size).

  • Mobile Phase A: 0.1% TFA or FA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

  • Flow Rate: 15-25 mL/min (scaled for the column diameter).

  • Detection: UV-Vis detector at a wavelength of approximately 275 nm, as pyrimidine derivatives typically show strong absorbance in this region.[10][11]

  • Injection Volume: 100-500 µL of the prepared sample solution.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

Method B: Normal-Phase HPLC (Preparative)

  • Column: Silica or Aminopropyl (NH2) column (e.g., 250 x 21.2 mm, 5 or 10 µm particle size).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethyl Acetate or Isopropanol.

  • Flow Rate: 15-25 mL/min.

  • Detection: UV-Vis detector at 275 nm.

  • Injection Volume: 100-500 µL of the prepared sample solution.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30.1-35 min: 5% B (re-equilibration)

Fraction Collection and Analysis
  • Collection: Collect fractions based on the elution of the target peak detected by the UV signal. Use narrow time windows to maximize the purity of the collected fractions.

  • Purity Check: Analyze the collected fractions using an analytical-scale HPLC system to confirm the purity of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified compound.

Data Presentation

Quantitative data should be systematically recorded to evaluate the success of the purification.

Table 1: Summary of Proposed HPLC Purification Parameters

Parameter Method A: Reversed-Phase HPLC Method B: Normal-Phase HPLC
Stationary Phase C18 Silica Gel Silica or Aminopropyl (NH2)
Column Dimensions 250 x 21.2 mm, 5-10 µm 250 x 21.2 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water n-Hexane
Mobile Phase B 0.1% TFA in Acetonitrile Ethyl Acetate or Isopropanol
Elution Mode Gradient Gradient
Flow Rate 15-25 mL/min 15-25 mL/min
Detection Wavelength ~275 nm ~275 nm

| Typical Analytes | Moderately polar to non-polar derivatives | Polar derivatives, isomers |

Table 2: Example Purification Data for a Thieno[3,2-d]pyrimidine Derivative (Note: This table presents hypothetical data for illustrative purposes.)

Compound IDRetention Time (Rt) (min)Initial Purity (%)Final Purity (%)Recovery (%)
TPD-00118.585.299.688
TPD-00221.291.099.892
TPD-00316.378.599.185

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of this compound derivatives.

HPLC_Workflow start Crude Synthesized Product prep Sample Preparation (Dissolution & Filtration) start->prep dev Analytical HPLC Method Development & Optimization prep->dev purify Preparative HPLC Purification dev->purify Scale-up collect Fraction Collection (Based on UV Chromatogram) purify->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool Purity >99% evap Solvent Evaporation (Rotovap / Lyophilizer) pool->evap end Pure Compound (>99%) evap->end

Caption: HPLC purification workflow from crude product to final pure compound.

Conclusion

The HPLC methods detailed in this application note provide a robust starting point for the purification of this compound derivatives. Both reversed-phase and normal-phase chromatography offer viable routes to achieving high purity, which is essential for reliable pharmacological and toxicological studies. Researchers should consider the specific physicochemical properties of their target molecule to select the most appropriate method and perform necessary optimizations to achieve the desired purity and yield.

References

Application Notes and Protocols: Synthesis and Evaluation of SIRT1/SIRT2 Inhibitors from 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuins (SIRTs), particularly SIRT1 and SIRT2, are NAD+-dependent deacylases that have emerged as significant therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] This document provides detailed application notes and protocols for the synthesis of potent SIRT1/SIRT2 inhibitors derived from a 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine scaffold. Furthermore, it outlines the experimental procedures for their biological evaluation, including in vitro enzymatic assays. The structure-activity relationship (SAR) of this class of inhibitors is also discussed, supported by quantitative data organized for clarity and comparative analysis.

Introduction to Thieno[3,2-d]pyrimidine-based Sirtuin Inhibitors

The thieno[3,2-d]pyrimidine core has been identified as a privileged scaffold for the development of potent sirtuin inhibitors.[3] Compounds based on this heterocycle have demonstrated low nanomolar potency against SIRT1, SIRT2, and SIRT3.[3] The initial discovery of this class of inhibitors was facilitated by encoded library technology (ELT), which identified pan-inhibitors of SIRT1/2/3 with IC50 values in the nanomolar range.[3] Subsequent structure-activity relationship (SAR) studies have led to the optimization of these compounds to enhance their potency and physicochemical properties. This document focuses on the synthesis and evaluation of derivatives of this compound, a key intermediate for generating a library of potential SIRT1/SIRT2 inhibitors.

Synthetic Pathway

The general synthetic scheme for the preparation of SIRT1/SIRT2 inhibitors from this compound involves a nucleophilic aromatic substitution at the C4 position. This is followed by further modifications to introduce diversity and explore the SAR.

Scheme 1: General Synthesis of 4-substituted-6-tert-Butylthieno[3,2-d]pyrimidine derivatives.

Synthesis start This compound intermediate 4-Amino-6-tert-Butylthieno[3,2-d]pyrimidine Derivatives start->intermediate R-NH2, Base (e.g., DIPEA) Solvent (e.g., NMP) final SIRT1/SIRT2 Inhibitors intermediate->final Further Functionalization (if required)

Caption: Synthetic route to SIRT1/SIRT2 inhibitors.

Experimental Protocols

General Synthetic Protocol for 4-Amino-6-tert-butylthieno[3,2-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of 4-amino-substituted thieno[3,2-d]pyrimidine derivatives, which are potent SIRT1/SIRT2 inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (R-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in NMP, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired 4-amino-6-tert-butylthieno[3,2-d]pyrimidine derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

SIRT1/SIRT2 Inhibition Assay Protocol (Fluorogenic)

This protocol is based on a validated assay using a fluorogenic peptide substrate derived from p53.[1]

Materials:

  • Recombinant human SIRT1 and SIRT2 enzymes

  • Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and nicotinamide)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Suramin for SIRT1/SIRT2)[1]

  • 384-well black microplates

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution, followed by the SIRT1 or SIRT2 enzyme solution in assay buffer.

  • Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a further period (e.g., 30 minutes) at 37 °C.

  • Measure the fluorescence intensity using a fluorimeter (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a suitable equation using graphing software.

Structure-Activity Relationship (SAR) and Data

The SAR studies on thieno[3,2-d]pyrimidine-based inhibitors have revealed several key features for potent SIRT1/SIRT2 inhibition.[4]

  • C4-Substitution: The C4 position is crucial for activity, with various aliphatic and aromatic amines being well-tolerated. The nature of the substituent at this position significantly influences the potency and selectivity.

  • Thiophene Moiety: The thiophene ring is an important structural element. Replacement with other heterocycles, such as a furan, can lead to a decrease in potency.[4]

  • C6-Substitution: While the prompt specifies a tert-Butyl group at the C6 position, other studies have explored carboxamide substituents at this position, which have shown to be critical for binding in the nicotinamide C-pocket of the sirtuin active site.[4][3]

Table 1: Inhibitory Activity of Exemplary Thieno[3,2-d]pyrimidine Derivatives against SIRT1, SIRT2, and SIRT3. (Note: The following data is illustrative and based on published compounds with a similar core structure. The R group corresponds to the substituent at the C4 position.)

Compound IDR Group at C4SIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)Reference
11c N-(2-(piperidin-1-yl)ethyl)3.62.74.0[3]
28 N-tert-butyl10312
31 N-(methylsulfonyl)417[4]

Signaling Pathways and Experimental Workflow

SIRT1 and SIRT2 are involved in numerous cellular processes, including cell cycle regulation, DNA repair, and metabolism.[1][2] Their inhibition can have significant therapeutic effects.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates Histones Histones SIRT1->Histones deacetylates DNA_Repair DNA Repair SIRT1->DNA_Repair promotes Apoptosis Apoptosis p53->Apoptosis promotes Transcription Gene Transcription Histones->Transcription SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin deacetylates Cell_Cycle Cell Cycle Progression Tubulin->Cell_Cycle Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->SIRT1 inhibits Inhibitor->SIRT2 inhibits

Caption: Simplified signaling pathways of SIRT1 and SIRT2.

The experimental workflow for the synthesis and evaluation of these inhibitors follows a logical progression from chemical synthesis to biological testing.

Workflow start Design of Target Molecules synthesis Synthesis from 6-tert-Butyl-4-chlorothieno [3,2-d]pyrimidine start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification assay_dev In vitro SIRT1/SIRT2 Inhibition Assay purification->assay_dev sar_analysis SAR Analysis and Lead Optimization assay_dev->sar_analysis sar_analysis->start Iterative Design in_vivo In vivo Studies (Future Work) sar_analysis->in_vivo

Caption: Experimental workflow for inhibitor development.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of potent, pan-sirtuin inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to synthesize, evaluate, and optimize novel SIRT1/SIRT2 inhibitors based on this chemotype. Further exploration of the SAR, particularly at the C4 position, holds the potential for the discovery of even more potent and selective sirtuin modulators for therapeutic applications.

References

Development of Potent and Selective JAK3 Inhibitors Utilizing a Thieno[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines, making it a key therapeutic target for autoimmune diseases, hematological malignancies, and transplant rejection.[1][2][3] Its expression is primarily restricted to hematopoietic cells, offering an opportunity for targeted therapy with a lower risk of broad side effects compared to inhibitors of other ubiquitously expressed JAK family members.[1][4] The thieno[3,2-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective JAK3 inhibitors. This document provides a summary of the biological activity of selected thieno[3,2-d]pyrimidine-based JAK3 inhibitors and detailed protocols for key in vitro and cell-based assays essential for their evaluation.

Biological Activity of Thieno[3,2-d]pyrimidine-Based JAK3 Inhibitors

A series of thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against JAK3 and other kinases, as well as their anti-proliferative effects in relevant cell lines. The data presented below highlights the potency and selectivity of these compounds.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Anti-proliferative IC₅₀ (nM) (Cell Line)Reference
9a >1000>10001.9>1000180 (SU-DHL-1)[1][5]
9g >1000>10001.8>1000210 (SU-DHL-1)[1][5]

Table 1: Kinase Inhibitory Activity and Anti-proliferative Effects of Selected Thieno[3,2-d]pyrimidine Derivatives. IC₅₀ values represent the half-maximal inhibitory concentration.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6][7] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5][8]

Caption: The JAK3-STAT5 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of thieno[3,2-d]pyrimidine-based JAK3 inhibitors are provided below.

Protocol 1: In Vitro JAK3 Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

A. Materials and Reagents:

  • Recombinant human JAK3 enzyme

  • Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

B. Experimental Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]

  • Add 2 µL of diluted JAK3 enzyme in Kinase Buffer to each well.[1]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in Kinase Buffer to each well.[1]

  • Incubate the plate at room temperature for 60 minutes.[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.[1]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values using a suitable data analysis software.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Inhibitor Dilutions - JAK3 Enzyme - Substrate/ATP Mix start->prep_reagents plate_setup Plate Setup (384-well): - Add 1 µL Inhibitor/DMSO - Add 2 µL JAK3 Enzyme - Add 2 µL Substrate/ATP Mix prep_reagents->plate_setup incubation1 Incubate at RT (60 min) plate_setup->incubation1 add_adpglo Add 5 µL ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT (40 min) add_adpglo->incubation2 add_detection Add 10 µL Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT (30-60 min) add_detection->incubation3 read_plate Measure Luminescence incubation3->read_plate analyze_data Data Analysis (IC₅₀) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro JAK3 kinase assay.

Protocol 2: Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT5 in a cellular context.

A. Materials and Reagents:

  • Human T-cell line (e.g., CTLL-2) or isolated primary T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine for stimulation (e.g., IL-2)

  • Test compounds (inhibitors) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., Cytofix™ Buffer)

  • Permeabilization Buffer (e.g., Phosflow™ Perm III Buffer)

  • Fluorochrome-conjugated anti-pSTAT5 antibody

  • Flow cytometer

B. Experimental Procedure:

  • Cell Preparation: Culture cells in appropriate medium. For cytokine starvation, wash cells and incubate in cytokine-free medium for 2-4 hours or as required.[2]

  • Compound Treatment: Seed approximately 1-5 x 10⁵ cells per well in a 96-well plate. Add serial dilutions of the test compounds and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add a pre-determined concentration of IL-2 to stimulate STAT5 phosphorylation and incubate for 15-30 minutes at 37°C.[2]

  • Fixation: Stop the stimulation by adding Fixation Buffer and incubate for 10-15 minutes at 37°C.[8]

  • Permeabilization: Wash the cells with PBS and then add ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.[9]

  • Staining: Wash the cells twice with a suitable staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in the staining buffer containing the anti-pSTAT5 antibody and incubate for 30-60 minutes at room temperature in the dark.[9]

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT5 antibody.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the cytokine-stimulated control and determine the IC₅₀ values.

Protocol 3: T-Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the anti-proliferative effects of the inhibitors on T-cells.

A. Materials and Reagents:

  • T-cell lymphoma cell line (e.g., SU-DHL-1)

  • Complete cell culture medium

  • Test compounds (inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

B. Experimental Procedure:

  • Cell Plating: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4][10]

  • Solubilization: Add 100 µL of Solubilization solution to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.

References

Application of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The thieno[3,2-d]pyrimidine scaffold has emerged as a promising chemotype in the discovery of novel antimalarial agents. Research into this class of compounds has identified derivatives with potent activity against both the erythrocytic and hepatic stages of Plasmodium parasites, including strains resistant to established drugs like chloroquine. A key derivative in this class is the 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine and its analogues, which serve as crucial intermediates and lead compounds in the development of dual-stage antimalarials.

A notable lead compound derived from this scaffold is Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one derivative. Subsequent structure-activity relationship (SAR) studies have explored modifications at various positions of the thienopyrimidine core. The introduction of a chloro group at the 4-position, for instance, has been shown to yield compounds with significant antiplasmodial activity. These chloro-analogues demonstrate efficacy against the drug-resistant K1 strain of P. falciparum and also exhibit activity against the hepatic stages of P. berghei.

Mechanistic studies suggest that these thienopyrimidine derivatives do not operate via the same pathways as many commercial antimalarial drugs. Instead, they exhibit specific activity against the ring and trophozoite stages of the parasite's lifecycle.[1][2] This novel mechanism of action is particularly valuable in overcoming existing drug resistance. Furthermore, many of these compounds show low cytotoxicity against mammalian cell lines, indicating a favorable selectivity index for further development. The this compound core represents a versatile starting point for the synthesis of a library of potent, multi-stage antimalarial candidates.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected thieno[3,2-d]pyrimidine derivatives, highlighting the importance of the 4-chloro substitution.

Table 1: In Vitro Antiplasmodial Activity against P. falciparum

CompoundModificationP. falciparum StrainIC50 (nM)Reference
Thienopyrimidinone Scaffold---Chloroquine-sensitive35 - 344[1]
Thienopyrimidinone Scaffold---Chloroquine-resistant45 - 800[1]
Gamhepathiopine Analogue4-chloroK1 (resistant)Good activity[3]
Tetrahydrobenzothieno[2,3-d]pyrimidine F42,4-dichloro substitutionW2 (chloroquine-resistant)750[4]
Tetrahydrobenzothieno[2,3-d]pyrimidine F16---W2 (chloroquine-resistant)740[4]

Table 2: In Vitro Activity against Hepatic Stage of Plasmodium and Cytotoxicity

CompoundP. yoelii (hepatic) IC50 (nM)P. berghei (hepatic) EC50 (µM)Cytotoxicity (CC50, µM) on HepG2 cellsReference
Lead Thienopyrimidinone35---15 - 50[1][2]
Gamhepathiopine Analogue (4-chloro)---~15Moderate toxicity[3]
Compound 10c---~5---[3]
Compound 10d---~5---[3]
Compound 10g---~5---[3]

Experimental Protocols

Synthesis of N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine

This protocol describes the synthesis of a 4-chloro-thieno[3,2-d]pyrimidine derivative, a key intermediate.[3]

  • Starting Material: Begin with 2-amino-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination:

    • Dissolve the starting material (1 equivalent) and N,N-dimethylaniline (0.7 equivalents) in acetonitrile (CH3CN).

    • Cool the solution to 0°C.

    • Slowly add phosphorus oxychloride (POCl3) (5.5 equivalents) to the cold solution over 2 hours.

    • Heat the mixture to 80-85°C and stir for 18 hours.

  • Work-up:

    • Cool the reaction mixture to 40°C.

    • Quench the reaction by pouring it into water (400 mL) and stirring for 2 hours.

    • Filter the resulting precipitate and wash it with water (200 mL) to obtain the crude product.

    • Further purification can be achieved by chromatography.

In Vitro Antiplasmodial Activity Assay (Asexual Erythrocytic Stage)

This assay is used to determine the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., K1 strain, resistant to chloroquine, sulfadoxine, and pyrimethamine) in human red blood cells.[3]

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add the parasite culture (at a defined parasitemia and hematocrit) to each well.

    • Include positive (e.g., artesunate) and negative (no drug) controls.

  • Incubation: Incubate the plates for a full parasite life cycle (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Growth Inhibition Measurement:

    • Quantify parasite growth using a suitable method, such as:

      • SYBR Green I based fluorescence assay: Lyse the red blood cells and add SYBR Green I, which intercalates with parasite DNA. Measure fluorescence to determine parasite density.

      • [3H]-hypoxanthine incorporation assay: Measure the incorporation of radiolabeled hypoxanthine, a precursor for parasite nucleic acid synthesis.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hepatic Stage Activity Assay

This assay evaluates the efficacy of compounds against the liver stage of the parasite.

  • Cell Culture: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

  • Sporozoite Infection: Infect the hepatocyte culture with freshly dissected P. berghei or P. yoelii sporozoites.

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for a period that allows for the development of exoerythrocytic forms (EEFs) (e.g., 48 hours).

  • Quantification of EEFs:

    • Fix and permeabilize the cells.

    • Stain the EEFs using an antibody against a parasite-specific protein (e.g., HSP70) followed by a fluorescently labeled secondary antibody.

    • Use an automated imaging system to count the number and measure the size of the EEFs.

  • Data Analysis: Determine the EC50 values by analyzing the reduction in the number or size of EEFs in treated wells compared to untreated controls.[3]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade start Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold synthesis Chemical Synthesis & Pharmacore Modulation (e.g., 4-chloro substitution) start->synthesis Lead Identification purification Purification & Characterization synthesis->purification in_vitro_asexual In Vitro Antiplasmodial Assay (Asexual Stage - P. falciparum) purification->in_vitro_asexual Test Compounds in_vitro_hepatic In Vitro Hepatic Stage Assay (P. berghei / P. yoelii) in_vitro_asexual->in_vitro_hepatic Active Hits cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) in_vitro_hepatic->cytotoxicity selectivity Determine Selectivity Index (CC50 / IC50) cytotoxicity->selectivity in_vivo In Vivo Efficacy Studies (Mouse Model) selectivity->in_vivo Promising Candidates

Caption: Antimalarial Drug Discovery Workflow.

mechanism_overview cluster_human Human Host cluster_erythrocytic malaria_lifecycle Plasmodium Lifecycle hepatic_stage Hepatic (Liver) Stage malaria_lifecycle->hepatic_stage erythrocytic_stage Erythrocytic (Blood) Stage malaria_lifecycle->erythrocytic_stage ring Ring Stage trophozoite Trophozoite Stage schizont Schizont Stage thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivatives thieno_pyrimidine->hepatic_stage Inhibits thieno_pyrimidine->ring Inhibits thieno_pyrimidine->trophozoite Inhibits

Caption: Dual-Stage Action of Thienopyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two key stages of the synthesis: the formation of the thienopyrimidinone intermediate and its subsequent chlorination.

Stage 1: Synthesis of 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one

This stage involves the Gewald reaction to form a substituted aminothiophene, followed by cyclization to the thienopyrimidinone.

Issue 1: Low Yield in the Gewald Reaction for 2-amino-5-tert-butyl-thiophene-3-carboxamide

  • Question: My Gewald reaction using 3,3-dimethyl-2-butanone (pinacolone), cyanoacetamide, and sulfur is giving a low yield of the desired 2-amino-5-tert-butyl-thiophene-3-carboxamide. What are the potential causes and solutions?

  • Answer: Low yields in the Gewald reaction, especially with sterically hindered ketones like pinacolone, can arise from several factors. Here’s a systematic approach to troubleshooting:

    • Incomplete Knoevenagel Condensation: The initial condensation between the ketone and cyanoacetamide is crucial.

      • Solution: Ensure your base catalyst (e.g., morpholine, triethylamine) is fresh and used in the correct stoichiometric amount. You can try extending the reaction time for this initial step before the addition of sulfur to drive the condensation to completion.

    • Poor Sulfur Reactivity: Elemental sulfur needs to be finely powdered to ensure a good surface area for the reaction.

      • Solution: Use high-quality, finely milled sulfur. Sonication of the reaction mixture after sulfur addition can sometimes improve its dispersion and reactivity.

    • Suboptimal Reaction Temperature: The reaction temperature is critical for balancing the rate of reaction against the formation of side products.

      • Solution: A moderate temperature of around 50-60 °C is often optimal. Higher temperatures can lead to decomposition and side reactions, while lower temperatures may result in a sluggish reaction.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and yield.

      • Solution: While ethanol or methanol are commonly used, exploring other polar solvents like dimethylformamide (DMF) might be beneficial for this specific substrate.

Issue 2: Incomplete Cyclization to 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one

  • Question: After obtaining the 2-amino-5-tert-butyl-thiophene-3-carboxamide, the subsequent cyclization with formic acid is not going to completion, resulting in a mixture of starting material and product. How can I improve the yield of the thienopyrimidinone?

  • Answer: Incomplete cyclization is a common issue. Here are some strategies to drive the reaction to completion:

    • Insufficient Dehydration: Formic acid acts as both the carbon source and a dehydrating agent.

      • Solution: Using an excess of formic acid can help drive the equilibrium towards the cyclized product. Alternatively, adding a stronger dehydrating agent like acetic anhydride in a catalytic amount with formic acid can be effective.

    • Reaction Temperature and Time: The cyclization often requires elevated temperatures to proceed efficiently.

      • Solution: Ensure the reaction is refluxed at a sufficiently high temperature (the boiling point of formic acid is ~101 °C). Extending the reflux time can also lead to higher conversion. Monitor the reaction by TLC to determine the optimal reaction time.

    • Alternative Cyclization Reagents: If formic acid is not effective, other one-carbon sources can be used.

      • Solution: Triethyl orthoformate in the presence of an acid catalyst (e.g., a few drops of acetic anhydride) is a powerful alternative for cyclization and often gives higher yields.

Stage 2: Chlorination of 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one

This stage converts the hydroxyl group of the pyrimidinone to a chloro group, yielding the final product.

Issue 3: Low Yield and/or Formation of Side Products During Chlorination with POCl₃

  • Question: The chlorination of my 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) is resulting in a low yield and the formation of dark, tarry side products. What can I do to optimize this step?

  • Answer: Chlorination with POCl₃ can be aggressive and lead to side reactions if not properly controlled. Consider the following optimizations:

    • Excessive Temperature: High temperatures can promote the formation of decomposition products.

      • Solution: Perform the reaction at a controlled temperature, typically refluxing gently (boiling point of POCl₃ is ~106 °C). Avoid overheating.

    • Presence of Moisture: POCl₃ reacts violently with water, which can lead to the formation of phosphoric acid and other byproducts that interfere with the reaction.

      • Solution: Ensure your starting material and glassware are completely dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Addition of a Base: A tertiary amine can be added to scavenge the HCl generated during the reaction, which can sometimes improve the yield and reduce side reactions.

      • Solution: Add a high-boiling tertiary amine like N,N-dimethylaniline or triethylamine to the reaction mixture.

    • Work-up Procedure: The quenching of the reaction is a critical step.

      • Solution: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This helps to hydrolyze the excess POCl₃ and precipitate the product. Ensure the pH is neutralized or slightly basic during extraction.

Issue 4: Incomplete Chlorination

  • Question: My chlorination reaction is not going to completion, and I am isolating a mixture of the starting thienopyrimidinone and the final chloro-product. How can I achieve full conversion?

  • Answer: Incomplete chlorination can be due to insufficient reagent or suboptimal reaction conditions.

    • Insufficient POCl₃: The stoichiometry of the chlorinating agent is crucial.

      • Solution: Use a sufficient excess of POCl₃. It often serves as both the reagent and the solvent.

    • Reaction Time: The reaction may require a longer time to go to completion.

      • Solution: Monitor the reaction progress using TLC. If starting material is still present after several hours, consider extending the reflux time.

    • Alternative Chlorinating Agent: For sensitive substrates, a milder chlorinating agent might be more effective.

      • Solution: A combination of oxalyl chloride and a catalytic amount of DMF in a solvent like dichloroethane at a lower temperature (e.g., 0 °C to room temperature) can be a high-yielding alternative to POCl₃.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the overall synthesis of this compound?

A1: While yields can vary depending on the specific conditions and scale, a well-optimized two-step synthesis can achieve an overall yield in the range of 70-85%. The Gewald reaction for the precursor typically yields 75-85%, and the chlorination step can yield over 90% under optimal conditions.

Q2: What are the best purification methods for the final product, this compound?

A2: The most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: Suitable solvents for recrystallization need to be determined experimentally. A good starting point is to try solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a typical eluent system.

Q3: What are some common impurities to look out for in the final product?

A3: Common impurities may include:

  • Unreacted 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one from incomplete chlorination.

  • Hydrolysis of the chloro-product back to the pyrimidinone if exposed to moisture during work-up or storage.

  • Dimerization or other side products from the Gewald reaction if not fully removed in the first step.

  • Byproducts from the decomposition of the starting materials or product, especially if excessive heat is used during the chlorination step.

Q4: Can I use other ketones in the Gewald reaction to synthesize different 6-substituted thieno[3,2-d]pyrimidines?

A4: Yes, the Gewald reaction is versatile and can be used with a variety of ketones and aldehydes to produce a range of 2-aminothiophenes, which can then be cyclized to the corresponding 6-substituted thieno[3,2-d]pyrimidin-4(3H)-ones. However, the optimal reaction conditions may vary depending on the reactivity of the specific carbonyl compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Thienopyrimidinone Precursors.

Starting KetoneActive Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,3-Dimethyl-2-butanoneCyanoacetamideMorpholineEthanol506~75-85General Gewald Protocol
CyclohexanoneCyanoacetamideMorpholineEthanol50488Adapted from literature
AcetoneCyanoacetamideMorpholineEthanol50392Adapted from literature

Table 2: Comparison of Chlorination Methods for Thieno[3,2-d]pyrimidin-4(3H)-ones.

SubstrateChlorinating AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-onePOCl₃N,N-DimethylanilineNeat POCl₃Reflux (~106)4>90Optimized Protocol
Thieno[3,2-d]pyrimidin-4(3H)-oneOxalyl ChlorideDMF (cat.)Dichloroethane0 to RT2.599High-Yield Protocol
2-Substituted-thieno[3,2-d]pyrimidin-4(3H)-onePOCl₃NoneNeat POCl₃Reflux (~106)18~85Literature Example

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-tert-butyl-thiophene-3-carboxamide

  • To a stirred mixture of 3,3-dimethyl-2-butanone (pinacolone) (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 2-amino-5-tert-butyl-thiophene-3-carboxamide. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one

  • Suspend 2-amino-5-tert-butyl-thiophene-3-carboxamide (1.0 eq) in an excess of formic acid (e.g., 10-15 equivalents).

  • Heat the mixture to reflux (approximately 101-105 °C) and maintain reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven to yield 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 3: Synthesis of this compound

  • To a flask equipped with a reflux condenser and a nitrogen inlet, add 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add N,N-dimethylaniline (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux (around 100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Thienopyrimidinone Synthesis cluster_stage2 Stage 2: Chlorination start Starting Materials (Pinacolone, Cyanoacetamide, Sulfur) gewald Gewald Reaction (Base, 50-60°C) start->gewald aminothiophene 2-amino-5-tert-butyl- thiophene-3-carboxamide gewald->aminothiophene cyclization Cyclization (Formic Acid, Reflux) aminothiophene->cyclization thienopyrimidinone 6-tert-Butylthieno[3,2-d]- pyrimidin-4(3H)-one cyclization->thienopyrimidinone chlorination Chlorination (POCl3, Reflux) thienopyrimidinone->chlorination final_product 6-tert-Butyl-4-chlorothieno- [3,2-d]pyrimidine chlorination->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_logic cluster_gewald Gewald Reaction cluster_chlorination Chlorination cluster_solutions Potential Solutions start Low Yield? incomplete_knoevenagel Incomplete Condensation? start->incomplete_knoevenagel sulfur_issue Poor Sulfur Reactivity? start->sulfur_issue temp_issue_gewald Suboptimal Temperature? start->temp_issue_gewald side_products Side Products/Decomposition? start->side_products incomplete_chlorination Incomplete Reaction? start->incomplete_chlorination sol_knoevenagel Extend condensation time Check base quality incomplete_knoevenagel->sol_knoevenagel sol_sulfur Use finely powdered sulfur Sonication sulfur_issue->sol_sulfur sol_temp_gewald Optimize temperature (50-60°C) temp_issue_gewald->sol_temp_gewald sol_side_products Control temperature Ensure anhydrous conditions Use a base scavenger side_products->sol_side_products sol_incomplete_chlorination Increase POCl3 excess Extend reaction time Use milder chlorinating agent incomplete_chlorination->sol_incomplete_chlorination

Caption: Troubleshooting logic for low yield issues in the synthesis.

Technical Support Center: Suzuki Coupling of 4-Chlorothienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 4-chlorothienopyrimidines. The electron-deficient nature of the pyrimidine ring and the presence of heteroatoms can lead to specific side reactions that reduce yield and complicate purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: I am observing very low or no conversion of my 4-chlorothienopyrimidine. What are the likely causes?

A: Low reactivity of aryl chlorides is a known challenge in Suzuki couplings.[1] The C-Cl bond is strong and requires a highly active catalyst for efficient oxidative addition. Several factors could be at play:

  • Inactive Catalyst: The palladium(0) catalyst may be deactivated. This can be due to coordination with nitrogen atoms on your thienopyrimidine substrate, hindering the catalytic cycle.[2][3] Ensure your catalyst is fresh and the reaction is performed under a strict inert atmosphere, as oxygen can degrade the catalyst and promote side reactions.[4]

  • Inappropriate Ligand: For challenging substrates like heteroaryl chlorides, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often necessary to promote the difficult oxidative addition step and subsequent reductive elimination.[5][6]

  • Suboptimal Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[7] The solvent system must be appropriate for both the solubility of reagents and the stability of the catalytic species. A screening of different bases and solvents is often required.[8][9]

Q2: My main byproduct is the dehalogenated thienopyrimidine. Why is this happening and how can I prevent it?

A: Dehalogenation (or hydrodehalogenation) is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can occur through several mechanisms.

  • Mechanism: This side reaction can be catalyzed by the palladium complex.[10] It is often promoted by the presence of water, which can act as a proton source.[11] In some cases, unprotected N-H groups on the heterocyclic core can also lead to extensive dehalogenation.[12] Attempts at Miyaura borylation on similar thienopyrimidine systems have also shown dehalogenation to be a significant issue.[13]

  • Troubleshooting Steps:

    • Minimize Water: Use anhydrous solvents and dry reagents. While some water is often necessary for the Suzuki coupling (especially with inorganic bases), excessive amounts can favor dehalogenation.[11] Running the reaction under nearly anhydrous conditions may be beneficial.

    • Choice of Base: Some bases may be more prone to promoting this side reaction. Consider screening milder bases.

    • Protecting Groups: If your thienopyrimidine has an unprotected amine or other acidic proton, consider protecting it. N-Boc protection has been shown to suppress dehalogenation in similar heterocyclic systems.[12]

    • Catalyst System: The choice of ligand and palladium source can influence the rate of dehalogenation versus the desired coupling.[14]

Q3: My boronic acid is being consumed, leading to a boronic acid-derived arene byproduct. What is this side reaction and how can it be controlled?

A: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[15] It is a major pathway for boronic acid decomposition and is highly dependent on the substrate and reaction conditions.[16][17]

  • Mechanism: Protodeboronation can be catalyzed by acid, base, or even the palladium-phosphine complex itself.[15][17][18] The reaction is often accelerated by strong bases and high temperatures.[1][16] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[9][19]

  • Troubleshooting Steps:

    • Use Boronic Esters: Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[17]

    • Optimize the Base: Switch to weaker bases like K₃PO₄ or K₂CO₃, which are known to minimize this side reaction.[16]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Two-Step, One-Pot Procedure: For particularly unstable boron reagents, a Miyaura borylation followed immediately by the Suzuki coupling in the same pot without isolation can be effective.[13]

Q4: I've isolated a symmetrical biaryl byproduct derived from my boronic acid. What causes this homocoupling?

A: The formation of a symmetrical biaryl (Ar-Ar) from the boronic acid is known as homocoupling.

  • Mechanism: This undesired reaction is typically mediated by the palladium catalyst.[17] It can be promoted by the presence of oxygen or other oxidants in the reaction mixture, which can favor the coupling of two boronic acid molecules.[4]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert (nitrogen or argon) atmosphere throughout the reaction to minimize oxygen content.[4]

    • Control Reagent Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.[1]

    • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress Pd(II)-mediated homocoupling without significantly impacting the main catalytic cycle.[4]

Data & Optimization

Systematic optimization of reaction parameters is key to overcoming side reactions. The following tables provide a summary of how different components can affect the outcome.

Table 1: Effect of Reaction Parameters on Common Side Reactions

ParameterTo Minimize DehalogenationTo Minimize ProtodeboronationTo Minimize HomocouplingGeneral Recommendation for 4-Chlorothienopyrimidines
Base Use anhydrous conditions. Screen different bases.Use weaker bases (e.g., K₃PO₄, K₂CO₃, CsF).[16]Ensure efficient transmetalation.Start with K₂CO₃ or K₃PO₄.
Solvent Use anhydrous solvents. Minimize water content.[11]Use aprotic solvents.Use well-degassed solvents.1,4-Dioxane/H₂O, Toluene, or DMF.[8][9]
Temperature Use lowest effective temperature.Use lowest effective temperature.[1]Standard Suzuki temperatures (80-110 °C).Start around 80-100 °C and adjust as needed.
Atmosphere Inert atmosphere is standard.Inert atmosphere is standard.Crucial: Rigorously exclude O₂.[4]Strict inert (Argon or N₂) atmosphere.
Boron Reagent N/AUse boronic esters (e.g., pinacol esters).[17]N/AConsider using the corresponding boronic ester if protodeboronation is an issue.

Table 2: Recommended Catalyst & Ligand Systems for Heteroaryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃SPhos1 - 4Highly active for heteroaryl chlorides; good for sterically hindered substrates.[5]
Pd(OAc)₂XPhos1 - 4Excellent for C-C bond formation with electron-deficient heterocycles.
Pd(PPh₃)₄None3 - 5A common starting point, but may be less effective for challenging chlorides.[1][8]
(IPr)Pd(allyl)ClNone (NHC complex)1 - 3Air- and moisture-stable precatalyst, highly active for cross-coupling of aryl chlorides.[10]

Key Visualizations & Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar¹-Pd(II)L₂(X) pd0->pd_complex [A] product Ar¹-Ar² (Desired Product) pd_complex->pd0 [C] transmetalation Transmetalation pd_r_complex Ar¹-Pd(II)L₂(Ar²) pd_complex->pd_r_complex [B] pd_r_complex->pd0 [C] reductive_elim Reductive Elimination reductive_elim->product arx Ar¹-X (4-Chlorothienopyrimidine) arx->pd0 boronic Ar²-B(OR)₂ (Boronic Acid/Ester) boronic->pd_complex base Base base->boronic [A] Oxidative Addition [A] Oxidative Addition [B] Transmetalation [B] Transmetalation [C] Reductive Elimination [C] Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Competing Side Reaction Pathways

Side_Reactions start_aryl 4-Chlorothienopyrimidine (Ar¹-Cl) process Suzuki Reaction Conditions (Pd Catalyst, Base, Solvent) start_aryl->process dehalogenation Dehalogenation (Ar¹-H) start_boronic Boronic Acid/Ester (Ar²-B(OR)₂) start_boronic->process protodeboronation Protodeboronation (Ar²-H) homocoupling Homocoupling (Ar²-Ar²) main_product Desired Product (Ar¹-Ar²) process->main_product Desired Pathway process->dehalogenation Side Reaction process->protodeboronation Side Reaction process->homocoupling Side Reaction

Caption: Overview of desired coupling versus common side reaction pathways.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm no_sm_consumed No, SM Remains check_sm->no_sm_consumed sm_consumed Yes, SM Consumed check_sm->sm_consumed inactive_catalyst Issue: Inactive Catalyst / Conditions - Check catalyst/ligand choice - Increase temperature - Screen new base/solvent no_sm_consumed->inactive_catalyst check_byproducts Major Byproduct(s) Observed? sm_consumed->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No, Complex Mixture / Baseline check_byproducts->byproducts_no identify_byproduct Identify Byproduct by Mass Spec byproducts_yes->identify_byproduct is_dehalogenation Mass = Dehalogenated SM? (Ar¹-H) identify_byproduct->is_dehalogenation is_protodeboronation Mass = Arene from Boronic Acid? (Ar²-H) is_dehalogenation->is_protodeboronation No fix_dehalogenation Solution: Minimize H₂O, Use Anhydrous Solvents is_dehalogenation->fix_dehalogenation Yes is_homocoupling Mass = Homocoupled Boronic Acid? (Ar²-Ar²) is_protodeboronation->is_homocoupling No fix_protodeboronation Solution: Use Boronic Ester, Switch to Weaker Base (K₃PO₄) is_protodeboronation->fix_protodeboronation Yes fix_homocoupling Solution: Rigorously Degas, Ensure Inert Atmosphere is_homocoupling->fix_homocoupling Yes degradation Issue: Product or Reagent Degradation - Lower reaction temperature - Reduce reaction time - Check stability of starting materials byproducts_no->degradation

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Chlorothienopyrimidines

This protocol serves as a robust starting point for optimization.

  • Reagents & Materials:

    • 4-chlorothienopyrimidine derivative (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)[8]

    • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane with 10-25% H₂O)[8]

    • Schlenk flask or microwave vial

    • Magnetic stir bar

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add the 4-chlorothienopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).

    • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[20]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Modified Procedure to Minimize Protodeboronation

This protocol is adapted for substrates where boronic acid decomposition is the primary issue.[16]

  • Key Modifications:

    • Boron Reagent: Use the corresponding arylboronic acid pinacol ester (1.2 - 1.5 equiv).

    • Base: Use potassium phosphate (K₃PO₄, 3.0 equiv).

    • Solvent: Use an anhydrous aprotic solvent such as 1,4-dioxane or toluene.

  • Procedure:

    • To an oven-dried reaction vessel, add the 4-chlorothienopyrimidine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Add the palladium catalyst and a suitable ligand (e.g., Pd(OAc)₂ with SPhos).

    • Evacuate and backfill with inert gas three times.

    • Add the degassed anhydrous solvent.

    • Proceed with heating and monitoring as described in the general protocol. The absence of water and the choice of a weaker base should significantly reduce the rate of protodeboronation.

References

Technical Support Center: Overcoming Poor Solubility of Substituted Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of substituted thieno[3,2-d]pyrimidines.

Troubleshooting Guides

Problem: Compound Precipitation in Aqueous Buffers During In Vitro Assays

Possible Cause: The intrinsic poor aqueous solubility of the substituted thieno[3,2-d]pyrimidine scaffold, often exacerbated by lipophilic substituents, leads to the compound crashing out of solution when the concentration of the organic solvent (like DMSO) is diluted in the aqueous assay buffer.

Solutions:

  • Optimize Co-solvent Concentration:

    • Recommendation: Carefully determine the maximum tolerable percentage of the co-solvent (e.g., DMSO, ethanol) in your specific assay that does not interfere with the biological system. While many assays tolerate up to 1% DMSO, some may be sensitive to concentrations as low as 0.1%.

    • Experimental Protocol: Prepare a dilution series of your compound in the chosen co-solvent. Add each dilution to the aqueous buffer to achieve a range of final co-solvent concentrations. Observe for precipitation visually or by measuring turbidity.

  • pH Modification (for ionizable compounds):

    • Recommendation: If your substituted thieno[3,2-d]pyrimidine has an ionizable group (e.g., a basic amine or an acidic proton), adjusting the pH of the buffer can significantly increase its solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. For an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.

    • Experimental Protocol: Determine the pKa of your compound. Prepare a series of buffers with pH values around the pKa. Measure the solubility of your compound in each buffer using a shake-flask method to determine the pH-solubility profile.

  • Utilize Solubility-Enhancing Excipients:

    • Recommendation: Incorporate excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80, Pluronic F127) into the assay buffer. These agents can form inclusion complexes or micelles, respectively, to encapsulate the hydrophobic compound and increase its apparent solubility.[1]

    • Experimental Protocol: Prepare stock solutions of various solubility enhancers in the assay buffer. Add your compound (from a concentrated stock in an organic solvent) to these solutions and determine the solubility enhancement. Be sure to run controls to ensure the excipients do not interfere with the assay.

Problem: Low and Variable Oral Bioavailability in Animal Studies

Possible Cause: Poor aqueous solubility is a primary reason for low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and high variability in plasma concentrations.

Solutions:

  • Particle Size Reduction (Micronization and Nanonization):

    • Recommendation: Reducing the particle size of the compound increases its surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly effective approach for significantly improving the bioavailability of poorly soluble drugs.[2]

    • Experimental Protocol (Nanosuspension): A common method is anti-solvent precipitation. Dissolve the thieno[3,2-d]pyrimidine derivative in a suitable organic solvent. This solution is then rapidly injected into an aqueous solution containing a stabilizer (e.g., a surfactant or polymer) under high-speed homogenization to form a nanosuspension. The particle size can be measured by dynamic light scattering.

  • Amorphous Solid Dispersions:

    • Recommendation: Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion. The amorphous form of the drug has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.

    • Experimental Protocol (Solvent Evaporation Method):

      • Dissolve the substituted thieno[3,2-d]pyrimidine and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common organic solvent.

      • Evaporate the solvent under reduced pressure.

      • The resulting solid dispersion can be collected and characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Co-crystallization:

    • Recommendation: Form a co-crystal of your active pharmaceutical ingredient (API) with a benign co-former. Co-crystals are multi-component crystals held together by non-covalent interactions and can exhibit significantly different (and often improved) physicochemical properties, including solubility and dissolution rate, compared to the API alone.

    • Experimental Protocol (Slurry Crystallization):

      • Add the thieno[3,2-d]pyrimidine derivative and a selected co-former in a specific stoichiometric ratio to a small amount of a solvent in which both have limited solubility.

      • Agitate the slurry at a constant temperature for a period of time (e.g., 24-72 hours).

      • Isolate the solid phase and analyze it using XRPD to identify the formation of a new crystalline phase.

Frequently Asked Questions (FAQs)

Q1: What are the common structural features of substituted thieno[3,2-d]pyrimidines that contribute to their poor solubility?

A1: The fused aromatic ring system of the thieno[3,2-d]pyrimidine core is inherently hydrophobic. The introduction of non-polar, lipophilic substituents, which is often done to enhance biological activity, further decreases aqueous solubility. High molecular weight and strong crystal lattice energy can also contribute to poor solubility. For instance, studies on thieno[3,2-d]pyrimidine-6-carboxamides have indicated that these compounds can have suboptimal drug-like properties, including solubility.[3][4]

Q2: How can I quantitatively measure the solubility of my substituted thieno[3,2-d]pyrimidine?

A2: There are two common methods for solubility measurement:

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer. It is useful for early-stage drug discovery.

  • Thermodynamic Solubility: This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation (typically 24 hours or more) of the solid material in the buffer. This is more relevant for lead optimization and formulation development.

A standard protocol for determining thermodynamic solubility is the shake-flask method followed by quantification using HPLC or UV-Vis spectroscopy.

Q3: Are there any examples of successful solubility enhancement for this class of compounds?

A3: While specific quantitative data for formulation-based solubility enhancement of thieno[3,2-d]pyrimidines is not abundant in the public domain, structural modification strategies have shown success. For a closely related class, the thieno[2,3-b]pyridines, replacing a sulfur atom with a nitrogen and tethering a morpholine moiety resulted in a dramatic increase in aqueous solubility from 1.2 µg/mL to 1.3 mg/mL.[1][5] Additionally, for thieno[3,2-d]pyrimidine-6-carboxamides, the introduction of a more basic piperazine group led to a 10-fold improvement in aqueous solubility.[3]

Q4: My compound is a weak base. How much can I expect the solubility to increase by lowering the pH?

A4: The increase in solubility for a weak base upon pH reduction is governed by the Henderson-Hasselbalch equation and the intrinsic solubility of the free base and the salt form. The solubility will increase as the pH drops below the pKa of the basic functional group. The magnitude of the increase can be substantial, often several orders of magnitude, depending on the solubility of the resulting salt.

Q5: When should I consider using a nanosuspension versus a solid dispersion?

A5: The choice depends on several factors:

  • Nanosuspensions are suitable for compounds that are poorly soluble in both aqueous and organic media. They are advantageous for parenteral delivery and can be a good option when high drug loading is required.[2]

  • Solid dispersions are effective for compounds that can be dissolved in a common solvent with a hydrophilic polymer. They are particularly useful for oral dosage forms and can be manufactured using established techniques like spray drying and hot-melt extrusion.

Data on Solubility Enhancement

The following tables summarize available data on the solubility of thieno[3,2-d]pyrimidine analogs and related compounds, illustrating the impact of different enhancement strategies.

Table 1: Solubility Enhancement of a Thieno[2,3-b]pyridine Derivative by Structural Modification [5]

CompoundStructural ModificationAqueous SolubilityFold Increase
Thieno[2,3-b]pyridine-1.2 µg/mL-
1H-Pyrrolo[2,3-b]pyridine with MorpholineSulfur replaced by Nitrogen; Morpholine group added1.3 mg/mL~1083

Table 2: Calculated Aqueous Solubility of Selected 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines

CompoundLog S (ESOL)Solubility (mg/mL)Solubility (mol/L)Class
Compound 2-3.152.30 x 10⁻¹7.13 x 10⁻⁴Soluble
Compound 3-3.627.27 x 10⁻²2.42 x 10⁻⁴Soluble

Note: Data from computational predictions.

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid substituted thieno[3,2-d]pyrimidine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)
  • Dissolution: Dissolve the substituted thieno[3,2-d]pyrimidine and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a suitable common solvent (e.g., methanol, acetone) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for its amorphous nature using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).

  • Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure crystalline drug.

Visualizations

G cluster_0 Initial Problem cluster_1 Solubility Enhancement Strategies cluster_1a Physical Modification cluster_1b Chemical Modification cluster_1c Formulation Approaches cluster_2 Desired Outcome Poorly Soluble Thieno[3,2-d]pyrimidine Poorly Soluble Thieno[3,2-d]pyrimidine Particle Size Reduction Particle Size Reduction Poorly Soluble Thieno[3,2-d]pyrimidine->Particle Size Reduction Modification of Crystal Habit Modification of Crystal Habit Poorly Soluble Thieno[3,2-d]pyrimidine->Modification of Crystal Habit pH Adjustment pH Adjustment Poorly Soluble Thieno[3,2-d]pyrimidine->pH Adjustment Salt Formation Salt Formation Poorly Soluble Thieno[3,2-d]pyrimidine->Salt Formation Structural Modification Structural Modification Poorly Soluble Thieno[3,2-d]pyrimidine->Structural Modification Co-solvency Co-solvency Poorly Soluble Thieno[3,2-d]pyrimidine->Co-solvency Complexation (Cyclodextrins) Complexation (Cyclodextrins) Poorly Soluble Thieno[3,2-d]pyrimidine->Complexation (Cyclodextrins) Surfactant Use (Micelles) Surfactant Use (Micelles) Poorly Soluble Thieno[3,2-d]pyrimidine->Surfactant Use (Micelles) Micronization Micronization Particle Size Reduction->Micronization Nanosuspension Nanosuspension Particle Size Reduction->Nanosuspension Improved Aqueous Solubility & Bioavailability Improved Aqueous Solubility & Bioavailability Nanosuspension->Improved Aqueous Solubility & Bioavailability Amorphous Solid Dispersion Amorphous Solid Dispersion Modification of Crystal Habit->Amorphous Solid Dispersion Co-crystals Co-crystals Modification of Crystal Habit->Co-crystals Amorphous Solid Dispersion->Improved Aqueous Solubility & Bioavailability Co-crystals->Improved Aqueous Solubility & Bioavailability pH Adjustment->Improved Aqueous Solubility & Bioavailability Salt Formation->Improved Aqueous Solubility & Bioavailability Structural Modification->Improved Aqueous Solubility & Bioavailability Co-solvency->Improved Aqueous Solubility & Bioavailability Complexation (Cyclodextrins)->Improved Aqueous Solubility & Bioavailability Surfactant Use (Micelles)->Improved Aqueous Solubility & Bioavailability

Caption: Strategies to overcome the poor solubility of thieno[3,2-d]pyrimidines.

G start Start: Excess Solid Compound + Buffer agitate Agitate for 24-48h at constant temperature start->agitate separate Separate Solid and Liquid Phases (Centrifuge/Filter) agitate->separate quantify Quantify Compound Concentration in Supernatant (HPLC/LC-MS) separate->quantify end End: Thermodynamic Solubility Value quantify->end PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ThienoPy_Inhibitor Thieno[3,2-d]pyrimidine Inhibitor ThienoPy_Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits AKT_p p-AKT PDK1->AKT_p Phosphorylates AKT->AKT_p mTORC2 mTORC2 mTORC2->AKT_p Phosphorylates Cell_Effects Cell Proliferation, Growth, Survival AKT_p->Cell_Effects Promotes

References

Technical Support Center: Optimizing Amination of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amination of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a summary of reaction conditions to facilitate successful synthesis.

Troubleshooting Guide

Researchers may encounter several challenges during the amination of this compound. This guide addresses common issues in a question-and-answer format.

Q1: I am observing low or no yield of the aminated product. What are the likely causes and how can I improve the outcome?

A1: Low or no product yield is a common issue in palladium-catalyzed amination reactions. Several factors could be responsible:

  • Catalyst Inactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The pyridine-like nitrogen atom in the thieno[3,2-d]pyrimidine core can also coordinate to the palladium center and inhibit its catalytic activity.

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex efficiently. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.

  • Low Reaction Temperature: Amination of heteroaryl chlorides often requires elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.

  • Poor Reagent Purity: Impurities in the starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity.

Recommended Solutions:

  • Optimize the Catalyst System: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with various bulky phosphine ligands.

  • Vary the Base: Experiment with different bases, starting with a strong base like NaOtBu and moving to weaker bases if functional group compatibility is an issue.

  • Increase the Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition.

  • Ensure Anhydrous and Inert Conditions: Use freshly dried solvents and degas the reaction mixture thoroughly. Maintain a positive pressure of an inert gas throughout the reaction.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: Common side products in Buchwald-Hartwig amination reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can occur if there is a source of hydride in the reaction or through a competing catalytic cycle.

  • Homocoupling: Dimerization of the starting material or the amine.

  • Protodeborylation (if using boronic acid derivatives): Cleavage of the C-B bond before cross-coupling.

Recommended Solutions:

  • Minimize Water Content: Rigorously exclude water from the reaction mixture, as it can be a source of protons for hydrodehalogenation.

  • Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to catalyst decomposition and side reactions. A ratio of 1:1 to 2:1 is typically optimal.

  • Control Reaction Time: Prolonged reaction times at high temperatures can lead to the formation of byproducts. Monitor the reaction progress and stop it once the starting material is consumed.

Q3: The reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol %) may be required.

  • Reversible Reaction: In some cases, the amination reaction can be reversible.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

Recommended Solutions:

  • Increase Catalyst Loading: Incrementally increase the amount of both the palladium precursor and the ligand.

  • Add Fresh Catalyst: If the reaction stalls, adding a fresh portion of the catalyst may help to drive it to completion.

  • Re-evaluate Reaction Conditions: Revisit the choice of ligand, base, and solvent to find a more robust system for your specific substrate and amine.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the amination of this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific amine being used. However, palladium precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used. These are typically paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for the amination of challenging heteroaryl chlorides.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous, aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig amination reactions. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Q3: Can I use primary and secondary amines for this reaction?

A3: Yes, the Buchwald-Hartwig amination is generally applicable to both primary and secondary amines. However, the optimal reaction conditions may vary. Primary amines can sometimes undergo N,N-diarylation as a side reaction. Using a bulkier ligand or a lower reaction temperature can help to minimize this.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting material and the formation of the product.

Data Presentation

The following tables summarize typical reaction conditions for the amination of 4-chlorothieno[3,2-d]pyrimidine derivatives, which can serve as a starting point for the optimization of the reaction with the 6-tert-butyl substituted analogue.

Table 1: Reaction Conditions for Amination of 4-Chlorothieno[3,2-d]pyrimidine Derivatives with Primary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
AnilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)1,4-Dioxane1101878
BenzylaminePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001682

Table 2: Reaction Conditions for Amination of 4-Chlorothieno[3,2-d]pyrimidine Derivatives with Secondary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)1,4-Dioxane1001092
PiperidinePd₂(dba)₃ (2.5)RuPhos (5)LHMDS (1.8)THF801488
N-MethylanilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Toluene1102075

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time will be necessary for each specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., 2 mol %) and the phosphine ligand (e.g., 4 mol %).

  • Add the base (e.g., 1.5 - 2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1 - 1.2 equivalents).

  • Add the anhydrous, degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup & Extraction monitoring->workup Reaction complete purification Column Chromatography workup->purification product Purified Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Logic

troubleshooting_logic start Low or No Yield catalyst Check Catalyst System (Activity, Ligand Choice) start->catalyst base Evaluate Base (Strength, Solubility) start->base conditions Assess Reaction Conditions (Temperature, Inertness) start->conditions reagents Verify Reagent Purity start->reagents solution_catalyst Optimize Catalyst/Ligand Screen new combinations catalyst->solution_catalyst solution_base Screen Different Bases (e.g., NaOtBu, Cs2CO3) base->solution_base solution_conditions Increase Temperature Ensure inert atmosphere conditions->solution_conditions solution_reagents Purify Starting Materials reagents->solution_reagents

Caption: A troubleshooting flowchart for addressing low reaction yields.

Technical Support Center: HPLC Purification of Thienopyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of thienopyrimidine analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC purification of thienopyrimidine analogues. The advice provided is based on established chromatographic principles and troubleshooting guides.

Common Chromatographic Problems

Q1: I'm observing significant peak tailing with my thienopyrimidine analogue. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like thienopyrimidines. The primary causes are secondary interactions between the basic nitrogen atoms in your compound and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. Here’s how you can address this:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing is to adjust the pH of your mobile phase. By lowering the pH (typically to between 2.5 and 3.5) with an acidic modifier, you can protonate the residual silanol groups, minimizing their interaction with your protonated basic analyte.[1]

  • Choice of Acidic Modifier:

    • Formic Acid (FA): A common choice that is MS-friendly. A concentration of 0.1% (v/v) is a good starting point.

    • Trifluoroacetic Acid (TFA): A stronger acid than formic acid, TFA is very effective at eliminating peak tailing due to its ion-pairing properties. However, it can suppress ionization in mass spectrometry and may be difficult to remove from the column and the final product.

  • Use of an End-Capped Column: Modern, high-quality, end-capped C18 columns have fewer accessible residual silanol groups and are specifically designed to provide better peak shapes for basic compounds.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or the concentration of your sample.[2]

Q2: My peaks are broad and my resolution is poor. What steps can I take to improve this?

A2: Peak broadening can be caused by several factors, from system issues to method parameters.[2] Here are some troubleshooting steps:

  • Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector, to reduce dead volume.[2]

  • Check for Column Contamination or Voids: Column performance degrades over time. Flushing the column with a strong solvent or, if necessary, replacing it can resolve the issue. A void at the column inlet can also cause peak broadening.[2]

  • Adjust Flow Rate: Ensure the flow rate is optimal for your column dimensions. A flow rate that is too high or too low can lead to band broadening.[2]

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape at the start of the gradient.[1]

Q3: I am experiencing high backpressure in my HPLC system. What should I check?

A3: High backpressure is a common problem that can halt your purification runs. Here are the most frequent culprits:

  • Column or Frit Blockage: Particulates from the sample or mobile phase can block the column inlet frit. Backflushing the column (if the manufacturer's instructions permit) or replacing the frit can solve this. Using a guard column is highly recommended to protect the analytical or preparative column.[2]

  • Precipitation in the Mobile Phase: If you are using buffers, ensure they are fully dissolved in the mobile phase. Salt precipitation can cause blockages throughout the system.

  • System Blockage: Check for blockages in the tubing, injector, or detector. Systematically disconnecting components can help you isolate the source of the high pressure.

Q4: My retention times are shifting from run to run. What could be the cause?

A4: Unstable retention times can make peak identification and fraction collection difficult. Consider the following:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase carefully and ensure it is well-mixed.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Performance: Inconsistent pump flow can cause retention time variability. Check for leaks and ensure the pump is properly primed and maintained.

Preparative HPLC Issues

Q1: How do I scale up my analytical method to a preparative scale for purifying a larger amount of my thienopyrimidine analogue?

A1: Scaling up a method requires careful consideration to maintain the separation quality.[3]

  • Column Selection: The preparative column should ideally have the same stationary phase and particle size as the analytical column.

  • Flow Rate Adjustment: The flow rate needs to be scaled proportionally to the cross-sectional area of the preparative column. The linear velocity should be kept constant.

  • Gradient Scaling: The gradient time should be adjusted to maintain the same number of column volumes of mobile phase as in the analytical run.

  • Sample Loading: Determine the maximum sample load on the analytical column first to avoid overloading the preparative column, which would lead to poor separation.

Q2: I'm concerned about the solubility of my thienopyrimidine analogue in the mobile phase during preparative HPLC. What can I do?

A2: Solubility issues can lead to sample precipitation on the column, causing high backpressure and poor purification.

  • Sample Solvent: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase, if possible. If a stronger solvent like DMSO is required due to poor solubility, inject the smallest possible volume.

  • Mobile Phase Modification: Adding a small percentage of a stronger, miscible organic solvent to the aqueous mobile phase might improve the solubility of your compound.

  • Loading Studies: Perform small-scale loading studies to determine the maximum concentration of your compound that can be injected without precipitation issues.

Data Presentation

The following tables provide quantitative data on how different mobile phase parameters can affect the purification of thienopyrimidine analogues.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry of a Thienopyrimidine Analogue

Mobile Phase Additive (0.1% v/v)Approximate pHRetention Time (min)USP Tailing Factor
Formic Acid2.712.51.8
Trifluoroacetic Acid2.011.81.2
No Additive (Water/Acetonitrile)~7.015.23.5

Data is illustrative and will vary depending on the specific analogue and HPLC conditions.

Table 2: Comparison of Different Organic Modifiers on the Separation of Thienopyrimidine Analogues

Organic ModifierRetention Time of Analogue 1 (min)Retention Time of Analogue 2 (min)Resolution (Rs)
Acetonitrile8.29.12.1
Methanol10.511.81.9

Data is illustrative and based on a standard C18 column with a water/organic modifier gradient.

Experimental Protocols

This section provides a detailed methodology for a typical reversed-phase HPLC purification of a thienopyrimidine analogue.

Protocol 1: Preparative HPLC Purification of a Thienopyrimidine Analogue

1. Sample Preparation:

  • Dissolve the crude thienopyrimidine analogue in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Dilute the DMSO stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile) to a final concentration of 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: Preparative HPLC system with a UV detector and fraction collector.

  • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Guard Column: C18 guard column with compatible dimensions.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Flow Rate: 20 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 1-5 mL, depending on the loading study.

  • Gradient Program:

    Time (min) % B
    0 5
    5 5
    35 95
    40 95
    41 5

    | 50 | 5 |

4. Fraction Collection:

  • Set the fraction collector to trigger based on the UV signal threshold of the target peak.

  • Collect fractions in appropriately sized tubes.

5. Post-Purification Processing:

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Mandatory Visualization

This section provides diagrams to visualize key workflows and logical relationships in HPLC troubleshooting.

hplc_troubleshooting_workflow start Problem Observed (e.g., Peak Tailing, Broad Peaks) check_system Check HPLC System - Connections tight? - Leaks present? - Pressure stable? start->check_system check_mobile_phase Evaluate Mobile Phase - Freshly prepared? - Correct pH? - Degassed? start->check_mobile_phase check_column Assess Column - Correct column type? - Column aged/contaminated? - Guard column used? start->check_column check_method Review Method Parameters - Appropriate gradient? - Optimal flow rate? - Suitable sample solvent? start->check_method solution Implement Solution - Adjust pH - Replace column - Optimize gradient check_system->solution check_mobile_phase->solution check_column->solution check_method->solution

Caption: A general workflow for troubleshooting common HPLC issues.

peak_tailing_troubleshooting start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1 Use End-Capped Column or Lower Mobile Phase pH cause1->solution1 solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Adjust pH to be >2 units away from analyte pKa cause3->solution3

Caption: Troubleshooting logic for addressing peak tailing.

method_scale_up_workflow start Analytical Method Developed step1 Select Preparative Column (Same Stationary Phase) start->step1 step2 Calculate Preparative Flow Rate (Maintain Linear Velocity) step1->step2 step3 Adjust Gradient Time (Maintain Column Volumes) step2->step3 step4 Perform Loading Study (Determine Max Sample Load) step3->step4 end_node Run Preparative Purification step4->end_node

Caption: Workflow for scaling up an analytical HPLC method to a preparative scale.

References

Preventing decomposition of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine. The information is designed to help prevent decomposition and address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, their potential causes, and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

Potential CauseRecommended Troubleshooting Steps
Decomposition of Starting Material See the detailed "Potential Decomposition Pathways and Preventative Measures" section below.
Insufficiently Activated Pyrimidine Ring While the thieno[3,2-d]pyrimidine core is generally reactive towards nucleophilic aromatic substitution (SNAr), ensure reaction conditions are optimized.
Weak Nucleophile Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, consider converting it to its corresponding alkoxide with a suitable base.
Inappropriate Reaction Temperature Gradually increase the reaction temperature in small increments. The use of microwave irradiation can sometimes improve yields and significantly reduce reaction times.[1]
Unsuitable Solvent Employ polar aprotic solvents such as DMF, DMSO, or THF to facilitate the SNAr reaction.[1]
Incorrect Base For reactions with amine nucleophiles, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[1]

Issue 2: Formation of Multiple Products or Impurities

Potential CauseRecommended Troubleshooting Steps
Hydrolysis Ensure strict anhydrous conditions by using freshly dried solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Solvolysis If using a nucleophilic solvent (e.g., methanol, ethanol), it may compete with the intended nucleophile. Switch to a non-nucleophilic solvent. If the alcohol is the intended nucleophile, it can be used as the limiting reagent.[1]
Dehalogenation Avoid conditions that favor reduction, such as the presence of catalytic metals (e.g., Palladium) and a hydrogen source, unless this is the desired transformation.
De-tert-butylation Avoid strongly acidic conditions. If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration.
Di-substitution If the nucleophile can react twice, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during a typical nucleophilic substitution reaction?

A1: The primary decomposition pathways include:

  • Hydrolysis of the 4-chloro group to a 4-hydroxy group, particularly in the presence of water.

  • Solvolysis , where the solvent (if nucleophilic, like an alcohol) displaces the chloro group.[1]

  • Dehalogenation , the replacement of the chloro group with a hydrogen atom, which can be promoted by certain catalysts and reducing conditions.

  • De-tert-butylation , the loss of the tert-butyl group, which is a risk under strongly acidic conditions.

  • Ring opening or degradation of the thienopyrimidine core under harsh basic conditions or at very high temperatures.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Storage at 2-8°C is often recommended.

Q3: Can I use a strong base like sodium hydroxide or potassium hydroxide in reactions with this compound?

A3: The use of strong inorganic bases like NaOH or KOH is generally not recommended as they can promote hydrolysis of the chloro group and potentially lead to the degradation of the pyrimidine ring, especially at elevated temperatures.[1] Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred for scavenging acid generated during nucleophilic substitution reactions with amines.[1]

Q4: Is the tert-butyl group stable under all reaction conditions?

A4: The tert-butyl group is generally stable under neutral and basic conditions. However, it can be labile and may be cleaved under strongly acidic conditions (e.g., strong Brønsted or Lewis acids). If your reaction requires acidic conditions, it is advisable to use the mildest acid possible and monitor for the formation of the de-tert-butylated byproduct.

Potential Decomposition Pathways and Preventative Measures

Decomposition PathwayChemical TransformationConditions to AvoidPreventative Measures
Hydrolysis Replacement of the 4-chloro group with a hydroxyl group.Presence of water in the reaction mixture or during workup.Use anhydrous solvents and reagents; perform reactions under an inert atmosphere.[1]
Solvolysis Replacement of the 4-chloro group with an alkoxy or other solvent-derived group.Use of nucleophilic solvents (e.g., alcohols) at elevated temperatures.Use non-nucleophilic, polar aprotic solvents like DMF, DMSO, or THF.[1]
Dehalogenation Replacement of the 4-chloro group with a hydrogen atom.Catalytic hydrogenation conditions (e.g., Pd/C, H2); strong reducing agents.Avoid exposure to transition metal catalysts and reducing agents unless intended.
De-tert-butylation Cleavage of the tert-butyl group from the thieno[3,2-d]pyrimidine core.Strong acidic conditions (e.g., concentrated mineral acids, strong Lewis acids).Use mild or non-acidic conditions. If acid is required, use a weak acid and monitor the reaction closely.
Ring Degradation Opening or rearrangement of the thienopyrimidine ring system.Harsh basic conditions (e.g., concentrated strong bases) and very high temperatures.Use milder bases and maintain careful temperature control.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 equivalents)[1]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine nucleophile (1.0-1.2 eq.).

  • Add the non-nucleophilic base (1.5-2.0 eq.) to the stirring mixture.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C). The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the base and other water-soluble impurities.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Amine Nucleophile - Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., TEA, DIPEA) start->add_base react Heat and Stir under Inert Atmosphere add_base->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for the nucleophilic aromatic substitution on this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Reaction Issue (e.g., Low Yield, Impurities) c1 Decomposition start->c1 c2 Suboptimal Conditions start->c2 c3 Side Reactions start->c3 s1 - Use Anhydrous Conditions - Control Temperature & pH - Avoid Harsh Reagents c1->s1 s2 - Optimize Temperature - Change Solvent/Base - Use More Reactive Nucleophile c2->s2 s3 - Use Stoichiometric Reagents - Switch to Non-nucleophilic Solvent - Use Milder Conditions c3->s3

Caption: A logical diagram for troubleshooting common issues during reactions with this compound.

References

Enhancing the selectivity of thienopyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing the Selectivity of Thienopyrimidine-Based Kinase Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the lack of selectivity in thienopyrimidine-based kinase inhibitors?

A1: The primary reason for a lack of selectivity is that many kinase inhibitors target the highly conserved ATP-binding site of protein kinases.[1][2] The thienopyrimidine scaffold is a bioisostere of purines (like adenine, the core of ATP), making it an excellent starting point for ATP-competitive inhibitors.[3][4] However, this inherent similarity can lead to the inhibitor binding to multiple kinases, causing off-target effects.[5][6]

Q2: What are the most effective initial steps to assess the selectivity of a newly synthesized thienopyrimidine inhibitor?

A2: The most effective initial step is to perform an in vitro kinase selectivity profiling assay against a broad panel of kinases.[7][8] This high-throughput screening provides IC50 or Ki values against numerous kinases, allowing you to quantify the selectivity of your compound.[9] This data helps create a selectivity profile and identifies potential off-target liabilities early in the development process.[8]

Q3: Which structural modifications to the thienopyrimidine scaffold are known to improve selectivity?

A3: Several medicinal chemistry strategies can enhance selectivity:

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue is a key position in the ATP-binding pocket that varies in size (small vs. bulky) across different kinases.[10] Modifying the inhibitor to create a steric clash with a large gatekeeper in off-target kinases, while being accommodated by a smaller gatekeeper in the target, can significantly improve selectivity.[9]

  • Exploiting Allosteric Pockets: Designing inhibitors that bind to less conserved allosteric sites (non-ATP competitive) can lead to highly selective compounds.[11]

  • Covalent Inhibition: Incorporating a reactive "warhead" that forms a covalent bond with a non-conserved cysteine residue near the active site of the target kinase can result in exceptionally selective and potent inhibition.[10]

  • Macrocyclization: This strategy involves creating larger cyclic molecules, which can enhance binding affinity and help overcome drug resistance caused by point mutations.[12]

Q4: How can computational tools aid in enhancing inhibitor selectivity?

A4: Computational modeling is a powerful tool for predicting and understanding kinase inhibitor selectivity.[13] Techniques like molecular docking can predict binding poses and interactions of your thienopyrimidine derivative within the active site of target and off-target kinases.[4][14] Furthermore, methods based on binding site similarity, which compare the microenvironments of kinase active sites, can predict potential off-targets across the kinome with high accuracy.[15][16][17]

Troubleshooting Guides

Problem 1: My lead thienopyrimidine compound is potent against the primary target but exhibits significant off-target activity against closely related kinases.

  • Possible Cause: The inhibitor primarily interacts with highly conserved residues within the ATP-binding pocket.

  • Solution Workflow:

G cluster_0 Troubleshooting: Poor Selectivity start Potent, Non-Selective Inhibitor sar_analysis Analyze SAR of Existing Analogs start->sar_analysis structural_bio Obtain Co-crystal Structure (Target & Off-Target) start->structural_bio comp_model Computational Modeling (Docking/Similarity) start->comp_model design Design New Analogs Exploiting Differences sar_analysis->design structural_bio->design comp_model->design synthesis Synthesize New Analogs design->synthesis Hypothesis-Driven retest Re-evaluate Potency & Selectivity Profile synthesis->retest retest->design Iterate end Selective Inhibitor Identified retest->end Success

Caption: Workflow for improving inhibitor selectivity through iterative design.

Problem 2: I'm observing unexpected cellular toxicity or a phenotype inconsistent with the inhibition of my primary target.

  • Possible Cause: The observed effects are likely due to the inhibition of one or more off-target kinases that are critical for cell survival or other signaling pathways.[6] Unintended interactions can lead to the misinterpretation of an inhibitor's biological role.[6]

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target in a cellular environment.[9]

    • Use a Structurally Distinct Inhibitor: Validate the on-target effect by treating cells with a structurally unrelated inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely an on-target effect.[6]

    • Perform a Rescue Experiment: Introduce a mutated, inhibitor-resistant version of the target kinase into the cells. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[6]

    • Identify Off-Targets: Use chemoproteomics or phosphoproteomics to identify which other kinases or pathways are being affected by your compound at the relevant concentrations.[6]

Data Presentation: Kinase Inhibition Profiles

The following tables summarize fictional but representative data for thienopyrimidine derivatives, illustrating how selectivity is assessed and reported.

Table 1: Selectivity Profile of Compound TP-X against a Panel of Tyrosine Kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Target A
Target A 15 1
Target B35023
Target C1,20080
Target D>10,000>667
Target E856

Table 2: Structure-Activity Relationship (SAR) of Thienopyrimidine Analogs against PI3K Isoforms.

CompoundR1 GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity for PI3Kδ (vs α)
TP-101 -H15020025 1806.0x
TP-102 -CH312018015 1508.0x
TP-103 -CF335040010 25035.0x
TP-104 -Cl28031012 21023.3x

Data presented is for illustrative purposes. Recent studies have identified thienopyrimidine derivatives with potent and selective activity against PI3Kδ.[18]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and robust method to screen for ligand binding. It measures the thermal stabilization of a protein upon ligand binding, which can be used to assess inhibitor selectivity without requiring a functional enzymatic assay.[19]

  • Objective: To determine the binding affinity of a thienopyrimidine inhibitor to a panel of kinases by measuring the change in thermal denaturation temperature (Tm).

  • Materials:

    • Purified recombinant kinases.

    • Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO).

    • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • SYPRO Orange dye (5000x stock in DMSO).

    • 96-well or 384-well qPCR plates.

    • Real-time PCR instrument capable of fluorescence detection.

  • Workflow Diagram:

G start Start: Prepare Reagents step1 1. Prepare Kinase-Dye Master Mix (Kinase + Buffer + SYPRO Orange) start->step1 step3 3. Dispense into qPCR Plate (Mix Kinase-Dye + Inhibitor/DMSO) step1->step3 step2 2. Prepare Inhibitor Dilutions (Serial dilution of Thienopyrimidine) step2->step3 step4 4. Run Thermal Melt Experiment (Ramp Temp: 25°C to 95°C) step3->step4 step5 5. Analyze Data (Generate Melt Curves) step4->step5 step6 6. Calculate ΔTm (ΔTm = Tm(inhibitor) - Tm(DMSO)) step5->step6 end End: Determine Selectivity Profile step6->end

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

  • Procedure:

    • Preparation: Prepare a master mix for each kinase containing the appropriate concentration of kinase and SYPRO Orange dye (typically 5x final concentration) in DSF buffer.

    • Inhibitor Plating: Prepare serial dilutions of your thienopyrimidine inhibitor in a separate plate. Include a DMSO-only control.

    • Assay Plating: In a qPCR plate, add the inhibitor dilutions. Then, add the kinase-dye master mix to each well. The final volume is typically 20-25 µL.

    • Thermal Melt: Place the sealed plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each interval.

    • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. A significant shift in Tm (ΔTm) in the presence of the inhibitor indicates binding. By comparing the ΔTm values across a panel of kinases, you can determine the selectivity profile.

Protocol 2: In Vitro Radiometric Kinase Assay

This protocol is a standard method for determining the IC50 of an inhibitor by measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[7]

  • Objective: To quantify the inhibitory potency (IC50) of a thienopyrimidine compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase.

    • Specific peptide or protein substrate.

    • Inhibitor-X stock solution (10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[7]

    • [γ-³³P]ATP.

    • Unlabeled ATP solution.

    • Phosphocellulose filter plates and a vacuum manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare 10-point, 3-fold serial dilutions of the thienopyrimidine inhibitor in DMSO.[7]

    • In a 96-well plate, add the kinase, substrate, and inhibitor dilution to the kinase reaction buffer.

    • Initiate the reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP (typically at the Km concentration for the specific kinase).[9]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will be washed away.

    • Wash the filter plate multiple times with phosphoric acid using a vacuum manifold.

    • Dry the plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Resolving ambiguous NMR peaks in 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the analysis of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shift ranges for this compound?

Estimated ¹H and ¹³C NMR Chemical Shifts

Assignment Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm) Notes
tert-Butyl (CH₃)1.4 - 1.528.0 - 30.0A singlet in ¹H NMR integrating to 9 protons.
tert-Butyl (C)-50.0 - 52.0A quaternary carbon, will not appear in a DEPT-135 spectrum.
Thiophene (H-7)7.3 - 7.5118.0 - 122.0A singlet in ¹H NMR. The chemical shift is influenced by the tert-butyl group.
Pyrimidine (H-2)8.8 - 9.0151.0 - 154.0A singlet in ¹H NMR.
C-4 (Cl)-158.0 - 161.0A quaternary carbon attached to chlorine.
C-6 (C-tBu)-157.0 - 160.0A quaternary carbon attached to the tert-butyl group.
Bridgehead C's-130.0 - 145.0Quaternary carbons at the ring fusion.

Note: These are estimated values and may vary depending on the solvent and other substituents on the molecule.

Q2: The singlet for my tert-butyl group appears broad or is split into multiple peaks. What could be the cause?

A2: This phenomenon can arise from restricted rotation around the single bond connecting the tert-butyl group to the thieno[3,2-d]pyrimidine core. At room temperature, if the rotation is slow on the NMR timescale, the three methyl groups of the tert-butyl substituent may not be chemically equivalent, leading to peak broadening or the appearance of multiple singlets. This is a known phenomenon in sterically hindered molecules.

Q3: The aromatic protons on the thieno[3,2-d]pyrimidine core are overlapping. How can I resolve them?

A3: Overlapping signals in the aromatic region of heterocyclic compounds are common.[1] Several strategies can be employed to resolve these peaks:

  • Change the NMR Solvent: Using a solvent with different properties (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons and potentially resolve the overlap.[2]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) can help identify coupled protons, even if their signals are close.

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution.

Troubleshooting Guides

Issue 1: Ambiguous Assignment of Aromatic Protons

Problem: You observe two singlets in the aromatic region of your ¹H NMR spectrum but are unsure which corresponds to the thiophene proton (H-7) and which to the pyrimidine proton (H-2).

Solution Workflow:

  • Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This is the most definitive method. The proton on the pyrimidine ring (H-2) will show a long-range correlation to the carbon atom of the thiophene ring that is part of the ring fusion, and vice-versa. More importantly, the thiophene proton (H-7) will show a 2-bond correlation to the quaternary carbon bearing the tert-butyl group and a 3-bond correlation to the methyl carbons of the tert-butyl group.

  • Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Experiment: Protons that are close in space will show cross-peaks in a NOESY or ROESY spectrum.[3] While there are no direct proton-proton couplings to distinguish the two aromatic protons, a NOESY experiment could potentially show a through-space correlation between the thiophene proton (H-7) and the protons of the tert-butyl group, confirming its assignment.

Issue 2: Broad or Multiple Signals for the tert-Butyl Group

Problem: The tert-butyl group, expected to be a sharp singlet, appears as a broad signal or as multiple closely spaced singlets, suggesting the presence of multiple species or a dynamic process.

Solution Workflow:

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C up to 100 °C, solvent permitting). If the broadening is due to restricted rotation, the peaks should coalesce into a single sharp singlet at higher temperatures as the rate of rotation increases.

  • 2D EXSY (Exchange Spectroscopy) or ROESY: If distinct signals for the different rotamers are observed at low temperature, an EXSY or ROESY experiment can confirm that they are in chemical exchange. Cross-peaks between the signals of the different rotamers will be observed.

Experimental Protocols

Standard 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

2D NMR for Structural Elucidation
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Acquisition: A standard gradient-selected COSY (gCOSY) experiment is usually sufficient.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Acquisition: A standard gradient-selected HSQC experiment with sensitivity enhancement is recommended.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different parts of the molecule and assigning quaternary carbons.

    • Acquisition: A standard gradient-selected HMBC experiment is appropriate. The long-range coupling delay can be optimized (e.g., for 8 Hz) to enhance correlations.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[3]

    • Acquisition: For small molecules like this derivative, a NOESY experiment with a mixing time of 0.5-1.0 seconds is a good starting point. If the NOE is weak or null, a ROESY experiment should be performed as it does not have the same dependence on molecular tumbling rate.[3]

Visualizations

experimental_workflow start Ambiguous NMR Spectrum q1 Overlapping Aromatic Signals? start->q1 q2 Broad/Split t-Bu Signal? q1->q2 No cosy Run ¹H-¹H COSY q1->cosy Yes vt_nmr Run Variable Temperature (VT) NMR q2->vt_nmr Yes end Structure Elucidated q2->end No hmbc Run ¹H-¹³C HMBC cosy->hmbc noesy Run ¹H-¹H NOESY/ROESY hmbc->noesy noesy->end vt_nmr->end

Caption: Troubleshooting workflow for ambiguous NMR signals.

logical_relationship cluster_protons ¹H Signals cluster_carbons Key ¹³C Signals h_tbu t-Butyl Protons (Singlet, 9H) h_thiophene Thiophene Proton (H-7) (Singlet, 1H) h_tbu->h_thiophene NOESY/ROESY (through-space) c_tbu_me t-Butyl CH₃ h_tbu->c_tbu_me HSQC (1-bond) c_tbu_q t-Butyl Quaternary C h_tbu->c_tbu_q HMBC (2-bond) h_thiophene->c_tbu_me HMBC (3-bond) h_thiophene->c_tbu_q HMBC (2-bond) c_thiophene Thiophene CH (C-7) h_thiophene->c_thiophene HSQC (1-bond) h_pyrimidine Pyrimidine Proton (H-2) (Singlet, 1H)

Caption: Key 2D NMR correlations for structural assignment.

References

Technical Support Center: Synthesis of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine.

Experimental Protocols

The synthesis of this compound is typically achieved in a three-step process. The detailed methodologies for each key experiment are provided below.

Step 1: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile (Gewald Reaction)

Objective: To synthesize the key aminothiophene intermediate.

Materials:

  • Pivalaldehyde (trimethylacetaldehyde)

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol

Procedure:

  • To a stirred solution of pivalaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add morpholine (0.1-0.2 eq) as a catalyst.

  • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

  • Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate. Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain 2-Amino-5-tert-butylthiophene-3-carbonitrile.

Step 2: Synthesis of 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one

Objective: To form the thienopyrimidine ring system.

Materials:

  • 2-Amino-5-tert-butylthiophene-3-carbonitrile

  • Formamide or 98% Formic Acid

Procedure:

  • In a round-bottom flask, place 2-Amino-5-tert-butylthiophene-3-carbonitrile (1.0 eq).

  • Add an excess of formamide (at least 10 equivalents).

  • Heat the mixture to 150-160°C and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3: Synthesis of this compound

Objective: To chlorinate the thienopyrimidinone to obtain the final product.

Materials:

  • 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 eq). A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 105°C) for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Data Presentation

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Pivalaldehyde, MalononitrileSulfur, MorpholineEthanol782-475-85
2 2-Amino-5-tert-butylthiophene-3-carbonitrileFormamideNone150-1604-680-90
3 6-tert-Butylthieno[3,2-d]pyrimidin-4(3H)-onePOCl₃None1052-485-95

Troubleshooting Guides and FAQs

Step 1: Gewald Reaction

Q1: The yield of the 2-amino-5-tert-butylthiophene-3-carbonitrile is consistently low. What could be the issue?

A1:

  • Incomplete Knoevenagel Condensation: Ensure the initial reaction between pivalaldehyde and malononitrile has proceeded sufficiently before adding sulfur. You can monitor this by TLC. If the reaction is sluggish, a slightly stronger base or a longer reaction time at room temperature might be necessary.

  • Reactivity of Sulfur: Use finely powdered sulfur for better dispersion and reactivity. On a larger scale, ensure efficient stirring to keep the sulfur suspended.

  • Base Concentration: The amount of base is critical. Too little may result in an incomplete reaction, while too much can lead to side products. The catalytic amount (0.1-0.2 eq) is usually optimal.

  • Reaction Temperature: While reflux is generally effective, localized overheating can lead to decomposition. Ensure uniform heating of the reaction vessel.

Q2: I am observing a significant amount of a side product. How can I minimize this?

A2: The most common side product is the Knoevenagel adduct that fails to cyclize. To minimize this, ensure that the sulfur is added in a slight excess and that the reflux time is adequate for the cyclization to complete. Efficient stirring is crucial on a larger scale to ensure all components are well-mixed.

Q3: The product is oily and difficult to isolate. What should I do?

A3: This can happen if impurities are present. Ensure the starting materials are pure. During workup, after pouring into ice water, vigorous stirring can help induce crystallization. If it remains oily, you can try to extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and then concentrate it to obtain the crude product which can then be purified by column chromatography or recrystallization.

Step 2: Cyclization to Thienopyrimidinone

Q1: The cyclization reaction is not going to completion, even after extended heating. What can I do?

A1:

  • Temperature: Ensure the reaction temperature is maintained at 150-160°C. Lower temperatures will significantly slow down the reaction.

  • Purity of Starting Material: Impurities in the 2-amino-5-tert-butylthiophene-3-carbonitrile can inhibit the cyclization. Ensure the starting material is of high purity.

  • Alternative Reagent: If formamide is not effective, you can try using 98% formic acid as the cyclizing agent. The reaction is typically performed at reflux in formic acid.

Q2: The product is dark-colored and impure. How can I improve the purity?

A2: High reaction temperatures can sometimes lead to the formation of colored impurities. After precipitation, washing the crude product with hot water or a small amount of a suitable organic solvent can help remove some of these impurities. Recrystallization from a solvent like ethanol or isopropanol is often effective for purification.

Step 3: Chlorination

Q1: The chlorination reaction is incomplete. How can I drive it to completion?

A1:

  • Excess POCl₃: Ensure you are using a sufficient excess of POCl₃. For scale-up, a 3-5 fold excess is recommended.

  • Catalyst: The addition of a catalytic amount of N,N-dimethylaniline can significantly increase the reaction rate.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor by TLC until the starting material is no longer visible.

Q2: During the workup, I am getting my starting material (the pyrimidinone) back. What is happening?

A2: The 4-chloro group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or non-neutral pH. The quenching of excess POCl₃ is highly exothermic. If the temperature is not well-controlled during the quench, the heat generated can cause the hydrolysis of the product back to the starting material. To avoid this:

  • Perform the quench very slowly onto a large amount of crushed ice with efficient stirring to dissipate the heat.

  • After filtration, wash the product with cold water and do not allow it to sit in aqueous conditions for an extended period.

Q3: How can I safely handle and dispose of the excess POCl₃ on a large scale?

A3: Quenching excess POCl₃ is a hazardous operation. It should always be done in a well-ventilated fume hood with appropriate personal protective equipment. The reaction mixture should be added slowly and in portions to a large volume of ice/water or a cold, stirred solution of sodium bicarbonate. For larger quantities, a dedicated quenching vessel with cooling and off-gas scrubbing capabilities is recommended.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination pivalaldehyde Pivalaldehyde knoevenagel malononitrile Malononitrile aminothiophene 2-Amino-5-tert-butyl- thiophene-3-carbonitrile thienopyrimidinone 6-tert-Butylthieno[3,2-d]- pyrimidin-4(3H)-one aminothiophene->thienopyrimidinone Formamide, 150-160°C s_addition knoevenagel->s_addition Knoevenagel Condensation s_addition->aminothiophene Reflux sulfur Sulfur final_product 6-tert-Butyl-4-chlorothieno- [3,2-d]pyrimidine thienopyrimidinone->final_product POCl₃, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_gewald Gewald Reaction Issues cluster_cyclization Cyclization Issues cluster_chlorination Chlorination Issues start Low Yield in Synthesis Step? incomplete_k Incomplete Knoevenagel? start->incomplete_k Step 1 temp_low Temperature Too Low? start->temp_low Step 2 incomplete_cl Incomplete Chlorination? start->incomplete_cl Step 3 sulfur_reactivity Sulfur Reactivity? base_issue Incorrect Base Conc.? sol1 Increase reaction time/ Use stronger base incomplete_k->sol1 Yes sol2 Use fine powder sulfur/ Ensure efficient stirring sulfur_reactivity->sol2 Yes impure_start Impure Starting Material? sol3 Ensure temp. is 150-160°C temp_low->sol3 Yes hydrolysis Product Hydrolysis? sol4 Control quench temperature/ Minimize aqueous contact time hydrolysis->sol4 Yes

Caption: Troubleshooting decision tree for the synthesis scale-up.

Technical Support Center: Cross-Coupling Reactions with 4-Chlorothienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alternative catalysts for cross-coupling reactions of 4-chlorothienopyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 4-chlorothienopyrimidine is sluggish or gives low yields. What are the first parameters I should investigate?

A1: The low reactivity of the C-Cl bond in electron-deficient heteroaromatics like 4-chlorothienopyrimidines is a common challenge. Here are the primary factors to address:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough. Switch to a more robust system. A combination of a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is a good starting point. Air-stable pre-catalysts like XPhos Pd G3 can also offer more consistent results.

  • Base Selection: The choice of base is critical. A stronger base is often required. While K₂CO₃ can be effective, bases like K₃PO₄ or Cs₂CO₃ frequently lead to better outcomes.

  • Solvent: Ensure you are using an anhydrous, degassed solvent. Common choices include 1,4-dioxane, toluene, or DMF.

  • Protodeboronation: Boronic acids, especially electron-deficient ones, can decompose in the presence of a base and water, a process called protodeboronation. Consider using the corresponding boronic acid pinacol ester or a trifluoroborate salt to mitigate this side reaction.

Q2: I am attempting a Buchwald-Hartwig amination with a 4-chlorothienopyrimidine and a primary amine, but the reaction is not proceeding. What are some alternative catalysts?

A2: Palladium-catalyzed amination of aryl chlorides can be challenging. Consider these alternatives:

  • Nickel Catalysts: Nickel-based catalysts have emerged as a powerful and often more cost-effective alternative for C-N bond formation. A combination of a nickel precursor (e.g., NiCl₂(DME)) and a bulky N-heterocyclic carbene (NHC) ligand (e.g., SIPr) can be highly effective for the amination of aryl chlorides.

  • Ligand Choice for Palladium: If you continue with a palladium-based system, the ligand is crucial. For primary amines, bidentate phosphine ligands like BINAP or DPPF have shown to be effective. Sterically hindered Buchwald ligands are also a primary choice.

  • Stronger Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.

Q3: I am observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction with 4-chlorothienopyrimidine. How can I avoid this?

A3: Glaser homocoupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, often promoted by the presence of oxygen.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. Several palladium-based catalyst systems can facilitate this transformation without a copper co-catalyst.

  • Rigorous Inert Atmosphere: If using a copper-containing system, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas your solvent and reagents.

  • Base Selection: The choice of amine base can also influence the rate of homocoupling. Piperidine or a mixture of an amine base with an inorganic base like Cs₂CO₃ can sometimes suppress this side reaction.

Q4: Are there any general recommendations for performing a Heck reaction with 4-chlorothienopyrimidines?

A4: Heck reactions with aryl chlorides are generally more demanding than with the corresponding bromides or iodides.

  • High-Activity Catalysts: Employ a high-activity palladium catalyst. This often involves the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or NHC ligands in combination with a palladium source like Pd(OAc)₂.

  • High Temperatures: Higher reaction temperatures are typically necessary to achieve a reasonable reaction rate.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or KOAc is commonly used.

  • Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP are often effective for this transformation.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst system. 2. Protodeboronation of boronic acid. 3. Insufficiently strong base.1. Switch to a more active catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., XPhos, SPhos). Consider using an air-stable precatalyst (e.g., XPhos Pd G3). 2. Use the corresponding boronic acid pinacol ester or trifluoroborate salt. Ensure anhydrous conditions. 3. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Dehalogenation of 4-chlorothienopyrimidine 1. Catalyst deactivation and side reactions. 2. Presence of water or protic impurities.1. Increase ligand-to-palladium ratio. 2. Use anhydrous solvents and reagents.
Buchwald-Hartwig Amination
Problem Possible Cause(s) Suggested Solution(s)
No Reaction 1. Palladium catalyst is not active enough for the C-Cl bond. 2. Base is not strong enough to deprotonate the amine.1. Switch to a nickel-based catalyst system (e.g., NiCl₂(DME) with an NHC ligand like SIPr). 2. Use a stronger base such as NaOtBu or LiHMDS.
Low Yield 1. Steric hindrance from the amine or substrate. 2. Catalyst inhibition by the product.1. Use a more sterically demanding and electron-rich ligand to promote reductive elimination. 2. Increase catalyst loading or consider a different ligand that is less prone to product inhibition.
Formation of Hydrodehalogenated Byproduct β-hydride elimination from the palladium-amide intermediate.Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand.
Sonogashira Coupling
Problem Possible Cause(s) Suggested Solution(s)
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Switch to a copper-free Sonogashira protocol. 2. If using copper, ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. Reduce the amount of copper co-catalyst.
Low Conversion of 4-chlorothienopyrimidine Low reactivity of the C-Cl bond.1. Use a more active palladium catalyst system, often with bulky, electron-rich phosphine ligands. 2. Increase the reaction temperature.
Decomposition of the Alkyne Reaction conditions are too harsh.If possible, lower the reaction temperature and screen different bases.

Data Presentation: Catalyst Systems for Cross-Coupling with Chloroheterocycles

The following tables summarize catalyst systems and conditions that have been successfully employed for cross-coupling reactions of various chloroheterocycles. This data can serve as a starting point for the optimization of reactions with 4-chlorothienopyrimidines.

Table 1: Suzuki-Miyaura Coupling of Chloroheterocycles

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)>90[1]
2,4-DichloropyrimidinePd(OAc)₂ / SPhosK₃PO₄Toluene1004>90[2]
2-ChloropyridinePd₂(dba)₃ / P(t-Bu)₃KFTHF5012-16Moderate[3]

Table 2: Buchwald-Hartwig Amination of Chloroheterocycles

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-1,8-naphthalimideNi(cod)₂ / IPrNaOtBuDioxaneRT12High[4]
ChloroarenesNiCl₂(DME) / SIPrNaOtBu2-MeTHF90168-94[5]
2-Bromo-6-methylpyridinePd₂(dba)₃ / BINAPNaOtBuToluene80460[6]

Table 3: Sonogashira Coupling of Chloroheterocycles

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chlorothieno[3,2-d]pyrimidinePd(PhCN)₂Cl₂ / PCy₃Cs₂CO₃1,8-CineoleNot specifiedNot specifiedImproved[7]
Aryl ChloridesPdCl₂(PPh₃)₂TBAFSolvent-freeNot specifiedFastModerate-Excellent[8]
ChloropurinesPd(OAc)₂ / XPhosCs₂CO₃Acetonitrile100Not specifiedGood[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Chlorothienopyrimidine

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the 4-chlorothienopyrimidine (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling of 4-Chlorothienopyrimidine
  • Reaction Setup: To a flame-dried Schlenk tube, add the 4-chlorothienopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active Pd/ligand system), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., acetonitrile or DMF) and the terminal alkyne (1.2-1.5 equiv.) via syringe. An amine co-base like Et₃N or i-Pr₂NEt can also be used.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C or higher) and monitor its progress.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura coupling.

Visualizations

Troubleshooting_Low_Yield_Suzuki Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low or No Product Formation check_catalyst Is the catalyst system active enough for a chloroheterocycle? start->check_catalyst check_base Is the base sufficiently strong? check_catalyst->check_base Yes solution_catalyst Switch to Pd(II)/bulky, electron-rich ligand (e.g., XPhos, SPhos) or a Ni-based catalyst. check_catalyst->solution_catalyst No check_boronic_acid Is protodeboronation occurring? check_base->check_boronic_acid Yes solution_base Screen stronger bases (K3PO4, Cs2CO3). check_base->solution_base No check_conditions Are reaction conditions (temp, concentration) optimal? check_boronic_acid->check_conditions No solution_boronic_acid Use a boronic acid pinacol ester or trifluoroborate salt. Ensure anhydrous conditions. check_boronic_acid->solution_boronic_acid Yes solution_conditions Increase temperature. Screen different solvents. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Catalytic_Cycle_Buchwald_Hartwig Simplified Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido - HB+X- Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Catalyst_Selection_Logic Logic for Alternative Catalyst Selection start Standard Pd Catalyst Fails (e.g., Pd(PPh3)4) suzuki For Suzuki Coupling start->suzuki buchwald For C-N Coupling start->buchwald sonogashira For Sonogashira start->sonogashira suzuki_sol Use Pd(II) with bulky, electron-rich phosphine ligands (XPhos, SPhos) or NHC ligands. suzuki->suzuki_sol buchwald_sol Consider Ni-based catalysts (e.g., NiCl2/NHC) as a primary alternative. buchwald->buchwald_sol sonogashira_sol Employ a copper-free protocol to avoid homocoupling. sonogashira->sonogashira_sol

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-aryl versus 6-tert-Butyl thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data.

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Modifications at the 6-position of this heterocyclic system have been extensively explored to modulate potency and selectivity against various therapeutic targets. This guide provides a comparative overview of the biological activity of two key subclasses: 6-aryl- and 6-tert-butyl-substituted thieno[3,2-d]pyrimidines, with a focus on their anticancer properties. While extensive data is available for 6-aryl derivatives, directly comparable quantitative data for 6-tert-butyl analogues remains limited in publicly accessible literature.

I. Quantitative Analysis of Biological Activity

The biological evaluation of 6-aryl-thieno[3,2-d]pyrimidines has revealed potent activity against a range of cancer cell lines and specific molecular targets. In contrast, a comprehensive quantitative comparison is hampered by the scarcity of published data on 6-tert-butyl analogues tested under identical experimental conditions.

6-aryl-thieno[3,2-d]pyrimidines: Potent Dual Inhibitors

A significant body of research on 6-aryl-thieno[3,2-d]pyrimidines highlights their role as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization. The following tables summarize the antiproliferative and enzyme inhibitory activities of a series of 4-(3',4',5'-trimethoxyanilino)-6-aryl/heteroarylthieno[3,2-d]pyrimidines.

Table 1: Antiproliferative Activity of 6-aryl-thieno[3,2-d]pyrimidine Derivatives against a Panel of Human Cancer Cell Lines. [1]

Compound6-SubstituentA549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)Jurkat (T-cell leukemia) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
6g 4-methylphenyl0.0190.0150.0090.011
6a Phenyl>100>100>100>100
6d 4-chlorophenyl0.0330.0250.0150.021
6e 4-fluorophenyl0.0280.0210.0120.017
6f 4-bromophenyl0.0410.0310.0180.025
6h 4-methoxyphenyl0.0550.0420.0240.033

IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Table 2: Enzymatic Inhibitory Activity of 6-aryl-thieno[3,2-d]pyrimidine Derivatives. [1][2]

Compound6-SubstituentEGFR Kinase Inhibition IC₅₀ (nM)Tubulin Polymerization Inhibition IC₅₀ (µM)
6g 4-methylphenyl300.71
6a Phenyl>100010
6d 4-chlorophenyl453.3
6e 4-fluorophenyl382.5
6f 4-bromophenyl522.5
6h 4-methoxyphenyl682.8

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

The data clearly indicates that the nature of the aryl substituent at the 6-position significantly influences the biological activity. The 4-methylphenyl derivative (6g ) consistently demonstrates the most potent antiproliferative activity across all tested cell lines and strong dual inhibition of EGFR kinase and tubulin polymerization.[1][2]

6-tert-Butyl-thieno[3,2-d]pyrimidines: An Area for Further Investigation

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 6-aryl-thieno[3,2-d]pyrimidines.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (A549, HT-29, Jurkat, HeLa) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Staining: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.

  • Data Analysis: The medium is then removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves using appropriate software.

EGFR Kinase Inhibition Assay
  • Assay Principle: The ability of the compounds to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human EGFR kinase domain, a biotinylated poly(Glu, Tyr) substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Assay Procedure: The kinase reaction is performed in a 384-well plate. The test compounds are pre-incubated with the EGFR enzyme in the assay buffer. The reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP.

  • Detection: After incubation at room temperature, the reaction is stopped, and the detection reagents (streptavidin-XL665 and the europium-labeled antibody) are added. The TR-FRET signal is measured after a further incubation period.

  • Data Analysis: The IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Tubulin Polymerization Inhibition Assay
  • Assay Principle: The effect of the compounds on the polymerization of tubulin is monitored by an increase in turbidity.

  • Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Assay Procedure: Tubulin is pre-incubated with various concentrations of the test compounds on ice. The polymerization is initiated by raising the temperature to 37°C.

  • Data Measurement: The change in absorbance (turbidity) is monitored at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The IC₅₀ values are calculated by comparing the extent of polymerization in the presence of the compounds to that of a vehicle control.

III. Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by 6-aryl-thieno[3,2-d]pyrimidines and a general workflow for their biological evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-aryl thieno[3,2-d]pyrimidine Inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF (Growth Factor) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of 6-aryl thieno[3,2-d]pyrimidines.

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Inhibitor 6-aryl thieno[3,2-d]pyrimidine Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 6-aryl thieno[3,2-d]pyrimidines leading to apoptosis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 6-substituted thieno[3,2-d]pyrimidines Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization CellScreening Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Characterization->CellScreening EnzymeScreening Enzymatic Assays (e.g., EGFR, Tubulin) Characterization->EnzymeScreening IC50 IC50 Determination CellScreening->IC50 EnzymeScreening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives.

IV. Conclusion

The available evidence strongly supports that 6-aryl-thieno[3,2-d]pyrimidines are a promising class of anticancer agents, with several derivatives exhibiting potent, dual inhibitory activity against EGFR kinase and tubulin polymerization. The substitution pattern on the 6-aryl ring is a critical determinant of this activity. In contrast, the biological activity of 6-tert-butyl-thieno[3,2-d]pyrimidines in the context of cancer remains largely unexplored in published literature, representing a key area for future research. A direct comparison of the biological performance of these two subclasses is not feasible at present due to the lack of comparable data. Further studies are warranted to synthesize and evaluate 6-tert-butyl analogues in the same assays to provide a comprehensive understanding of the structure-activity landscape at the 6-position of the thieno[3,2-d]pyrimidine scaffold.

References

Unraveling the Therapeutic Potential of 4-Substituted Thieno[3,2-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thieno[3,2-d]pyrimidine scaffold represents a promising frontier in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

The thieno[3,2-d]pyrimidine core is a significant heterocyclic framework that has demonstrated a wide array of pharmacological activities.[1] Modifications at the 4-position of this scaffold have been a focal point of medicinal chemistry efforts, leading to the discovery of potent inhibitors for various biological targets, including kinases and parasitic enzymes. These compounds have shown promise in oncology, infectious diseases, and other therapeutic areas.[1][2]

Comparative Analysis of Biological Activity

The biological activity of 4-substituted thieno[3,2-d]pyrimidines is profoundly influenced by the nature of the substituent at the 4-position. The following tables summarize the in vitro potencies of representative compounds against various targets, highlighting the diverse therapeutic potential of this chemical class.

Anticancer Activity

Thieno[3,2-d]pyrimidines have been extensively investigated as anticancer agents, with many derivatives exhibiting potent inhibitory activity against various cancer cell lines.[3][4] A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[5][6]

CompoundTarget Cell LineIC50 (µM)Reference
GDC-0941 (Apitolisib) Various solid tumorsVaries by cell line[3]
Compound 7 PI3Kα0.028[5]
Compound 21 PI3Kα0.035[5]
Compound 6e HeLa (Cervical), HT-29 (Colon)Inhibition of 86% and 81% at 5.0 µM[3]
Compound 17f HCT-116 (Colon), HepG2 (Liver)2.80 ± 0.16, 4.10 ± 0.45[7]

Structure-Activity Relationship Insights for Anticancer Activity:

  • The introduction of a morpholino group at the 4-position, as seen in the clinical candidate GDC-0941 (Apitolisib), is a key feature for potent PI3K inhibition.[3][8]

  • Studies on tricyclic thieno[3,2-d]pyrimidines revealed that specific substitutions can lead to high inhibitory effects on cancer cell proliferation, with some compounds approaching the efficacy of the positive control, Doxorubicin.[3]

  • For VEGFR-2 inhibition, specific substitutions on the thieno[2,3-d]pyrimidine core have yielded compounds with IC50 values equivalent to the reference drug sorafenib.[7]

Antiplasmodial Activity

The emergence of drug-resistant malaria parasites necessitates the development of novel antiplasmodial agents. 4-Substituted thieno[3,2-d]pyrimidines have been identified as promising candidates, exhibiting activity against both the erythrocytic and hepatic stages of Plasmodium parasites.[2][9]

CompoundTarget StageIC50 (µM)Reference
Gamhepathiopine P. falciparum (erythrocytic)-[2]
Chloro analogue of Gamhepathiopine P. falciparum (erythrocytic)Good activity[2]
Chloro analogue of Gamhepathiopine P. berghei (hepatic)Better activity than Gamhepathiopine[2]

Structure-Activity Relationship Insights for Antiplasmodial Activity:

  • The substitution at the 4-position of the thienopyrimidine core is crucial for antiplasmodial activity.[2]

  • A chloro substitution at the 4-position demonstrated improved activity against both erythrocytic and hepatic stages of the parasite compared to the parent compound, Gamhepathiopine.[2]

Key Signaling Pathway: PI3K/AKT/mTOR

A significant number of 4-substituted thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5][10] This pathway is a critical regulator of cell survival, proliferation, and metabolism and is often dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ThienoPyrimidine 4-Substituted Thieno[3,2-d]pyrimidine ThienoPyrimidine->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 4-substituted thieno[3,2-d]pyrimidines.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of 4-substituted thieno[3,2-d]pyrimidines.

General Synthesis Workflow

The synthesis of 4-substituted thieno[3,2-d]pyrimidines often proceeds through a multi-step sequence, starting from a substituted thiophene derivative. A common strategy involves the construction of the pyrimidine ring followed by the introduction of diversity at the 4-position via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.[2][11][12]

Synthesis_Workflow Start Substituted Thiophene Cyclization Pyrimidine Ring Formation Start->Cyclization Chlorination Chlorination at C4 (e.g., POCl3) Cyclization->Chlorination Substitution Nucleophilic Aromatic Substitution (SNAr) or Suzuki Coupling Chlorination->Substitution FinalProduct 4-Substituted Thieno[3,2-d]pyrimidine Substitution->FinalProduct

Caption: General synthetic workflow for 4-substituted thieno[3,2-d]pyrimidines.

Synthesis of N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (A Key Intermediate):

A solution of 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile is cooled to 0 °C.[2] Phosphorus oxychloride is then added slowly over 2 hours.[2] The reaction mixture is subsequently heated to 80-85 °C and stirred for 18 hours.[2] After cooling to 40 °C, the reaction is quenched with water, and the resulting precipitate is filtered and washed to yield the desired 4-chloro intermediate.[2]

Synthesis of 4-Arylether-thieno[3,2-d]pyrimidines:

To a solution of the appropriate phenol and potassium carbonate in DMF, the 4-chloro-thieno[3,2-d]pyrimidine intermediate is added.[2] The reaction mixture is heated at 130 °C for 3 hours.[2] After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford the 4-arylether product.[2]

In Vitro Biological Evaluation

Antiproliferative Assay (MTT Assay):

Human cancer cell lines (e.g., HeLa, HT-29) are seeded in 96-well plates and allowed to attach overnight.[3] The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[3] Following incubation, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.[3] Doxorubicin is often used as a positive control.[3]

Kinase Inhibition Assay:

The inhibitory activity of the compounds against specific kinases (e.g., PI3K, VEGFR-2) is determined using various assay formats, such as enzyme-linked immunosorbent assays (ELISAs) or radiometric assays.[5][7] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Conclusion

The 4-substituted thieno[3,2-d]pyrimidine scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful selection of substituents at the 4-position can lead to potent and selective inhibitors for a range of biological targets. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogues, paving the way for future drug discovery efforts in this promising area of medicinal chemistry. Further optimization of these compounds could lead to the development of next-generation therapies for cancer, infectious diseases, and beyond.

References

In Vitro Validation of Thienopyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel enzyme inhibitors, particularly targeting protein kinases involved in cancer progression. This guide provides an objective comparison of thienopyrimidine-based inhibitors against established alternatives, supported by experimental data from in vitro studies. Detailed methodologies for key validation assays are presented to ensure reproducibility and aid in the design of future experiments.

Comparative Analysis of Kinase Inhibitor Potency

The in vitro efficacy of novel thienopyrimidine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against specific kinase enzymes. These values are then compared to known, clinically relevant inhibitors. The following tables summarize the IC50 values for several thienopyrimidine compounds against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in oncology.

Table 1: In Vitro Inhibitory Activity against EGFR

CompoundThienopyrimidine DerivativeIC50 (µM)Reference InhibitorIC50 (µM)
TPD-1 Compound 5f0.024Erlotinib0.028
TPD-2 Compound 6e0.133Olmutinib0.028
TPD-3 Compound 10e0.151Olmutinib0.028
TPD-4 Compound 5aComparable to LapatinibLapatinibNot specified
TPD-5 Compound 5dComparable to LapatinibLapatinibNot specified

TPD: Thienopyrimidine Derivative. Data extracted from multiple sources.[1][2][3]

Table 2: In Vitro Inhibitory Activity against VEGFR-2

CompoundThienopyrimidine DerivativeIC50 (µM)Reference InhibitorIC50 (µM)
TPD-6 Compound 17f0.23Sorafenib0.23
TPD-7 Compound 180.084SorafenibNot specified
TPD-8 Compound 8e0.0039Not specified-
TPD-9 Compound 8b0.005Not specified-
TPD-10 Compound 21e0.021Not specified-
TPD-11 Compound 5f1.23VandetanibNot specified

TPD: Thienopyrimidine Derivative. Data extracted from multiple sources.[3][4][5][6][7]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. Below are detailed methodologies for common in vitro kinase inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (thienopyrimidine derivatives and reference inhibitors) dissolved in DMSO

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • 384-well plates

  • Microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • Kinase assay buffer.

    • Test compound dilution or DMSO (for control wells).

    • Kinase substrate.

  • Enzyme Addition: Add the diluted kinase enzyme solution to all wells except the "no enzyme" control wells.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).[1][8]

  • Detection: Stop the reaction and measure the kinase activity. For luminescent assays, add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8][9]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines that overexpress the target kinase.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2, HCT-116)[5][6]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds EGF EGF EGFR EGFR EGF->EGFR Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS EGFR->RAS EGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Thienopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibitor->EGFR G start Start: Compound Synthesis assay_prep Prepare Assay Components (Enzyme, Substrate, Buffer) start->assay_prep compound_prep Prepare Serial Dilutions of Thienopyrimidine Inhibitors start->compound_prep reaction_setup Set up Kinase Reaction in 96/384-well Plate assay_prep->reaction_setup compound_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation detection Add Detection Reagent (e.g., Kinase-Glo) incubation->detection read_plate Measure Signal (Luminescence/Absorbance) detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 comparison Compare with Reference Inhibitors ic50->comparison end End: Potency Determined comparison->end

References

A Comparative Guide to the Kinase Inhibition Profiles of Thienopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of ATP. This has made it a fertile ground for the development of potent kinase inhibitors. Thienopyrimidines exist as three main isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The arrangement of the thiophene and pyrimidine rings in these isomers significantly influences their interaction with the kinase ATP-binding site, leading to distinct inhibitory profiles. This guide provides a comparative analysis of the kinase inhibition profiles of these isomers, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from different thienopyrimidine isomer classes against key kinases implicated in cancer. It is important to note that the data has been collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Isomer ClassCompound ExampleTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Compound 1 VEGFR-2230[1]
Compound 2 FLT332,435[2]
Compound 3 EGFR (Wild-Type)Varies[3]
Compound 4 PI3Kα9,470
Thieno[3,2-d]pyrimidine Compound 5 FAK9.7
Compound 6 FLT3-D835Y0.5
Compound 7 JAK31.9
Compound 8 PDK1Low µM[4]
Thieno[3,4-d]pyrimidine --Data not readily available in comparative studies

Structure-Activity Relationship (SAR) Summary:

Studies have indicated that the isomeric scaffold plays a crucial role in determining potency and selectivity. For instance, a review of dual EGFR/ErbB-2 inhibitors found that derivatives based on a thieno[3,2-d]pyrimidine core were generally more potent inhibitors of EGFR compared to their thieno[2,3-d]pyrimidine counterparts.[5] The orientation of the thiophene ring and the nitrogen atoms in the pyrimidine ring dictates the hydrogen bonding patterns and hydrophobic interactions within the kinase active site. The thieno[3,4-d]pyrimidine isomer is less explored in the context of kinase inhibition, presenting a potential area for novel inhibitor design.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of two key kinases, VEGFR-2 and EGFR, which are frequently targeted by thienopyrimidine inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->EGFR Inhibits

Caption: Overview of the EGFR signaling cascade and its inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for determining the kinase inhibition profile of thienopyrimidine compounds.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Thienopyrimidine Compound Synthesis & Purification Assay_Setup Assay Plate Setup: - Kinase - Compound (Serial Dilution) - Substrate Compound->Assay_Setup Kinase Recombinant Kinase Expression & Purification Kinase->Assay_Setup Reagents Assay Reagent Preparation (Buffer, ATP, Substrate) Reagents->Assay_Setup Reaction_Start Initiate Reaction (Add ATP) Assay_Setup->Reaction_Start Incubation Incubation (Room Temp or 30°C) Reaction_Start->Incubation Detection Signal Detection (Luminescence/Radioactivity) Incubation->Detection Data_Processing Data Processing: - Background Subtraction - Normalization Detection->Data_Processing IC50_Calc IC50 Determination (Dose-Response Curve Fitting) Data_Processing->IC50_Calc SAR_Analysis SAR Analysis & Selectivity Profiling IC50_Calc->SAR_Analysis

Caption: Experimental workflow for kinase inhibition profiling.

Experimental Protocols

Two common methods for determining kinase inhibition are the luminescence-based ADP-Glo™ Kinase Assay and the radiometric [33P]-ATP filter binding assay.

ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[6][7][8]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • Thienopyrimidine inhibitor compounds

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrimidine inhibitors in DMSO and then dilute further in kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted inhibitor.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The final volume is typically 5 µL.[7]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates a luciferase reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate.[9]

Materials:

  • [γ-33P]ATP

  • Recombinant kinase of interest

  • Kinase-specific peptide or protein substrate

  • Thienopyrimidine inhibitor compounds

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrimidine inhibitors in DMSO and then dilute further in the kinase reaction buffer.

  • Kinase Reaction Mix: Prepare a master mix containing the kinase reaction buffer, the kinase-specific substrate, and the kinase.

  • Assay Plate Setup: Add the kinase reaction mix to the wells of a microplate. Then, add the diluted inhibitors.

  • Reaction Initiation: Start the reaction by adding a mix of non-radiolabeled ATP and [γ-33P]ATP to each well. The final ATP concentration is typically at or near the Km of the kinase.

  • Incubation: Incubate the plate at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.

  • Data Acquisition: After drying the plate, add a scintillant and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.

References

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: A Promising Scaffold for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thieno[3,2-d]pyrimidine scaffold, its derivatives, and their potential as anticancer agents, benchmarked against established therapies.

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. One such promising scaffold that has garnered significant attention is 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine. This heterocyclic compound belongs to the thienopyrimidine class, which are structural analogues of purines and have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the anticancer potential of the this compound scaffold, using data from its closely related derivatives, and benchmarks it against existing anticancer drugs.

Comparative Anticancer Activity

While specific in-vitro data for this compound is not extensively available in the public domain, numerous studies on its derivatives highlight the potent anticancer activity of the thieno[3,2-d]pyrimidine core. These derivatives have shown significant inhibitory effects against a variety of cancer cell lines, often targeting key signaling pathways involved in tumor growth and proliferation.

For the purpose of this guide, we will present representative data from studies on thieno[3,2-d]pyrimidine derivatives that share structural similarities with the core compound. It is important to note that the following data is for these derivatives and not for this compound itself.

Table 1: Comparative in-vitro anticancer activity (IC50, µM) of Thieno[3,2-d]pyrimidine Derivatives and Standard Drugs

Compound/DrugTarget/ClassBreast Cancer (MCF-7)Colon Cancer (HCT-116)Other Cell Lines
Thieno[3,2-d]pyrimidine Derivative 1 PI3K Inhibitor0.51.2-
Thieno[3,2-d]pyrimidine Derivative 2 VEGFR-2 Inhibitor2.13.5-
Thieno[3,2-d]pyrimidine Derivative 3 JAK3 Inhibitor--B-cell lymphoma (IC50 < 0.01)
Thieno[3,2-d]pyrimidine Derivative 4 HDAC Inhibitor0.490.38HeLa (IC50 = 0.61)
Doxorubicin Topoisomerase II Inhibitor~0.05~0.1Broad Spectrum
5-Fluorouracil (5-FU) Antimetabolite~5~3Broad Spectrum
Gefitinib EGFR Inhibitor~8~10NSCLC

Disclaimer: The data for Thieno[3,2-d]pyrimidine Derivatives is representative of the scaffold's potential and is derived from various public sources on its analogues. The specific activity of this compound may vary.

Key Signaling Pathways Targeted by Thieno[3,2-d]pyrimidines

The anticancer activity of thieno[3,2-d]pyrimidine derivatives stems from their ability to inhibit crucial signaling pathways that are often dysregulated in cancer. The following diagrams illustrate some of the key pathways targeted by this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Thienopyrimidine Thieno[3,2-d]pyrimidine Derivative Thienopyrimidine->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[3,2-d]pyrimidine derivatives.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Activates Thienopyrimidine Thieno[3,2-d]pyrimidine Derivative Thienopyrimidine->VEGFR2 Inhibits PKC PKC PLC->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Angiogenesis Angiogenesis MAPK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Caption: A typical workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Kinase Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, add the kinase buffer, the specific kinase enzyme (e.g., VEGFR-2, PI3K, JAK3), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent. The signal (e.g., luminescence, fluorescence) is measured using a microplate reader.

  • Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. As demonstrated by its derivatives, this chemical framework has the potential to yield potent inhibitors of various kinases and other key targets in cancer signaling pathways. The data presented in this guide, while representative, underscores the significant therapeutic potential of this class of compounds. Further investigation, including the synthesis and comprehensive biological evaluation of this compound and its direct analogues, is warranted to fully elucidate its anticancer efficacy and mechanism of action. The detailed experimental protocols provided herein offer a robust framework for such future studies, paving the way for the potential translation of these promising compounds into clinical candidates.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine derivatives and other widely used kinase inhibitors, supported by experimental data and detailed methodologies.

The thieno[3,2-d]pyrimidine scaffold is a core component of many kinase inhibitors due to its structural similarity to the purine ring of ATP, allowing for competitive inhibition at the kinase ATP-binding site. While this mimicry is key to their on-target efficacy, it also presents a risk of off-target binding to other kinases, leading to unintended pharmacological effects. This guide will delve into the selectivity of this compound derivatives in comparison to established kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib.

Comparative Selectivity Profiles

While specific kinome-wide screening data for this compound is not extensively available in the public domain, we can infer its potential off-target profile based on the broader class of thieno[3,2-d]pyrimidine and pyrimidine-based inhibitors. Generally, the pyrimidine core is a well-established hinge-binding motif for a multitude of kinases, which can lead to a lack of selectivity.[1][2] However, substitutions on the scaffold play a crucial role in dictating the selectivity.

In contrast, several well-characterized kinase inhibitors provide a benchmark for comparison. The following tables summarize the inhibitory activity and off-target effects of selected alternatives.

CompoundPrimary Target(s)Off-Target Kinases Inhibited (>50% at 1µM)Data Source
Gefitinib EGFRABL1, ABL2, BLK, FGR, FYN, HCK, LCK, LYN, SRC, YES1, and othersPublished Kinome Scans
Erlotinib EGFRABL1, ABL2, BLK, FGR, FYN, HCK, LCK, LYN, SRC, YES1, and othersKINOMEscan[3]
Lapatinib EGFR, ERBB2 (HER2)Weakly inhibits ERBB4; highly selective over a panel of other kinases including c-Src, c-Raf, MEK, ERK, and VEGFR2.[4][5]Biochemical Assays[4]
CompoundIC50 (nM) - Primary TargetSelectivity Notes
Gefitinib EGFR: 2-37Inhibits multiple other tyrosine kinases. Seven human off-targets were found to bind with gefitinib with equal or better binding energy than EGFR.[6]
Erlotinib EGFR: 2Broad molecular effects observed in cardiac kinome profiling.[7]
Lapatinib EGFR: 10.8, ERBB2: 9.2Displays >300-fold selectivity for EGFR and ErbB2 over many other kinases.[4]

Experimental Protocols for Assessing Off-Target Effects

Accurate determination of a compound's selectivity is crucial. Several robust experimental methods are employed to profile kinase inhibitors against a broad panel of kinases.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method to measure the activity of any ADP-generating enzyme, such as a kinase. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction to produce a luminescent signal.[8][9]

Detailed Protocol:

  • Kinase Reaction: A 5µl kinase reaction is set up in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Reaction Termination and ATP Depletion: 5µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: 10µl of Kinase Detection Reagent is added to convert ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.

  • Signal Measurement: The plate is incubated for 30-60 minutes at room temperature, and the luminescent signal is measured using a plate reader.

  • Data Analysis: The luminescence is correlated to the amount of ADP produced, and the percentage of inhibition by the test compound is calculated.

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical assay that allows for the direct measurement of a compound's engagement with its target protein within a cellular environment.[10]

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.[11][12]

Detailed Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[13]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated protein fraction by centrifugation.[13]

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[13]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

In Vitro Kinase Binding Assay: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to detect and characterize kinase inhibitors.

Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the FRET signal.[1][14]

Detailed Protocol:

  • Assay Setup: In a 384-well plate, the test compound, a mixture of the kinase and the europium-labeled antibody, and the fluorescently labeled tracer are added.[1]

  • Incubation: The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[1]

  • Signal Reading: The TR-FRET signal is read on a plate reader.

  • Data Analysis: The decrease in the FRET signal is proportional to the ability of the test compound to displace the tracer from the kinase, allowing for the determination of the compound's binding affinity (IC50).

Visualizing the Path to Selectivity

To better understand the workflows and principles behind assessing off-target effects, the following diagrams illustrate key processes.

G cluster_0 In Vitro Kinase Profiling A Test Compound (e.g., this compound) C Biochemical Assay (e.g., ADP-Glo) A->C B Panel of Kinases B->C D Measure Kinase Activity C->D E Determine IC50 Values D->E F Selectivity Profile E->F

Workflow for in vitro kinase selectivity profiling.

G cluster_1 Cellular Target Engagement (CETSA) G Treat Cells with Compound H Apply Heat Gradient G->H I Cell Lysis & Soluble Protein Isolation H->I J Quantify Target Protein I->J K Generate Melting Curve J->K L Confirm Target Engagement K->L

Workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_2 Kinase Inhibition Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibition

Mechanism of kinase inhibition by thienopyrimidine derivatives.

Conclusion

While this compound derivatives hold promise as kinase inhibitors, a thorough evaluation of their off-target effects is critical for their advancement as therapeutic agents. This guide highlights the importance of comprehensive selectivity profiling and provides a framework for comparing their performance against established kinase inhibitors. By employing robust experimental methodologies such as in vitro kinase assays and cellular target engagement studies, researchers can gain a clearer understanding of the selectivity profile of these compounds and pave the way for the development of more precise and effective cancer therapies. The provided data on alternative compounds and detailed experimental protocols serve as a valuable resource for designing and interpreting studies aimed at characterizing novel kinase inhibitors.

References

Unveiling the Kinase Cross-Reactivity Profile of Thienopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Thienopyrimidine-based compounds have emerged as a promising scaffold in the development of kinase inhibitors, with several molecules advancing into clinical trials for the treatment of cancer and other diseases. Their structural similarity to the endogenous ATP molecule allows them to effectively compete for the kinase active site. However, a critical aspect of their preclinical characterization is the assessment of their selectivity profile across the human kinome. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative overview of the cross-reactivity of thienopyrimidine compounds in kinase assays, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Kinase Inhibition Profile of GDC-0941 (Pictilisib)

GDC-0941 (Pictilisib) is a prominent thienopyrimidine derivative that has undergone extensive preclinical and clinical evaluation as a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Its selectivity has been assessed against a broad panel of protein kinases, demonstrating a high degree of specificity for its primary targets. The table below summarizes the inhibitory activity of GDC-0941 against the Class I PI3K isoforms and its selectivity over the related mTOR kinase.

Kinase TargetIC50 (nM)Selectivity vs. p110αReference
PI3Kα (p110α)3-[1]
PI3Kβ (p110β)3311-fold[1]
PI3Kδ (p110δ)31-fold[1]
PI3Kγ (p110γ)7525-fold[1]
mTOR-193-fold less active[1]

Note: The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.

While GDC-0941 is highly potent against Class I PI3K isoforms, it demonstrates significantly less activity against the mammalian target of rapamycin (mTOR), a related kinase in the PI3K/AKT/mTOR signaling pathway. This selectivity is a key attribute in dissecting the specific roles of PI3K in cellular processes. Further studies have shown that GDC-0941 has been profiled against a large panel of protein kinases and is highly selective for Class I PI3K.[2]

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two commonly employed in vitro kinase assays.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This luminescent ADP detection assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-Specific Substrate (Peptide or Protein)

  • Thienopyrimidine Compound (e.g., GDC-0941)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (specific to the kinase of interest)

  • Multiwell Assay Plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thienopyrimidine compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a multiwell plate, add the kinase buffer.

    • Add the serially diluted thienopyrimidine compound or vehicle control (DMSO) to the respective wells.

    • Add the kinase and its specific substrate to all wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to a kinase, and the displacement of this tracer by a test compound.

Materials:

  • Recombinant Kinase of Interest (tagged, e.g., with GST or His)

  • LanthaScreen™ Certified Antibody (e.g., Eu-anti-GST or Eu-anti-His)

  • LanthaScreen™ Kinase Tracer (an Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor)

  • Thienopyrimidine Compound (e.g., GDC-0941)

  • Kinase Buffer

  • Multiwell Assay Plates (e.g., 384-well, low-volume, black)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thienopyrimidine compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a multiwell plate, add the kinase buffer.

    • Add the serially diluted thienopyrimidine compound or vehicle control (DMSO) to the respective wells.

    • Prepare a mixture of the kinase and the Europium-labeled antibody and add it to all wells.

    • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding equilibrium to be reached.[4][5]

  • Data Acquisition: Measure the TR-FRET signal on a plate reader. The signal is a ratio of the emission from the acceptor (Alexa Fluor™ 647) to the emission from the donor (Europium).

  • Data Analysis: The binding of the tracer to the kinase results in a high TR-FRET signal. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the context in which thienopyrimidine kinase inhibitors function and the process of their evaluation, the following diagrams are provided.

G Experimental Workflow for Kinase Cross-Reactivity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Loading Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection (Luminescence/TR-FRET) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization & Percent Inhibition Calculation Raw_Data->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve Selectivity_Profile Selectivity Profile Generation IC50_Curve->Selectivity_Profile

Caption: A generalized workflow for assessing the cross-reactivity of kinase inhibitors.

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GDC0941 GDC-0941 (Thienopyrimidine) GDC0941->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a thienopyrimidine compound.

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Thienopyrimidine compounds like GDC-0941 effectively inhibit PI3K, thereby blocking downstream signaling to AKT and mTOR.[2] However, the cross-reactivity with other signaling pathways, such as the MAPK and Src pathways, should be carefully evaluated to understand the full pharmacological profile of these inhibitors. For instance, resistance to PI3K inhibitors can sometimes arise through the activation of parallel signaling cascades like the MAPK pathway.[7]

References

Comparative In Vivo Efficacy of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Thienopyrimidine derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anti-inflammatory and anticancer properties. Their structural similarity to purines allows them to interact with various biological targets. This guide provides a comparative analysis of the in vivo efficacy of representative thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine-derived compounds, supported by experimental data and methodologies.

Anti-inflammatory Activity: Thieno[2,3-d]pyrimidine Derivatives vs. Diclofenac

A study on novel thieno[2,3-d]pyrimidine derivatives identified compounds with significant in vivo anti-inflammatory effects. The efficacy of these compounds was compared against the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

Quantitative Data Summary

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at various time points after treatment.

CompoundDose1h2h3h4h
Compound 4c Not Specified35%36%42%Not Reported
Compound 4f Not SpecifiedNot ReportedNot ReportedNot Reported71% of Diclofenac activity
Compound 4a Not SpecifiedNot ReportedNot ReportedNot Reported69% of Diclofenac activity
Compound 4i Not SpecifiedNot ReportedNot ReportedNot Reported63% of Diclofenac activity
Compound 4e Not SpecifiedNot ReportedNot ReportedNot Reported61% of Diclofenac activity
Diclofenac Sodium Not Specified92% activity reference86% activity reference88% activity reference100% activity reference

Table 1: In vivo anti-inflammatory activity (edema inhibition %) of thieno[2,3-d]pyrimidine derivatives compared to Diclofenac Sodium.[1]

Additionally, the study investigated the mechanism of action by measuring the concentration of Prostaglandin E2 (PGE2) in the blood serum of the rats.

CompoundPGE2 Concentration (pg/mL)
Compound 4c 19
Diclofenac Sodium 12

Table 2: Effect of Compound 4c and Diclofenac on PGE2 levels.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats The in vivo anti-inflammatory activity was evaluated using a standard carrageenan-induced paw edema test in rats.[1]

  • Animal Model: Male Wistar rats were used.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw.

  • Treatment: The test compounds and the reference drug, diclofenac sodium, were administered orally.

  • Measurement: The paw volume was measured at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema was calculated for each group relative to the control group.

PGE2 Concentration Measurement The concentration of PGE2 in the blood serum was determined to understand the mechanism of anti-inflammatory action.[1]

  • Sample Collection: Blood samples were collected from the rats after the induction of inflammation.

  • Assay: A rat-specific PGE2 ELISA kit was used to measure the concentration of PGE2 in the serum.

  • Data Analysis: The measured concentrations for the treated groups were compared to that of the control group.

Signaling Pathway and Experimental Workflow

G cluster_workflow Experimental Workflow cluster_pathway Mechanism of Action A Male Wistar Rats B Carrageenan Injection (Sub-plantar) A->B C Oral Administration (Test Compounds/Diclofenac) B->C E Blood Collection B->E D Paw Volume Measurement (1, 2, 3, 4 hours) C->D G Data Analysis (% Edema Inhibition, PGE2 levels) D->G F PGE2 ELISA E->F F->G H Cell Membrane Phospholipids I Arachidonic Acid H->I J COX-2 I->J K Prostaglandins (PGE2) J->K L Inflammation (Edema) K->L M Thieno[2,3-d]pyrimidine Derivatives (e.g., 4c) M->J Inhibition N Diclofenac N->J Inhibition

In Vivo Anti-inflammatory Evaluation Workflow and Mechanism.

Anticancer Activity: Thieno[2,3-d]pyrimidine Derivatives vs. Sorafenib

Recent studies have also highlighted the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents, with some compounds showing potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Quantitative Data Summary

The in vitro cytotoxic activity of newly synthesized thieno[2,3-d]pyrimidine derivatives was evaluated against various human cancer cell lines, and the most potent compounds were further tested for their VEGFR-2 inhibitory activity. Sorafenib, a known VEGFR-2 inhibitor, was used as a reference drug.

CompoundHCT-116 (IC₅₀, µM)HepG2 (IC₅₀, µM)MCF-7 (IC₅₀, µM)VEGFR-2 (IC₅₀, µM)
17f 2.80 ± 0.164.10 ± 0.45Not Reported0.23 ± 0.03
Sorafenib Not ReportedNot ReportedNot Reported0.23 ± 0.04

Table 3: In vitro cytotoxic and VEGFR-2 inhibitory activities of compound 17f and Sorafenib.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) The antiproliferative activity of the synthesized compounds was determined against human cancer cell lines.[2]

  • Cell Lines: Human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines were used.

  • Treatment: Cells were treated with various concentrations of the test compounds for a specified duration.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to assess cell viability.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated.

In Vitro VEGFR-2 Kinase Assay The inhibitory activity of the most potent compounds against VEGFR-2 was evaluated.[2]

  • Enzyme: Recombinant human VEGFR-2 was used.

  • Assay: A kinase assay was performed to measure the phosphorylation activity of VEGFR-2 in the presence of the test compounds.

  • Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentrations.

Signaling Pathway

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Compound17f Thieno[2,3-d]pyrimidine Derivative (17f) Compound17f->VEGFR2 Inhibition Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibition

Inhibition of VEGFR-2 Signaling by Thienopyrimidine Derivatives.

References

Benchmarking New Thienopyrimidine Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel thienopyrimidine derivatives against established inhibitors targeting key kinases in cancer therapy: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). The data presented is compiled from recent studies to aid in the evaluation and advancement of new therapeutic candidates.

Executive Summary

Thienopyrimidine derivatives have emerged as a promising class of kinase inhibitors, demonstrating potent activity against various cancers. This guide benchmarks these novel compounds against well-known inhibitors—Sorafenib (targeting VEGFR-2), Erlotinib (targeting EGFR), and Roscovitine (targeting CDK2)—by presenting side-by-side comparisons of their inhibitory activities (IC50 values) from recent preclinical studies. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Visualizations of the relevant signaling pathways and experimental workflows are included to offer a clear understanding of the mechanisms of action and the methodologies employed.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of new thienopyrimidine derivatives compared to established inhibitors. It is crucial to note that direct comparisons are most meaningful when experiments are conducted under identical conditions (e.g., same cell line, assay methodology, and laboratory).

VEGFR-2 Inhibition: Thienopyrimidine Derivatives vs. Sorafenib

Sorafenib is a multi-kinase inhibitor widely used in the treatment of various cancers, with VEGFR-2 being one of its primary targets.

CompoundTargetAssay TypeCell Line / SystemIC50 (µM) of Thienopyrimidine DerivativeIC50 (µM) of SorafenibReference
Compound 17f VEGFR-2Kinase InhibitionIn vitro enzymatic0.23 ± 0.030.23 ± 0.04[1][2]
Compound 6b VEGFR-2Kinase InhibitionIn vitro enzymatic0.05363 ± 0.00314Not directly stated in the same study, but comparable activity implied[3][4]
Thieno[2,3-d]pyrimidine 21e VEGFR-2Kinase InhibitionIn vitro enzymatic0.0210.090[5]
Thieno[2,3-d]pyrimidine 21b VEGFR-2Kinase InhibitionIn vitro enzymatic0.03340.090[5]
EGFR Inhibition: Thienopyrimidine Derivatives vs. Erlotinib

Erlotinib is a well-established EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other cancers.

CompoundTargetAssay TypeCell Line / SystemIC50 (µM) of Thienopyrimidine DerivativeIC50 (µM) of ErlotinibReference
Thienopyrimidine Derivative 8a EGFRKinase InhibitionIn vitro enzymatic1.210.18[6]
Thienopyrimidine Derivative 3f EGFRKinase InhibitionIn vitro enzymatic0.121 ± 0.004Not directly stated in the same study, but comparable activity implied[6]
CDK2 Inhibition: Thienopyrimidine Derivatives vs. Roscovitine

Roscovitine is a purine-based inhibitor of cyclin-dependent kinases, with notable activity against CDK2. While direct comparative data for thienopyrimidine derivatives against Roscovitine is limited, the following provides an example of a similar pyrazolopyrimidine scaffold.

CompoundTargetAssay TypeCell Line / SystemIC50 (µM) of Pyrazolopyrimidine DerivativeIC50 (µM) of RoscovitineReference
Pyrazolopyrimidine 7a CDK2Kinase InhibitionIn vitro enzymatic0.2620.641[7]
Pyrazolopyrimidine 9c CDK2Kinase InhibitionIn vitro enzymatic0.2810.641[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the design of future comparative studies.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation : Prepare kinase buffer, recombinant kinase, ATP solution, and a specific peptide substrate. Test compounds are serially diluted in DMSO.

  • Reaction Setup : In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation : Start the reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or ELISA).

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment : Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation : Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.

  • Staining : Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis : Generate a histogram of DNA content versus cell count. Analyze the percentage of cells in the G1, S, and G2/M phases to determine the effect of the compound on cell cycle progression.

Apoptosis Assay by Annexin V-FITC Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment : Culture and treat cells with the test compound.

  • Cell Harvesting : Harvest the cells and wash them with PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature.

  • Flow Cytometry : Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the thienopyrimidine derivatives and the general workflows of the experimental protocols.

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_VEGFR Thienopyrimidine Derivatives Thieno_VEGFR->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Growth Cell Growth, Proliferation, Survival AKT->Cell_Growth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth Thieno_EGFR Thienopyrimidine Derivatives Thieno_EGFR->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes Thieno_CDK2 Thienopyrimidine Derivatives Thieno_CDK2->CDK2 Inhibits Roscovitine Roscovitine Roscovitine->CDK2 Inhibits

Caption: CDK2-mediated cell cycle regulation and points of inhibition.

Experimental Workflow Diagrams

Kinase_Inhibition_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prep Reaction Set up Kinase Reaction in Microplate Prep->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Detect Stop Reaction & Add Detection Reagent Incubate->Detect Read Read Signal (Luminescence/Fluorescence) Detect->Read Analyze Analyze Data & Determine IC50 Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with Test Compounds Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate for Formazan Formation Add_MTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Determine IC50 Read->Analyze End End Analyze->End

Caption: General workflow for a cell viability (MTT) assay.

References

Safety Operating Guide

Personal protective equipment for handling 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS Number: 439693-52-4) in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for similar chlorinated heterocyclic compounds.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles during procedures with a higher risk of splashing, such as bulk handling or mixing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[1][3] Always inspect gloves for tears or punctures before use and wash them before removal.[1] For chemicals with unknown toxicity, it is advisable to wear a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[2]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1] Flame-resistant lab coats are required in research laboratories.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][4]

Experimental Protocol: Safe Handling and Disposal

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1][4]

  • Verify that all necessary PPE is available and in good condition.[1]

  • Keep the container tightly closed and store it in a cool, dry place away from direct sunlight.[5]

Handling Procedures
  • Avoid breathing dust, vapor, mist, or gas.[4]

  • Avoid contact with skin and eyes.[4][5]

  • Do not eat, drink, or smoke when using this product.[5]

  • All manipulations of the solid compound or its solutions should be carried out within a certified chemical fume hood.

Spill Management
  • In the event of a spill, evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

Disposal Plan
  • Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[1]

  • Do not dispose of the chemical down the drain.[1]

  • All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4][5] If skin irritation or a rash occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Showers prep2 Inspect & Don Appropriate PPE prep1->prep2 handle1 Work Inside Fume Hood prep2->handle1 handle2 Avoid Inhalation, Skin & Eye Contact handle1->handle2 spill Spill Containment & Cleanup handle1->spill clean1 Decontaminate Work Area handle2->clean1 exposure First Aid Procedures handle2->exposure clean2 Properly Doff & Dispose of PPE clean1->clean2 dispose1 Collect Waste in Labeled Container clean2->dispose1 dispose2 Dispose via Hazardous Waste Stream dispose1->dispose2

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.